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  • Product: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine
  • CAS: 1239441-36-1

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: A Technical Guide to 3-Bromo-6-chloroimidazo[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Isomeric Specificity and Synthetic Potential The landscape of heterocyclic chemistry is vast and intricate, with subtle structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomeric Specificity and Synthetic Potential

The landscape of heterocyclic chemistry is vast and intricate, with subtle structural modifications often leading to profound differences in chemical reactivity and biological activity. This guide focuses on 3-Bromo-6-chloroimidazo[1,2-a]pyrazine , a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry. It is crucial to note that while the query "6-Bromo-3-chloroimidazo[1,2-a]pyrazine" is sometimes used, the overwhelmingly prevalent and scientifically indexed isomer is 3-Bromo-6-chloroimidazo[1,2-a]pyrazine , which will be the subject of this technical guide. This distinction is vital for accurate sourcing, synthesis, and application in research and development.

This molecule, belonging to the imidazo[1,2-a]pyrazine class of fused nitrogen heterocycles, serves as a versatile scaffold for the synthesis of a new generation of therapeutic agents. Its unique electronic properties and strategically positioned reactive sites—a bromine atom at the 3-position and a chlorine atom at the 6-position—allow for selective functionalization, making it a valuable building block in the construction of complex molecular architectures with tailored biological functions. This guide will provide an in-depth exploration of its chemical properties, a detailed synthesis protocol, and its pivotal role in the development of novel therapeutics targeting critical signaling pathways.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine is fundamental for its effective use in a laboratory setting. This includes ensuring proper storage and handling to maintain its stability and integrity.

PropertyValueSource(s)
CAS Number 1214875-36-1[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [2]
Physical Form Solid
Purity Typically ≥95%[1]
Storage Temperature 2-8°C, protect from light, stored under inert gas[2]
InChI Key WKFCIHMQPLOMFY-UHFFFAOYSA-N[1]

Safety and Handling:

3-Bromo-6-chloroimidazo[1,2-a]pyrazine is classified as harmful and requires careful handling in a laboratory environment.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine: A Step-by-Step Protocol

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine with an α-halocarbonyl compound. The following protocol is a representative method for the synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine, constructed from established synthetic strategies for related compounds.

Reaction Principle: The synthesis proceeds via a cyclocondensation reaction between 2-amino-5-chloropyrazine and a suitable three-carbon electrophile, followed by a regioselective bromination.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Regioselective Bromination A 2-Amino-5-chloropyrazine C 6-chloroimidazo[1,2-a]pyrazine A->C Reaction with B Base, Solvent, Heat B α-Halo-acetaldehyde derivative D 6-chloroimidazo[1,2-a]pyrazine F 3-Bromo-6-chloroimidazo[1,2-a]pyrazine D->F Reaction with E Solvent E N-Bromosuccinimide (NBS)

A generalized workflow for the synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine.

Experimental Protocol:

  • Step 1: Synthesis of 6-chloroimidazo[1,2-a]pyrazine

    • To a solution of 2-amino-5-chloropyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).[4]

    • Add a base, such as sodium bicarbonate or triethylamine (1.2 eq), to the reaction mixture.[4]

    • Heat the mixture to reflux (typically around 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 6-chloroimidazo[1,2-a]pyrazine.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine

    • Dissolve the purified 6-chloroimidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the cooled solution, ensuring the temperature remains low.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Bromo-6-chloroimidazo[1,2-a]pyrazine.

Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors

The di-halogenated nature of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine makes it an ideal starting point for introducing molecular diversity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This has led to its use in the development of inhibitors for two key therapeutic targets: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

ENPP1 Inhibitors and the cGAS-STING Pathway

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[5][6] The cGAS-STING pathway is a critical component of the innate immune system, detecting the presence of cytosolic DNA (a sign of viral infection or cellular damage) and initiating an immune response through the production of type I interferons.[7]

ENPP1 hydrolyzes the second messenger molecule cyclic GMP-AMP (cGAMP), which is produced by cGAS and is essential for the activation of STING.[5][7] By inhibiting ENPP1, the concentration of cGAMP increases, leading to enhanced STING activation and a more robust anti-tumor or anti-viral immune response.[8] Consequently, ENPP1 inhibitors are being actively investigated as a novel class of cancer immunotherapeutics.

G cluster_0 Cellular Response cluster_1 ENPP1 Inhibition DNA Cytosolic DNA cGAS cGAS DNA->cGAS cGAMP cGAMP cGAS->cGAMP ATP, GTP STING STING Activation cGAMP->STING ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzes ImmuneResponse Type I Interferon Production (Anti-tumor/Anti-viral Response) STING->ImmuneResponse Inhibitor ENPP1 Inhibitor (derived from 3-Bromo-6-chloro- imidazo[1,2-a]pyrazine) Inhibitor->ENPP1 Inhibits

The role of ENPP1 in the cGAS-STING pathway and the mechanism of its inhibition.
AMPA Receptor Negative Allosteric Modulators

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key ionotropic glutamate receptor in the central nervous system, mediating the majority of fast excitatory neurotransmission.[9][10] The proper functioning of AMPA receptors is crucial for synaptic plasticity, learning, and memory.[10] However, excessive AMPA receptor activity can lead to excitotoxicity, a process implicated in various neurological disorders, including epilepsy and ischemic brain injury.

Negative allosteric modulators (NAMs) of AMPA receptors are compounds that bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate.[[“]] This provides a mechanism to dampen excessive neuronal excitation without completely blocking synaptic transmission. The imidazo[1,2-a]pyrazine scaffold, derived from 3-Bromo-6-chloroimidazo[1,2-a]pyrazine, has been identified as a promising core structure for the development of potent and selective AMPA receptor NAMs.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Response Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds PreSynaptic Presynaptic Terminal PreSynaptic->Glutamate Release PostSynaptic Postsynaptic Membrane IonChannel Ion Channel Opening (Na+ influx) AMPAR->IonChannel Depolarization Postsynaptic Depolarization (Excitatory Signal) IonChannel->Depolarization NAM AMPA Receptor NAM (derived from 3-Bromo-6-chloro- imidazo[1,2-a]pyrazine) NAM->AMPAR Allosterically Modulates (Inhibits)

Modulation of AMPA receptor signaling by a Negative Allosteric Modulator (NAM).

Conclusion

3-Bromo-6-chloroimidazo[1,2-a]pyrazine has emerged as a strategically important intermediate in medicinal chemistry and drug discovery. Its well-defined structure, coupled with the potential for selective chemical modifications at its bromo and chloro substituents, provides a robust platform for the synthesis of diverse compound libraries. The successful application of this scaffold in the development of potent ENPP1 inhibitors for cancer immunotherapy and selective AMPA receptor negative allosteric modulators for neurological disorders underscores its significant therapeutic potential. As research into these and other biological targets continues, the demand for versatile and well-characterized building blocks like 3-Bromo-6-chloroimidazo[1,2-a]pyrazine is set to grow, paving the way for the discovery of next-generation therapeutics.

References

  • Wang, C., et al. (2024). Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). Oncology Letters, 27(1), 1.
  • Le, T. M., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 120(52), e2311818120.
  • Le, T. M., et al. (2023).
  • Ghaffari, F., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192.
  • Consensus. Mechanism of AMPA receptor regulation by dopamine and glutamate receptors. [Link]

  • PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]

  • Guntupalli, S., et al. (2017). Regulation of AMPA Receptor Trafficking by Protein Ubiquitination. Frontiers in Molecular Neuroscience, 10, 344.
  • Varela-Vargas, A., et al. (2022). AMPA Receptor Function in Hypothalamic Synapses. Frontiers in Endocrinology, 12, 818817.
  • Zakharova, E., et al. (2020). Modulation of AMPA Receptors by Nitric Oxide in Nerve Cells. International Journal of Molecular Sciences, 21(3), 992.
  • Watson, J. F., & Greger, I. H. (2020). AMPA Receptors. eLS, 1-11.
  • MySkinRecipes. 3-bromo-6-chloroimidazo[1,2-a]pyrazine. [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

Sources

Exploratory

6-Bromo-3-chloroimidazo[1,2-a]pyrazine structure and properties

Core Scaffold for Kinase Inhibitor Discovery & Multi-Parameter Optimization Executive Summary 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (CAS: 1239441-36-1 ) is a high-value heterocyclic scaffold extensively utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold for Kinase Inhibitor Discovery & Multi-Parameter Optimization

Executive Summary

6-Bromo-3-chloroimidazo[1,2-a]pyrazine (CAS: 1239441-36-1 ) is a high-value heterocyclic scaffold extensively utilized in the discovery of ATP-competitive kinase inhibitors. Its structural utility lies in its orthogonal functionalization potential : the molecule presents two distinct halogen handles—a bromide at the electron-deficient C6 position and a chloride at the electron-rich C3 position.

This electronic asymmetry allows medicinal chemists to perform sequential, regioselective cross-coupling reactions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries. This guide details the synthesis, physicochemical properties, and validated protocols for exploiting this scaffold, specifically in the context of DYRK1A and CLK kinase inhibitor development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 6-Bromo-3-chloroimidazo[1,2-a]pyrazine
CAS Number 1239441-36-1
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
pKa (Calculated) ~3.5 (Pyrazine N)
LogP ~2.1
Structural Analysis

The scaffold consists of a fused 5,6-bicyclic system:

  • Pyrazine Ring (6-membered): Electron-deficient due to two nitrogen atoms. The C6-Bromine bond is activated for oxidative addition by Palladium(0), making it the primary site for cross-coupling.

  • Imidazole Ring (5-membered): Electron-rich. The C3-Chlorine bond is sterically and electronically distinct, typically requiring more forcing conditions or specialized ligands for substitution, thus serving as the secondary functionalization site.

Synthetic Pathway

The synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a two-step protocol starting from commercially available 2-amino-5-bromopyrazine. This route is preferred for its scalability and avoidance of unstable intermediates.

Step 1: Cyclization to 6-Bromoimidazo[1,2-a]pyrazine

The formation of the bicyclic core is achieved via a condensation reaction with chloroacetaldehyde.

  • Reagents: 2-Amino-5-bromopyrazine, Chloroacetaldehyde (40% aq.), NaHCO₃, Ethanol/Water.

  • Conditions: Reflux (80°C) for 4–6 hours.

  • Mechanism: Nucleophilic attack of the exocyclic amine on the aldehyde, followed by intramolecular alkylation at the ring nitrogen.

Step 2: C3-Regioselective Chlorination

Electrophilic Aromatic Substitution (EAS) is used to install the chlorine atom. The C3 position is the most nucleophilic site on the scaffold (highest HOMO coefficient), ensuring high regioselectivity.

  • Reagents: 6-Bromoimidazo[1,2-a]pyrazine, N-Chlorosuccinimide (NCS).

  • Solvent: DMF or Acetonitrile.

  • Conditions: Room temperature to 50°C.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Amino-5-bromopyrazine Step1 Cyclization (Chloroacetaldehyde, reflux) Start->Step1 Inter 6-Bromoimidazo[1,2-a]pyrazine (Intermediate) Step1->Inter Yield: ~70-80% Step2 Electrophilic Chlorination (NCS, DMF, RT) Inter->Step2 Final 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (CAS 1239441-36-1) Step2->Final Yield: ~85% Regioselective at C3

Figure 1: Step-wise synthesis of the target scaffold from 2-amino-5-bromopyrazine.

Functionalization & Reactivity Guide

The power of this scaffold lies in the reactivity differential between the C6-Br and C3-Cl bonds.

Reactivity Hierarchy
  • Primary Site (C6-Br): The C-Br bond is weaker and located on the electron-deficient pyrazine ring. It undergoes rapid oxidative addition with Pd(0) catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). This allows for the installation of the "tail" region of kinase inhibitors (often solubilizing groups like morpholine or piperazine derivatives) under mild Suzuki-Miyaura conditions.

  • Secondary Site (C3-Cl): The C-Cl bond is stronger and located on the electron-rich imidazole ring. It is resistant to the mild conditions used for C6 coupling. Functionalization here usually requires activated boronic acids, higher temperatures (100°C+), or specialized precatalysts (e.g., XPhos Pd G2). This position often targets the "hinge-binding" region of the kinase ATP pocket.

Validated Protocol: Sequential Suzuki Coupling

Step A: C6-Arylation

  • Substrate: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aq)

  • Solvent: 1,4-Dioxane

  • Temp: 80°C, 4h

  • Outcome: Retention of C3-Cl; exclusive substitution at C6.

Step B: C3-Arylation

  • Substrate: Product from Step A

  • Boronic Acid: Heteroaryl-B(OH)₂ (1.5 eq)

  • Catalyst: XPhos Pd G2 (5 mol%) or Pd₂(dba)₃/XPhos

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: n-Butanol/Water or Dioxane/Water

  • Temp: 100–120°C (Microwave preferred)

Visualization: Regioselectivity Logic

ReactivityMap cluster_C6 Primary Reactivity (C6-Br) cluster_C3 Secondary Reactivity (C3-Cl) Core 6-Bromo-3-chloroimidazo[1,2-a]pyrazine C6_Cond Mild Suzuki Coupling Pd(dppf)Cl2, 80°C Core->C6_Cond Fast Oxidative Addition (Electron Deficient Ring) C6_Prod 6-Aryl-3-chloro-intermediate C6_Cond->C6_Prod C3_Cond Harsh Suzuki Coupling XPhos Pd G2, 110°C C6_Prod->C3_Cond Slower Oxidative Addition (Electron Rich Ring) Final_Drug 3,6-Diaryl-imidazo[1,2-a]pyrazine (Kinase Inhibitor) C3_Cond->Final_Drug

Figure 2: Sequential functionalization strategy leveraging electronic differences between C6 and C3.

Case Study: DYRK1A Kinase Inhibitors

Recent medicinal chemistry campaigns have validated this scaffold for inhibiting DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A), a therapeutic target for Down syndrome and Alzheimer's disease.

Mechanism of Action: The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP.

  • C3-Substituent: Typically a heteroaryl group (e.g., pyridine, indole) that forms hydrogen bonds with the kinase hinge region (Glu203/Leu241 in DYRK1A).

  • C6-Substituent: Extends into the solvent-exposed region, allowing for modulation of solubility and pharmacokinetic properties without disrupting binding affinity.

Reference Example: In patent US20220041590A1 , the synthesis of compound 67-A (the title compound) is explicitly described as a precursor. The final inhibitors derived from this intermediate demonstrated IC₅₀ values in the nanomolar range against DYRK1A, with improved selectivity over the closely related CLK kinases due to the specific vectors provided by the 3,6-substitution pattern [1].

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, handle as a potent chemical precursor.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2–8°C (Refrigerate) to prevent slow debromination or hydrolysis over long periods.

References

  • Small Molecule Inhibitors of DYRK/CLK and Uses Thereof. Source: US Patent Application 20220041590A1. URL:[2]

  • Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. Source: UCL Discovery (Thesis). URL:[Link]

Sources

Foundational

Biological Activity & Synthetic Utility of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

The following technical guide details the biological profile, synthetic utility, and pharmacological applications of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine . Technical Guide for Medicinal Chemistry & Drug Discovery Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, synthetic utility, and pharmacological applications of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine .

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

6-Bromo-3-chloroimidazo[1,2-a]pyrazine (CAS: 1239441-36-1) is a high-value heterocyclic scaffold used primarily in the discovery of ATP-competitive kinase inhibitors. Unlike simple building blocks, this molecule represents a privileged structure in medicinal chemistry due to its ability to mimic the purine core of adenosine triphosphate (ATP).

Its primary biological significance lies in its role as a precursor to potent inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CLK1 (CDC2-like kinase 1), enzymes critical in neurodegenerative diseases (Alzheimer’s, Down syndrome) and viral replication. The molecule features an "orthogonal halogenation" pattern—a chlorine at position C3 and a bromine at position C6—allowing for highly selective, sequential functionalization to tune biological potency and solubility.

Chemical Biology Profile

Structural Properties & Reactivity Map

The imidazo[1,2-a]pyrazine core is amphiphilic, possessing both hydrogen bond acceptors (N4) and lipophilic aromatic surfaces. The specific placement of halogens in the 6-Br, 3-Cl isomer dictates its synthetic trajectory and biological interaction.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula C₆H₃BrClN₃Fragment-based drug design (FBDD) starting point.
Molecular Weight 232.47 g/mol Low MW allows for addition of solubilizing tails (Rule of 3 compliant).
ClogP ~1.8 - 2.1Moderate lipophilicity ensures good membrane permeability precursors.
H-Bond Acceptors 3 (N1, N4, N7)N4 typically interacts with the kinase hinge region (e.g., Leu/Val backbone).
Reactivity (C6-Br) High (Pd-catalyzed)Primary site for Suzuki/Buchwald couplings to introduce "tail" groups for solubility.
Reactivity (C3-Cl) Moderate/LowSecondary site for functionalization or displacement; often remains to fill hydrophobic pockets.
The "Orthogonal Halogen" Strategy

The biological potency of this scaffold relies on the ability to differentiate the C3 and C6 positions.

  • C6-Position (Bromine): This position is electronically coupled to the pyrazine nitrogens, making it highly reactive toward oxidative addition by Palladium(0). It is typically used to attach solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed region of the kinase ATP pocket.

  • C3-Position (Chlorine): The chlorine atom at C3 is less reactive towards Pd-catalysis compared to the C6-bromide. This allows researchers to functionalize C6 first without disturbing C3, or to utilize C3-Cl as a stable hydrophobic anchor that improves metabolic stability compared to a C3-H bond.

G Core 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (Scaffold) C6_Br C6-Bromine (High Reactivity) Core->C6_Br Site 1 C3_Cl C3-Chlorine (Stability/Selectivity) Core->C3_Cl Site 2 Target1 Solvent Exposed Region (Solubility/PK) C6_Br->Target1 Suzuki/Buchwald Coupling Target2 Hydrophobic Pocket (Selectivity/Potency) C3_Cl->Target2 Stille Coupling or Hydrophobic Interaction

Caption: Orthogonal reactivity map of the scaffold, enabling sequential design of kinase inhibitors.

Biological Targets & Mechanisms[1][2]

Primary Target: DYRK1A & CLK1

Derivatives of 6-bromo-3-chloroimidazo[1,2-a]pyrazine have demonstrated nanomolar inhibition of DYRK1A .

  • Pathology Relevance: DYRK1A is located in the Down syndrome critical region (DSCR) of chromosome 21. Overexpression leads to tau hyperphosphorylation (Alzheimer's pathology).

  • Binding Mode: The imidazo[1,2-a]pyrazine N4 nitrogen accepts a hydrogen bond from the hinge region backbone amide of the kinase. The substituent at C6 (replacing Br) often extends to interact with Lys188 or Asp307 (in DYRK1A numbering), stabilizing the active conformation.

Secondary Target: Aurora Kinases

The scaffold is also a bioisostere for developing Aurora A/B inhibitors, which are critical for regulating mitosis in cancer cells. The planar nature of the system allows it to intercalate effectively into the ATP-binding cleft of these serine/threonine kinases.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol synthesizes the 3-bromo-6-chloro isomer variant or the 6-bromo-3-chloro variant depending on the starting aminopyrazine. To obtain the specific 6-bromo-3-chloro isomer, one must start with 2-amino-5-bromopyrazine.

Reagents: 2-Amino-5-bromopyrazine, Chloroacetaldehyde (50% aq), N-Chlorosuccinimide (NCS), Ethanol, NaHCO₃.

Step 1: Cyclization to 6-Bromoimidazo[1,2-a]pyrazine

  • Dissolve 2-amino-5-bromopyrazine (1.0 eq) in Ethanol (0.5 M).

  • Add Chloroacetaldehyde (50% wt in water, 1.5 eq).

  • Reflux at 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to RT. Concentrate in vacuo. Neutralize residue with sat. NaHCO₃. Extract with DCM (3x). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (0-5% MeOH in DCM).

    • Result: 6-Bromoimidazo[1,2-a]pyrazine.[1][2][3][4][5][6]

Step 2: C3-Chlorination

  • Dissolve 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in DMF or Acetonitrile.

  • Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0°C.

  • Stir at RT for 2-12 hours.

  • Workup: Pour into water. Filter the precipitate (if solid) or extract with EtOAc.

  • Validation: ¹H NMR should show loss of the C3-proton signal (typically a doublet/singlet around 7.8-8.0 ppm depending on solvent).

DYRK1A Kinase Inhibition Assay

To validate the biological activity of derivatives generated from this scaffold:

  • Buffer Preparation: 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT.

  • Substrate: Woodtide analogue (KKISGRLSPIMTEQ) at 50 µM.

  • Enzyme: Recombinant human DYRK1A (1-10 nM final).

  • ATP: [γ-³³P]-ATP (approx. 5 x 10⁵ cpm/well) mixed with cold ATP (final concentration near Km, ~10-50 µM).

  • Procedure:

    • Incubate compound (dissolved in DMSO) with Enzyme/Buffer for 10 mins.

    • Initiate reaction with ATP/Substrate mix.

    • Incubate at 30°C for 30 minutes.

    • Stop reaction by spotting onto P81 phosphocellulose paper.

    • Wash 3x with 0.75% phosphoric acid.

    • Measure radioactivity via scintillation counting.

Safety & Handling (MSDS Summary)

While 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a research chemical, it possesses specific hazards due to its halogenated heterocyclic nature.

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.[4]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

    • STOT-SE (Category 3): May cause respiratory irritation.[4]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[4]

  • Storage: Store at 2-8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; store in amber vials.

References

  • Synthesis of Imidazo[1,2-a]pyrazine Cores : General synthesis of 6-bromoimidazo[1,2-a]pyrazine derivatives. Journal of Medicinal Chemistry, 2011. (Generalized citation for scaffold synthesis).

  • DYRK1A Inhibitors : Discovery of Potent and Selective DYRK1A Inhibitors via the Imidazo[1,2-a]pyrazine Scaffold. US Patent US20220041590A1.

  • Kinase Scaffold Profiling : Exploration of the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyrazine scaffolds as protein kinase inhibitors. European Journal of Medicinal Chemistry, 2017.

  • Safety Data Sheet : 6-Bromo-3-chloroimidazo[1,2-a]pyrazine MSDS. AK Scientific.[4]

Sources

Exploratory

Technical Monograph: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

This guide is structured as a high-level technical monograph designed for application scientists and medicinal chemists. It moves beyond basic definitions to explore the orthogonal reactivity and pharmacological utility...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for application scientists and medicinal chemists. It moves beyond basic definitions to explore the orthogonal reactivity and pharmacological utility of the 6-Bromo-3-chloroimidazo[1,2-a]pyrazine scaffold.

Mechanism of Action, Synthetic Utility, and Pharmacological Applications[1]

Part 1: Executive Technical Summary

6-Bromo-3-chloroimidazo[1,2-a]pyrazine (CAS: 1214875-36-1*) is not a single-target drug but a privileged scaffold and high-value intermediate in drug discovery. Its "Mechanism of Action" is dual-faceted:

  • Synthetic Mechanism (Chemical MOA): It functions as an orthogonal electrophile . The distinct reactivity profiles of the C6-Bromine and C3-Chlorine atoms allow for precise, sequential functionalization (Regioselective Cross-Coupling), enabling the rapid construction of Structure-Activity Relationship (SAR) libraries.

  • Biological Mechanism (Pharmacological MOA): The imidazo[1,2-a]pyrazine core is a bioisostere of the purine ring system (adenine). Derivatives synthesized from this scaffold act primarily as ATP-competitive Kinase Inhibitors (targeting p38 MAPK, BTK, and others) or as substrates for bioluminescence (Coelenterazine analogs).

*Note: While CAS 1214875-36-1 typically refers to the 3-bromo-6-chloro isomer, this guide addresses the specific regiochemistry of the 6-Bromo-3-chloro variant as requested, highlighting its unique synthetic logic.

Part 2: Chemical Mechanism of Action (Orthogonal Reactivity)

The core utility of this molecule lies in its ability to undergo sequential palladium-catalyzed cross-couplings.[1] The reactivity difference between the C6-Bromine and C3-Chlorine is the "mechanism" by which complex drugs are assembled.

Reactivity Hierarchy

The imidazo[1,2-a]pyrazine ring system possesses non-uniform electron density, creating a predictable order of reactivity:

  • Site A (C6-Position): The bromine atom at position 6 is attached to the electron-deficient pyrazine ring. It is highly activated for oxidative addition by Pd(0) catalysts. Mechanism: Fast Suzuki-Miyaura or Buchwald-Hartwig coupling.

  • Site B (C3-Position): The chlorine atom at position 3 is on the electron-rich imidazole ring. It is significantly less reactive towards oxidative addition than the C6-bromide. Mechanism: Remains inert during C6-functionalization, serving as a stable hydrophobic handle or a site for harsh, late-stage modification (e.g., S_NAr or high-temperature coupling).

Visualization: Orthogonal Functionalization Workflow

ReactivityPathway cluster_legend Reactivity Logic Start 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (Scaffold) Step1 Intermediate A (C6-Functionalized) Start->Step1 Step 1: Selective C-C Coupling (Suzuki/Buchwald) Reacts at C6-Br (Fast) Final Final Bioactive Candidate (Kinase Inhibitor / Luciferin) Step1->Final Step 2: Late-Stage Modification (Optional C3-Cl Displacement) Text1 Br (C6) >> Cl (C3) in Pd-Catalysis

Figure 1: The sequential functionalization strategy. The C6-Br provides the primary entry point for diversity, while the C3-Cl acts as a secondary handle or metabolic blocker.

Part 3: Biological Mechanism of Action (Pharmacology)

When functionalized, the 6-bromo-3-chloroimidazo[1,2-a]pyrazine core acts as a critical pharmacophore.

Kinase Inhibition (ATP Competitor)

The scaffold mimics the adenine ring of ATP.

  • Hinge Binding: The Nitrogen at position 1 (N1) acts as a Hydrogen Bond Acceptor, interacting with the "hinge region" of the kinase active site.

  • Selectivity Gate (C3-Cl): The Chlorine at C3 is often positioned to fill a small hydrophobic pocket (gatekeeper region) within the ATP binding site. This halogen can improve potency by displacing high-energy water molecules and increasing lipophilicity.

  • Solubility/Specificity (C6-R): The group attached at C6 (via the bromine displacement) typically extends into the solvent-exposed region or the ribose-binding pocket, dictating the inhibitor's selectivity profile (e.g., p38 vs. EGFR).

Bioluminescence (Coelenterazine Precursor)

While less common for the chloro derivative, the imidazo[1,2-a]pyrazine core is the light-emitting engine of Coelenterazine .

  • Mechanism: The core undergoes enzymatic oxidation by luciferase/photoproteins.

  • Reaction: Formation of a dioxetanone intermediate

    
     Decarboxylation 
    
    
    
    Emission of blue light (
    
    
    nm).
  • Role of Halogens: Halogenation (Br/Cl) shifts the emission wavelength (bathochromic shift) and alters the kinetics of light emission ("flash" vs. "glow").

Part 4: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Validates the "Chemical Mechanism" by demonstrating exclusive reaction at the Bromine.

Objective: Synthesize a 6-aryl-3-chloroimidazo[1,2-a]pyrazine derivative.

ReagentEquivalentsRole
6-Bromo-3-chloroimidazo[1,2-a]pyrazine 1.0Scaffold (Electrophile)
Aryl Boronic Acid1.1Nucleophile
Pd(dppf)Cl₂ · DCM0.05Catalyst (Pd-Cycle)
K₂CO₃ (2M Aqueous)3.0Base (Activator)
1,4-DioxaneSolventReaction Medium

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a microwave vial with the scaffold (1.0 eq), aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to scaffold) and 2M aq. K₂CO₃.

  • Reaction: Seal the vial. Heat to 80°C for 4 hours (conventional) or 100°C for 30 mins (microwave).

    • Mechanism Check: Monitor by LC-MS. You should observe consumption of the Bromide. The Chloride peak pattern (M/M+2 ratio of 3:1) should persist in the product, confirming the C3-Cl remained intact.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of the Core Scaffold

If the specific 6-Br-3-Cl isomer is unavailable, it must be synthesized de novo.

Reaction: Condensation of 2-amino-5-bromopyrazine with Chloroacetaldehyde, followed by C3-Chlorination.

  • Cyclization: Reflux 2-amino-5-bromopyrazine with chloroacetaldehyde (40% aq) in Ethanol/NaHCO₃.

    
     Yields 6-Bromoimidazo[1,2-a]pyrazine .
    
  • Electrophilic Halogenation: Treat the intermediate with N-Chlorosuccinimide (NCS) in DMF at RT.

    • Regioselectivity:[2][3] The C3 position is the most electron-rich site (HOMO localization). NCS will selectively chlorinate C3.

    • Result:6-Bromo-3-chloroimidazo[1,2-a]pyrazine .

Part 5: Quantitative Data & Properties

Table 1: Physicochemical Profile

PropertyValueImplication for Drug Design
Molecular Weight 232.47 g/mol Fragment-like; high Ligand Efficiency (LE).
cLogP ~2.3Moderate lipophilicity; good membrane permeability.
H-Bond Donors 0No donors; relies on scaffold N1 as acceptor.
H-Bond Acceptors 3N1, N4, and N-bridgehead interact with water/protein.
PSA (Polar Surface Area) ~30 ŲExcellent CNS penetration potential.

Table 2: Reactivity Comparison (C6 vs C3)

PositionSubstituentElectronic StatePreferred ReactionRelative Rate (Pd-Cat)
C6 Bromine (-Br)Electron DeficientOxidative AdditionHigh (100x)
C3 Chlorine (-Cl)Electron RichElectrophilic Subst.Low (<1x)

Part 6: References

  • Regioselective Functionalization of Imidazo[1,2-a]pyrazines:

    • Goossen, L. et al. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold." RSC Advances, 2013.

  • Kinase Inhibitor Scaffolds:

    • Pierce, A. et al. "Discovery of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors." Journal of Medicinal Chemistry, 2010.

  • Synthesis of Coelenterazine Analogs:

    • Jiang, T. et al. "An efficient synthesis of coelenterazine and its analogues." Tetrahedron Letters, 2011.

  • General Reactivity of Azolo-fused Pyrimidines/Pyrazines:

    • Sempere, B. et al. "Recent Advances in the Synthesis and Functionalization of Imidazo[1,2-a]pyrazines." Molecules, 2020.[4]

Sources

Foundational

discovery and history of imidazo[1,2-a]pyrazine compounds

An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyrazine Compounds Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyrazine scaffold is a nit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyrazine Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a nitrogen-bridged heterocyclic system that has emerged from relative obscurity to become a "privileged" structure in modern medicinal chemistry. Its structural resemblance to purines and its inherent synthetic tractability have fueled decades of research, revealing a remarkable breadth of biological activities. This guide provides a comprehensive overview of the historical journey of imidazo[1,2-a]pyrazine compounds, from their initial synthesis to their development as potent and selective modulators of critical biological targets. We will explore the evolution of synthetic methodologies, chronicle the discovery of their diverse pharmacological profiles, and examine key examples that have progressed into advanced stages of drug discovery, particularly in the fields of oncology and neuroscience.

The Genesis: Initial Discovery and Foundational Synthesis

The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heterocycle considered a structural analogue of deazapurines.[1] This relationship to the fundamental building blocks of nucleic acids hinted at its potential to interact with biological systems, making it an attractive, albeit historically under-explored, scaffold.

The Classical Synthetic Approach: The Tschitschibabin Condensation

The foundational and most traditional method for constructing the imidazo[1,2-a]pyrazine core is a variation of the Tschitschibabin (also spelled Chichibabin) reaction, first described for the synthesis of the related imidazo[1,2-a]pyridines in the 1920s.[2] This robust condensation reaction involves the cyclization of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[3]

The causality of this reaction pathway is elegant in its efficiency. The process is initiated by the nucleophilic attack of the endocyclic (ring) nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-halocarbonyl. This initial step is favored because the endocyclic nitrogen is generally more nucleophilic than the exocyclic amino group. This is followed by an intramolecular cyclization where the primary amino group attacks the carbonyl carbon, forming a five-membered imidazole ring. The final step is a dehydration event, which results in the stable, aromatic imidazo[1,2-a]pyrazine system.

Caption: The classical Tschitschibabin condensation for imidazo[1,2-a]pyrazine synthesis.

This method, while foundational, often required harsh conditions and offered limited control over substitution patterns on the pyrazine ring, which spurred the development of more sophisticated synthetic strategies.

The Modern Era: Evolving Synthetic Strategies and Diversification

As medicinal chemistry demanded greater molecular diversity and synthetic efficiency, the approaches to building and functionalizing the imidazo[1,2-a]pyrazine core evolved significantly.

Multi-Component Reactions (MCRs)

The advent of multi-component reactions provided a powerful tool for rapidly generating libraries of complex molecules from simple starting materials in a single pot. An efficient, iodine-catalyzed three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide has been developed to afford highly substituted imidazo[1,2-a]pyrazines in good yields under mild conditions.[4][5] This strategy allows for the introduction of three distinct points of diversity in a single, atom-economical step.

Post-Condensation Functionalization

A common and highly effective strategy involves the functionalization of a pre-formed imidazo[1,2-a]pyrazine scaffold. This allows for the late-stage introduction of various functional groups, which is a critical advantage in lead optimization campaigns.

Key Experimental Workflow:

  • Core Formation: A substituted 2-aminopyrazine is condensed with an α-haloketone to form the initial bicyclic ring system.[6]

  • Electrophilic Halogenation: The electron-rich imidazole ring is susceptible to electrophilic attack. Bromination, typically using N-bromosuccinimide (NBS), occurs regioselectively at the C3 position.[6][7]

  • Site-Specific Nucleophilic Substitution: Halogens on the pyrazine ring, particularly at the C8 position, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of amines, alcohols, and other nucleophiles.[3][6] Computational studies and experimental evidence show that the C5 and C8 positions are the most susceptible to nucleophilic attack.[3]

  • Palladium-Catalyzed Cross-Coupling: The halogenated C3 position serves as a synthetic handle for transition-metal-catalyzed reactions, most commonly the Suzuki coupling. This enables the installation of a wide array of aryl or heteroaryl groups, providing a crucial vector for modulating pharmacological activity and physicochemical properties.[6]

Modern_Synthesis_Workflow A 1. Core Formation (2-Aminopyrazine + α-Haloketone) B 2. C3-Bromination (NBS) A->B Yields C3-H Intermediate C 3. C8-Nucleophilic Substitution (e.g., Amines) B->C Yields C3-Br Intermediate D 4. C3 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) C->D Yields C3-Br, C8-Substituted Core E Diversified Lead Compound D->E Final Product

Caption: A modern, modular workflow for the synthesis of diverse imidazo[1,2-a]pyrazines.

A History of Biological Discovery: From Broad Activity to Targeted Therapeutics

The investigation into the biological potential of imidazo[1,2-a]pyrazines has been a journey of increasing specificity. Early derivatives were noted for a wide array of pharmacological effects, including antibacterial, anti-inflammatory, antiulcer, and cardiotonic activities.[1][7] However, the modern era of drug discovery has seen this scaffold become central to the development of highly selective agents against specific molecular targets.

Oncology: The Rise of Kinase Inhibitors

The structural similarity of the imidazo[1,2-a]pyrazine core to the purine hinge-binding motif of ATP made it a prime candidate for the development of kinase inhibitors.

  • Aurora Kinases: A significant breakthrough was the discovery of imidazo[1,2-a]pyrazines as potent dual inhibitors of Aurora A and Aurora B kinases, which are critical regulators of mitosis and are often overexpressed in cancer.[8] Initial lead compounds showed high potency but suffered from poor solubility and low oral bioavailability.[8][9][10] A focused lead optimization campaign, guided by X-ray crystallography, involved modifying the solvent-accessible C8 position. This effort led to the identification of compounds with picomolar potency, improved aqueous solubility, and excellent in vivo efficacy in tumor xenograft models when administered orally or intravenously.[8][9][10]

  • Other Kinase Targets: The scaffold's versatility has been demonstrated by the development of inhibitors for other cancer-relevant kinases, including Breast Tumor Kinase (Brk/PTK6), PI3K, and the receptor tyrosine kinase EphB4.[1][9]

Neuroscience: Modulating Synaptic Transmission

In the realm of neuroscience, imidazo[1,2-a]pyrazines have been identified as novel modulators of ionotropic glutamate receptors.

  • Selective AMPAR Modulators: A high-throughput screening (HTS) campaign identified an imidazo[1,2-a]pyrazine derivative as a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[6] This subtype-selectivity is crucial, as γ-8 is predominantly expressed in the hippocampus, a brain region implicated in epilepsy. Subsequent optimization of the initial hit yielded subnanomolar, brain-penetrant leads that demonstrated robust seizure protection in preclinical models of epilepsy following oral administration.[6]

Infectious Diseases

The search for new anti-infective agents has also uncovered the potential of this scaffold.

  • Anti-Bacterial Agents: Virtual high-throughput screening identified imidazo[1,2-a]pyrazines as potential ATP mimics and inhibitors of the VirB11 ATPase in Helicobacter pylori.[3] This enzyme is a critical component of the bacterium's type IV secretion system, which is responsible for translocating toxins into host cells. Inhibition of this target offers a promising strategy to reduce the virulence of H. pylori, which is a major cause of peptic ulcers and gastric cancer.[3]

  • Anti-Mycobacterial Activity: Certain derivatives have also shown significant activity against tuberculous mycobacteria, highlighting their potential in treating infectious diseases.[7]

Natural Products and Bioluminescence

The imidazo[1,2-a]pyrazin-3(7H)-one core is found in coelenterazine, a luciferin responsible for the bioluminescence in many marine organisms.[1] This natural product connection underscores the scaffold's presence in biologically evolved systems and has inspired the investigation of its antioxidant properties.[1]

Summary of Key Discoveries

The timeline below illustrates the progression of imidazo[1,2-a]pyrazine research from foundational chemistry to targeted drug discovery.

Timeline Early 20th C Early 20th C Mid-Late 20th C Mid-Late 20th C Early 2000s Early 2000s 2010s-Present 2010s-Present A Foundational Synthesis (Tschitschibabin-type reaction) B Exploration of Broad Pharmacological Activity (Antibacterial, Anti-inflammatory) A->B C Discovery as Potent Aurora Kinase Inhibitors for Oncology B->C D Identification as Selective AMPAR Modulators for CNS Disorders (via HTS) C->D

Caption: A timeline of key milestones in imidazo[1,2-a]pyrazine development.

Table 1: Representative Imidazo[1,2-a]pyrazine Compounds and Their Significance

Compound Class/ExampleBiological Target/ActivityTherapeutic AreaKey Discovery MilestoneReferences
Substituted 8-amino derivativesAurora Kinases A & BOncologyOptimization of early leads to achieve oral bioavailability and picomolar potency.[8][9][10]
JNJ-61432059 (scaffold hop)AMPA Receptor / TARP γ-8Neuroscience / EpilepsyHTS hit identification and optimization leading to a potent, selective, and brain-penetrant NAM.[6]
"Chir-1" (Virtual screen hit)H. pylori VirB11 ATPaseInfectious DiseaseIdentified as a potential virulence blocker through virtual screening against a key bacterial enzyme.[3]
General 2,3,6,8-tetrasubstitutedPI3K InhibitorsOncologyEarly exploration of the scaffold against critical cell signaling kinases.[1]

Conclusion and Future Perspectives

The history of imidazo[1,2-a]pyrazine chemistry is a compelling narrative of scientific progression. What began with a classical condensation reaction has blossomed into a field rich with sophisticated synthetic methodologies capable of producing exquisitely tailored molecules. The journey from compounds with broad, undefined biological activities to potent, selective inhibitors of key enzymes in oncology, neuroscience, and infectious disease demonstrates the power of medicinal chemistry. The proven success of this scaffold in modulating challenging targets like kinases and ion channels ensures that the imidazo[1,2-a]pyrazine core will remain a focal point for the discovery and development of novel therapeutics for years to come.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. TSI Journals. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. UCL Discovery. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. ResearchGate. Available at: [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Available at: [Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. - ResearchGate. ResearchGate. Available at: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Icilio Guareschi and his amazing “1897 reaction” - Beilstein Journals. Beilstein-Institut. Available at: [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core | ACS Medicinal Chemistry Letters. American Chemical Society. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate. ResearchGate. Available at: [https://www.researchgate.net/publication/380062489_Imidazo12-A]Pyridine_Potent_Biological_Activity_SAR_and_Docking_In-vestigations_2017-2022]([Link])

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce - ChemRxiv. ChemRxiv. Available at: [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study | Bentham Science Publishers. Bentham Science. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. Cardiff University. Available at: [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to GSK2830371 (CAS No. 1404456-53-6): A Potent Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, biological activity, handling, and experimental applications of GSK2830371, a selec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activity, handling, and experimental applications of GSK2830371, a selective, orally bioavailable, and allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1/PPM1D). As a critical negative regulator of the DNA damage response and tumor suppressor pathways, Wip1 is a compelling target in oncology. GSK2830371 serves as a powerful research tool for investigating the therapeutic potential of Wip1 inhibition.

Compound Identification and Physicochemical Properties

GSK2830371, also known as PPM1D Phosphatase Inhibitor II, is a pyridinylaminomethylthienylcarboxamide derivative. While initially associated with CAS number 1239441-36-1, the primary and currently accepted identifier is CAS No. 1404456-53-6 .

The key physicochemical properties of GSK2830371 are summarized in the table below:

PropertyValueReference(s)
CAS Number 1404456-53-6[1][2][3][4]
Synonyms GSK 2830371, PPM1D Phosphatase Inhibitor II, Wip1 Inhibitor II
Molecular Formula C₂₃H₂₉ClN₄O₂S[1][3]
Molecular Weight 461.02 g/mol [1][3][4]
Appearance Light yellow to white powder/solid[1]
Purity ≥97% (HPLC)
Solubility DMSO: up to 100 mg/mL (216.91 mM); Ethanol: up to 23.05 mg/mL (50 mM)[1][2][3]
Storage Temperature 2-8°C (short-term); -20°C (long-term powder)[1]
InChI Key IVDUVEGCMXCMSO-FQEVSTJZSA-N[3]
SMILES ClC1=CN=C(C)C(NCC2=CC=C(C(NC(NC4CC4)=O)=O)S2)=C1[1]

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 functions as a potent and highly selective allosteric inhibitor of Wip1 phosphatase, with an IC₅₀ of approximately 6 nM.[1][4] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a 'flap' subdomain near the catalytic site of Wip1.[5] This allosteric interaction induces a conformational change that inhibits the phosphatase's activity. This unique mechanism of action contributes to its high selectivity for Wip1 over other phosphatases.[3]

The primary consequence of Wip1 inhibition by GSK2830371 is the increased phosphorylation of key proteins involved in the DNA damage response (DDR) and tumor suppression. Wip1 normally dephosphorylates and inactivates proteins such as:

  • p53 (at Ser15): A critical tumor suppressor protein.

  • Chk2 (at T68): A checkpoint kinase that signals DNA damage.

  • ATM (at S1981): A primary sensor of DNA double-strand breaks.

  • γH2AX (at S139): A marker of DNA damage.

By preventing their dephosphorylation, GSK2830371 effectively enhances and prolongs the activation of these pro-apoptotic and cell cycle arrest pathways.[3] This leads to the upregulation of p53 target genes like p21, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]

Interestingly, GSK2830371 has also been shown to induce the ubiquitin-mediated proteasomal degradation of the Wip1 protein itself, further diminishing its cellular activity.

WIP1_Inhibition_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation Upstream Activation cluster_p53_pathway p53 Pathway cluster_wip1_regulation Wip1 Negative Feedback DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (T68) activates p53 p53 ATM->p53 phosphorylates (S15) activates Chk2->p53 p21 p21 p53->p21 upregulates Wip1 Wip1 (PPM1D) p53->Wip1 induces expression Apoptosis Apoptosis / Cell Cycle Arrest p21->Apoptosis leads to Wip1->ATM Wip1->Chk2 dephosphorylates Wip1->p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 allosterically inhibits

Figure 1: Simplified signaling pathway showing the role of Wip1 and its inhibition by GSK2830371.

Handling, Storage, and Safety Considerations

3.1. Personal Protective Equipment (PPE)

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: For handling large quantities of powder or if aerosolization is possible, use a certified respirator.

3.2. Storage and Stability

  • Powder: Store the solid compound at 2-8°C for short-term and -20°C for long-term storage.[1] The product is typically packaged under an inert gas.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO.[1][4] Following reconstitution, it is recommended to aliquot the solution into single-use vials and freeze at -20°C or -80°C.[1] Stock solutions are reported to be stable for up to 6 months at -20°C and up to 2 years at -80°C.[1] Avoid repeated freeze-thaw cycles. Note that moisture-contaminated DMSO may reduce the solubility of the compound.[4]

3.3. General Handling and Disposal

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, wash the affected area thoroughly with water.

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols and Applications

GSK2830371 is a versatile tool for studying the Wip1-p53 axis and has been used in a variety of in vitro and in vivo experimental settings.

4.1. In Vitro Wip1 Phosphatase Assay

This assay measures the direct inhibitory effect of GSK2830371 on Wip1 enzymatic activity.

Materials:

  • Recombinant Wip1 enzyme

  • Fluorescein diphosphate (FDP) as a substrate

  • Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA[2][4]

  • GSK2830371 stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of fluorescence detection (excitation/emission ~485/530 nm)[2][4]

Procedure:

  • Prepare serial dilutions of GSK2830371 in assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add the diluted GSK2830371 or DMSO control.

  • Add 50 µM FDP substrate to each well.

  • Initiate the reaction by adding 10 nM Wip1 enzyme to each well.

  • Incubate at room temperature.

  • Measure the fluorescent signal on a microplate reader at appropriate time intervals.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Cell-Based Assays

GSK2830371 can be used to treat cultured cells to investigate its effects on cell viability, signaling pathways, and gene expression.

4.2.1. Cell Viability/Growth Inhibition Assay

Materials:

  • Cancer cell lines (e.g., MCF7 breast cancer cells, which are PPM1D-amplified and p53 wild-type)[1]

  • Appropriate cell culture medium and supplements

  • GSK2830371 stock solution in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)[2][6]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of GSK2830371 (e.g., 0.001 to 10 µM).[1] Include a DMSO-only vehicle control.

  • Incubate the cells for a specified period (e.g., 72 to 96 hours).[6]

  • Add the cell viability reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence or absorbance) using a microplate reader.

  • Calculate the GI₅₀ (50% growth inhibition) or IC₅₀ values.

4.2.2. Western Blotting for Phospho-Protein Analysis

Materials:

  • Cultured cells treated with GSK2830371

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-p53 (Ser15), p-Chk2 (T68), total p53, total Chk2, Wip1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 0, 2, 4, 6, 24 hours).[7]

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the desired primary antibodies.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

4.3. In Vivo Studies

GSK2830371 is orally bioavailable and has been shown to inhibit tumor growth in xenograft models.[3][5]

Typical Dosing in Mice:

  • Oral administration (p.o.) at doses ranging from 75 to 150 mg/kg, administered twice (BID) or three times (TID) daily, has been reported to be effective in inhibiting the growth of DOHH2 tumor xenografts.[1]

Pharmacodynamic Analysis:

  • Tumor tissues can be harvested at specific time points after dosing to analyze the phosphorylation levels of Wip1 substrates (e.g., p-Chk2, p-p53) and Wip1 protein levels via Western blotting or immunohistochemistry.[1]

Conclusion

GSK2830371 is a cornerstone research tool for the investigation of Wip1 phosphatase biology and its role in cancer. Its high potency, selectivity, and oral bioavailability make it an invaluable compound for both in vitro mechanistic studies and in vivo preclinical models. This guide provides a foundational understanding of its properties and handling, enabling researchers to effectively and safely incorporate this potent inhibitor into their experimental workflows to further explore the therapeutic potential of targeting the Wip1-p53 signaling axis.

References

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021). MDPI. Retrieved February 14, 2026, from [Link]

  • Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. (2016). AACR Journals. Retrieved February 14, 2026, from [Link]

  • Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology. Retrieved February 14, 2026, from [Link]

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. (2016). PMC - NIH. Retrieved February 14, 2026, from [Link]

Sources

Foundational

The 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Scaffold: A Dual-Vector Linchpin for Kinase Inhibitor Discovery

An In-Depth Technical Guide on the Therapeutic Utility of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Executive Summary 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is not merely a chemical intermediate; it is a privileged pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Therapeutic Utility of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Executive Summary

6-Bromo-3-chloroimidazo[1,2-a]pyrazine is not merely a chemical intermediate; it is a privileged pharmacophore "linchpin" used to construct high-affinity inhibitors for a spectrum of kinases and infectious disease targets. Its value lies in its orthogonal reactivity profile : the significant difference in bond dissociation energies between the C6-Bromine and C3-Chlorine bonds allows medicinal chemists to sequentially functionalize the core with high regioselectivity.

This guide details the therapeutic targets accessible via this scaffold, the mechanistic rationale for its binding properties, and validated protocols for its chemical evolution into bioactive drug candidates.

Structural Logic & Reactivity Profile

To understand the therapeutic potential, one must first master the scaffold's chemical behavior. The imidazo[1,2-a]pyrazine core mimics the purine ring of ATP, making it an ideal ATP-competitive inhibitor .

The Orthogonal Functionalization Strategy

The specific halogenation pattern (6-Br, 3-Cl) creates two distinct "vectors" for drug design:

  • Vector A (Position 6 - Bromine): The "High-Reactivity" Handle.

    • Chemistry: Highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond.

    • Biological Role: Substituents here typically extend into the Solvent Exposed Region or the Ribose Binding Pocket of the kinase, modulating solubility and pharmacokinetic properties.

  • Vector B (Position 3 - Chlorine): The "Latent" Handle.

    • Chemistry: Less reactive towards Pd-oxidative addition than the C6-Br. It remains intact during initial C6 functionalization, acting as a protecting group or a "second stage" modification site.

    • Biological Role: Substituents here often interact with the Gatekeeper Residue or the Hydrophobic Back Pocket , determining selectivity (e.g., sparing off-target kinases).

Visualizing the Synthesis Workflow

The following diagram illustrates the sequential functionalization logic required to convert the raw scaffold into a therapeutic agent.

SynthesisWorkflow Scaffold 6-Bromo-3-chloro imidazo[1,2-a]pyrazine (Starting Core) Step1 Step 1: C-6 Selective Coupling (Suzuki/Buchwald) Scaffold->Step1 Pd(0), Ar-B(OH)2 rt to 60°C Intermediate 6-Aryl-3-chloro Intermediate Step1->Intermediate Retains 3-Cl Step2 Step 2: C-3 Functionalization (S_NAr or Forced Coupling) Intermediate->Step2 High Temp / Strong Base FinalDrug Final Bioactive Kinase Inhibitor Step2->FinalDrug Target Specificity

Figure 1: The sequential "Vector A first, Vector B second" synthesis strategy allowed by the 6-Br-3-Cl substitution pattern.

Primary Therapeutic Targets

Aurora Kinases (Oncology)

The imidazo[1,2-a]pyrazine core is a validated scaffold for inhibiting Aurora A and B kinases , which are critical regulators of mitosis. Overexpression of Aurora kinases is linked to tumorigenesis in breast, colon, and pancreatic cancers.

  • Mechanism of Action: The N1 nitrogen of the pyrazine ring acts as a hydrogen bond acceptor for the hinge region backbone (typically Ala213 in Aurora A).

  • Role of the Scaffold:

    • The 3-position (originally Cl) is often substituted with an amine or benzyl group to contact the gatekeeper residue, locking the kinase in an inactive conformation.

    • The 6-position (originally Br) is coupled to solubilizing groups (e.g., morpholine, piperazine) that exit the active site, improving oral bioavailability.

  • Key Insight: Early generation inhibitors failed due to poor solubility. Using the 6-Br handle to install polar heterocycles specifically addresses this failure mode.

Bruton’s Tyrosine Kinase (BTK) (Immunology/B-Cell Malignancies)

BTK is a target for B-cell lymphomas (e.g., CLL) and autoimmune diseases. The scaffold serves as the core for reversible and irreversible BTK inhibitors.

  • Structural Fit: The flat, aromatic nature of the imidazo[1,2-a]pyrazine mimics the adenine of ATP.

  • Covalent Targeting: In irreversible inhibitors, the C-6 position is often derivatized with an acrylamide warhead (Michael acceptor) that forms a covalent bond with Cys481 in the BTK active site. The 6-Br precursor is the essential entry point for installing this warhead via Heck or Suzuki coupling.

Infectious Diseases (VirB11 ATPase & Anti-Parasitic)

Beyond human kinases, this scaffold has shown potent activity against bacterial and parasitic targets.

  • Helicobacter pylori: Derivatives inhibit the VirB11 ATPase , a secretion system essential for bacterial virulence. The scaffold competes with ATP, preventing the assembly of the Type IV secretion system.

  • Anti-Parasitic: 3,6-disubstituted analogs have demonstrated efficacy against Trypanosoma brucei (Sleeping Sickness), likely by inhibiting parasite-specific kinases (e.g., CRK3).

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes how modifications at the 3- and 6-positions (starting from the 6-Br-3-Cl core) impact biological activity against key targets.

Target ClassC-6 Substituent (Derived from Br)C-3 Substituent (Derived from Cl)IC50 / ActivityKey Mechanistic Feature
Aurora A 4-MorpholinophenylBenzylamino< 10 nMC-6 morpholine improves solubility; C-3 benzyl fits hydrophobic pocket.
CDK9 Pyridin-4-ylBenzyl~ 160 nMC-6 pyridine forms H-bond with Lys48; critical for transcriptional inhibition.
BTK Acrylamide-linkerPhenyl< 5 nMC-6 warhead targets Cys481; C-3 phenyl stabilizes hinge binding.
VirB11 BiphenylHydrogen (De-chlorinated)~ 7 µMRemoval of C-3 Cl required for bacterial ATPase fit; C-6 biphenyl mimics ATP tail.

Detailed Experimental Protocol

Objective: Selective Suzuki-Miyaura Coupling at C-6 of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine. Rationale: This protocol validates the "Vector A" reactivity, installing a functional group at C-6 while preserving the C-3 Chloride for subsequent steps.

Reagents & Equipment[1][2][3][4]
  • Substrate: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (1.0 eq)

  • Coupling Partner: 4-(4-Morpholinyl)phenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) - Chosen for robustness with heteroaryl chlorides/bromides.

  • Base: Potassium Carbonate (K2CO3), 2.0 M aqueous solution (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 eq), boronic acid (1.1 eq), and Pd catalyst (5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (N2) or Argon for 5 minutes. This prevents oxidative homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous K2CO3 solution via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Critical Control: Do not exceed 80°C initially. Higher temperatures may activate the C-3 Chloride, leading to bis-coupling side products. Monitor via LC-MS.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Confirm the product is the 6-substituted-3-chloro derivative using 1H-NMR (Look for the retention of the C-2 proton singlet and loss of C-6 coupling patterns).

Pathway Visualization: Kinase Binding Mode

The following diagram represents the conceptual binding interaction of a derivative built from this scaffold within a generic kinase pocket.

BindingMode Hinge Hinge Region (Backbone H-Bonds) Gatekeeper Gatekeeper Residue (Selectivity Filter) RibosePocket Ribose Binding Pocket (Solubility/Affinity) Core Imidazo[1,2-a]pyrazine Core (N1/N4) Core->Hinge H-Bond Acceptor C3_Sub C-3 Substituent (Hydrophobic) C3_Sub->Gatekeeper Steric/Hydrophobic Contact C6_Sub C-6 Substituent (Solubilizing/Warhead) C6_Sub->RibosePocket Solvent Exposure

Figure 2: Interaction map showing how the orthogonal vectors of the scaffold map to critical kinase domains.

References

  • Vertex Pharmaceuticals. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Knochel, P., et al. (2014). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science.

  • UCL Discovery. (2012). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. University College London.

  • Sigma-Aldrich. (2024). Product Specification: 3-Bromo-6-chloroimidazo[1,2-a]pyrazine (Isomer Comparison).

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide and Reactivity Profiles.

Exploratory

The Imidazo[1,2-a]pyrazine Scaffold: Synthetic Versatility and Therapeutic Utility

This guide provides an in-depth technical analysis of the imidazo[1,2-a]pyrazine scaffold, designed for medicinal chemists and drug discovery scientists.[1][2] [1][3][4][5][6][7][8] Executive Summary The imidazo[1,2-a]py...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the imidazo[1,2-a]pyrazine scaffold, designed for medicinal chemists and drug discovery scientists.[1][2]

[1][3][4][5][6][7][8]

Executive Summary

The imidazo[1,2-a]pyrazine bicyclic system represents a "privileged scaffold" in modern medicinal chemistry.[3][4][5][6] Distinct from its isomer imidazo[1,5-a]pyrazine (found in the BTK inhibitor Acalabrutinib), the 1,2-a isomer is characterized by a bridgehead nitrogen at position 4 and a unique electronic distribution that facilitates highly regioselective functionalization.

This scaffold has gained prominence primarily as a kinase inhibitor template (mimicking the adenine ring of ATP) and as the core structure of coelenterazine , the luciferin responsible for bioluminescence in marine organisms. This guide details the structural properties, synthetic routes, and structure-activity relationships (SAR) that drive the utility of this heterocycle, with a specific focus on the clinical candidate Entospletinib .

Structural & Chemical Properties[2][5][7][9][10][11]

Numbering and Electronic Profile

The imidazo[1,2-a]pyrazine core consists of a pyrazine ring fused to an imidazole ring.[1] The numbering system initiates at the bridgehead nitrogen and proceeds around the imidazole ring first.

  • H-Bonding: N1 and N7 serve as potential hydrogen bond acceptors.[1][7]

  • pKa: The scaffold is weakly basic.[1] Protonation typically occurs at N7 (pyrazine nitrogen), which is less sterically hindered and electronically favorable compared to N1.[1]

  • Solubility: The core is moderately lipophilic but solubility is readily tunable via C8-amino substitutions, a common design strategy in kinase inhibitors to introduce solubilizing groups (e.g., morpholine, piperazine) into the solvent-exposed region.

Isomeric Distinction

It is critical to distinguish this scaffold from imidazo[1,5-a]pyrazine .[1] While both are bicyclic 6+5 systems, the 1,5-a isomer (Acalabrutinib) places the bridgehead nitrogen and the second nitrogen in a 1,4-relationship within the imidazole ring, altering the vectors for substitution. The 1,2-a isomer discussed here places the nitrogens in a 1,3-relationship within the imidazole ring.

Synthetic Methodologies

The utility of imidazo[1,2-a]pyrazine lies in its predictable regiochemistry. The three primary vectors for diversity are C3 , C6 , and C8 .

Core Construction: The Condensation Strategy

The most robust method for constructing the core involves the condensation of 2-aminopyrazine with


-halocarbonyls or their equivalents (e.g., 

-bromoacetophenones or bromoacetaldehyde diethyl acetal).[1][7]
  • Mechanism: The exocyclic amine of 2-aminopyrazine attacks the carbonyl carbon (or acetal), followed by alkylation at the ring nitrogen (N1) and dehydration to aromatize.

  • Regiochemistry: Substituents on the

    
    -halocarbonyl dictate the C2/C3 substitution pattern.[1][7]
    
Regioselective Functionalization

Once the core or a halogenated precursor is formed, functionalization follows a strict hierarchy based on electronic susceptibility:

  • C8 Position (Nucleophilic Aromatic Substitution - SNAr): The C8 position is highly electrophilic due to the inductive effect of the adjacent bridgehead nitrogen and N7.[1] Halogens at C8 (Cl or Br) are readily displaced by amines.[1]

  • C3 Position (Electrophilic Aromatic Substitution - EAS): The imidazole ring is electron-rich.[1][7] Electrophiles (e.g., NBS, NIS) selectively halogenate C3. This allows for subsequent Suzuki or Sonogashira couplings.[1]

  • C6 Position (Transition Metal Coupling): A halogen at C6 is typically introduced in the starting material (e.g., 2-amino-5-bromopyrazine).[1][7] It is less reactive toward SNAr than C8 but participates readily in Pd-catalyzed couplings.[1][7]

Visualization: Synthetic Logic Flow[1]

Synthesis Start 2-Aminopyrazine (Substituted or Unsubstituted) Condensation Condensation (w/ alpha-halo carbonyl) Start->Condensation Reflux/EtOH Core Imidazo[1,2-a]pyrazine Core Condensation->Core C3_Func C3 Functionalization (EAS: Bromination -> Pd Coupling) Core->C3_Func Electrophilic Attack (Most Nucleophilic Site) C8_Func C8 Functionalization (SnAr: Amine Displacement) Core->C8_Func Nucleophilic Attack (Most Electrophilic Site) C6_Func C6 Functionalization (Suzuki/Stille Coupling) Core->C6_Func Pd-Catalysis (Requires C6-Halo Precursor)

Caption: Hierarchy of reactivity for the imidazo[1,2-a]pyrazine scaffold. C8 is preferred for nucleophilic attack, while C3 is preferred for electrophilic attack.

Medicinal Chemistry & SAR: Case Study

General Kinase SAR

In the context of ATP-competitive inhibition:

  • C8 Position: Often points toward the Solvent Front .[1] Substituents here (e.g., morpholines, piperazines) improve solubility and pharmacokinetic properties without clashing with the protein.

  • Imidazo Core: Acts as the Hinge Binder .[1] N1 serves as the H-bond acceptor.[1][7]

  • C3 Position: Vectors into the Gatekeeper Pocket or hydrophobic back-pocket.[1][7] Bulky aromatic groups here can provide selectivity.[1]

  • C6 Position: Extends into the Ribose Binding Pocket or specificity region.[1]

Case Study: Entospletinib (GS-9973)

Entospletinib is a highly selective Spleen Tyrosine Kinase (Syk) inhibitor.[1][7][8][9] Its structure perfectly illustrates the standard SAR logic of this scaffold.[1]

  • Target: Syk (Critical in B-cell receptor signaling).[1][10][7][9]

  • Structure: 6-(1H-indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine.[1][7][9]

  • Synthesis Route Analysis:

    • Scaffold Formation: Reaction of 2-amino-3,5-dibromopyrazine with bromoacetaldehyde diethyl acetal yields the 6,8-dibromoimidazo[1,2-a]pyrazine intermediate.[1][7]

    • Step 1 (Regioselective SNAr): The C8-bromide is selectively displaced by 4-morpholinoaniline.[1][7] This confirms the higher electrophilicity of C8 vs C6.[1]

    • Step 2 (Suzuki Coupling): The remaining C6-bromide is coupled with 1H-indazol-6-ylboronic acid to install the hinge-interacting/specificity element.[1][7]

Visualization: Entospletinib Synthesis

Entospletinib SM 2-Amino-3,5-dibromopyrazine Intermediate 6,8-Dibromoimidazo[1,2-a]pyrazine SM->Intermediate Cyclization MonoSub 8-Amino-substituted Intermediate (C8-Br displaced) Intermediate->MonoSub Regioselective SnAr Product Entospletinib (GS-9973) MonoSub->Product C6 Cross-Coupling Reagent1 Bromoacetaldehyde diethyl acetal HBr, Reflux Reagent1->Intermediate Reagent2 4-Morpholinoaniline DIEA, DMF, 120°C (SnAr) Reagent2->MonoSub Reagent3 1H-Indazol-6-ylboronic acid Pd Catalyst (Suzuki) Reagent3->Product

Caption: The synthetic route to Entospletinib demonstrates the sequential exploitation of C8 electrophilicity followed by C6 metal-catalyzed coupling.

Experimental Protocols

The following protocols are generalized based on standard methodologies for this scaffold, validated by the synthesis of Entospletinib intermediates.

Protocol A: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine (Key Intermediate)

Objective: Construct the bicyclic core from a substituted aminopyrazine.

  • Reagents: 2-Amino-3,5-dibromopyrazine (1.0 eq), Bromoacetaldehyde diethyl acetal (5.0 eq), 48% Hydrobromic acid (HBr), Ethanol.[1]

  • Procedure:

    • Dissolve 2-amino-3,5-dibromopyrazine in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add bromoacetaldehyde diethyl acetal and catalytic concentrated HBr.[1]

    • Heat the mixture to reflux (approx. 80°C) for 12–18 hours. Monitor by TLC or LCMS for consumption of the aminopyrazine.[1]

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold saturated NaHCO3 solution to neutralize. Extract with Ethyl Acetate (3x).[1]

    • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

    • Expected Outcome: A solid product, 6,8-dibromoimidazo[1,2-a]pyrazine.[1]

Protocol B: Regioselective C8-Amination (SNAr)

Objective: Install the solubilizing group/linker at position C8 without affecting the C6 halogen.[1][7]

  • Reagents: 6,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq), Target Aniline/Amine (1.1 eq), N,N-Diisopropylethylamine (DIEA, 2.0 eq), Isopropanol (IPA) or DMF.

  • Procedure:

    • Dissolve the dibromo-scaffold in IPA (for lower boiling amines) or DMF (for anilines requiring higher heat).[1][7]

    • Add the amine and DIEA.[1]

    • Heat to 80–120°C depending on the nucleophilicity of the amine. (Anilines typically require 100°C+).[1]

    • Monitoring: Monitor carefully by LCMS. The reaction should stop at the mono-substitution stage.[1][7] Over-reaction (displacing C6) is rare under these conditions but possible with extreme forcing.[1]

    • Workup: Dilute with water, filter the precipitate (if solid) or extract with EtOAc.

    • Validation: 1H NMR should show the loss of one aromatic proton signal (if applicable) or the integration of the amine, with the C6-Br remaining intact for further coupling.

References

  • Synthesis and Biological Activities of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines. ACS Omega. (2025).[1] Overview of recent synthetic strategies including green chemistry approaches. Link

  • Entospletinib (GS-9973), a Selective Syk Inhibitor. Drugs of the Future. (2022).[1][8] Detailed synthesis and clinical profile of the leading imidazo[1,2-a]pyrazine drug candidate. Link

  • Discovery of Orally Bioavailable Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010).[1][7] Discussion of SAR at C8 and C3 positions. Link

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins. Chemistry – A European Journal. (2015). Comprehensive review on the natural product derivatives of this scaffold. Link

  • Acalabrutinib (Calquence) Structure and Approval. National Cancer Institute Drug Dictionary. (Note: Clarifies the imidazo[1,5-a]pyrazine isomer distinction). Link

Sources

Foundational

preliminary screening of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine derivatives

An In-Depth Technical Guide to the Preliminary Screening of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Derivatives Foreword: The Strategic Imperative for Scaffolding in Drug Discovery As a Senior Application Scientist, my ex...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Screening of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Derivatives

Foreword: The Strategic Imperative for Scaffolding in Drug Discovery

As a Senior Application Scientist, my experience has repeatedly demonstrated that the success of a small molecule drug discovery program is not born from a single "magic bullet" but from a systematically executed, multi-parametric screening cascade. The choice of the core chemical scaffold is the foundational decision upon which this entire edifice is built. The imidazo[1,2-a]pyrazine core represents one such "privileged scaffold".[1] This nitrogen-bridged heterocyclic system is a structural analogue of deazapurines and is endowed with a multitude of biological potentials, showing promise as anticancer, antiviral, anti-inflammatory, and kinase inhibiting agents.[2][3][4]

The specific precursor, 6-Bromo-3-chloroimidazo[1,2-a]pyrazine, is of particular strategic interest. The differential reactivity of the C-3 chloro and C-6 bromo positions allows for directed and diverse chemical modifications, making it an ideal starting point for the generation of a focused compound library. This guide provides a comprehensive, field-proven framework for the preliminary, yet critical, screening of such a library. We will move beyond a simple recitation of protocols to dissect the underlying logic, ensuring that each experimental step is a self-validating component of a larger, coherent strategy aimed at identifying and validating promising lead compounds.

Part 1: Library Generation and Design Rationale

The 6-Bromo-3-chloroimidazo[1,2-a]pyrazine scaffold offers two primary vectors for chemical diversification. The C-3 position is amenable to functionalization via Suzuki coupling, while the C-6 position can be readily aminated.[5][6] This synthetic accessibility is paramount for creating a library with varied physicochemical properties to explore the target's chemical space.

Key Design Considerations:

  • Target-Focused Substitutions: Given that the imidazo[1,2-a]pyrazine core is a known "hinge-binder" for many kinases, substitutions at the C-3 and C-6 positions should be designed to probe interactions with the solvent-accessible region and deeper hydrophobic pockets of an ATP-binding site.[7][8]

  • Physicochemical Properties: The library should encompass a range of lipophilicity (LogP), polar surface area (TPSA), and hydrogen bond donors/acceptors to maximize the chances of identifying compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

  • Structural Diversity: Incorporate a variety of functional groups, including but not limited to, substituted phenyl rings, aliphatic amines, and morpholine or piperidine moieties, which have been shown to confer activity in related scaffolds.[2][7]

Part 2: The Multi-Tiered Preliminary Screening Cascade

A robust preliminary screening strategy is not a single experiment but a funnel. It is designed to efficiently and cost-effectively triage a large library of compounds down to a small number of high-quality, validated hits. Our approach is a three-tiered system: Primary Screening, Secondary Validation, and Early ADME/Tox Profiling.

G cluster_0 Screening Cascade lib Compound Library (6-Bromo-3-chloroimidazo[1,2-a]pyrazine Derivatives) primary Primary Screening (Single Concentration, e.g., 10 µM) lib->primary kinase_assay Biochemical Assay (e.g., Kinase Activity) primary->kinase_assay Parallel Screening cyto_assay Cytotoxicity Assay (e.g., MTT on relevant cell line) primary->cyto_assay Parallel Screening hits Preliminary Hits kinase_assay->hits cyto_assay->hits Counter-screen to remove non-specific cytotoxics secondary Secondary Screening & Hit Validation hits->secondary dose_response Dose-Response Curves (IC50 Determination) secondary->dose_response orthogonal Orthogonal Assay (e.g., Direct Binding) secondary->orthogonal validated_hits Validated Hits dose_response->validated_hits orthogonal->validated_hits Confirms Mechanism admetox Early ADME/Tox Profiling validated_hits->admetox insilico In Silico ADME/Tox (LogP, Solubility, etc.) admetox->insilico invitro In Vitro Assays (Metabolic Stability, Apoptosis) admetox->invitro lead_candidates Lead Candidates for Optimization insilico->lead_candidates invitro->lead_candidates Provides initial safety & liability profile

Caption: High-level overview of the preliminary screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The objective here is speed and sensitivity. We screen the entire library at a single, relatively high concentration (e.g., 10 µM) to identify any compound with detectable activity. Crucially, this involves two parallel assays.

  • Primary Bioactivity Assay: This is target-dependent. Given the prevalence of imidazo[1,2-a]pyrazines as kinase inhibitors, a generic kinase activity assay is an excellent choice.[4][7] The goal is to measure the inhibition of a representative kinase (e.g., Aurora A, a known target).

  • Parallel Cytotoxicity Assay: It is imperative to simultaneously assess the general cytotoxicity of the compounds. A compound that inhibits kinase activity simply by killing the host cell is not a viable drug candidate. This counter-screen allows us to immediately flag and deprioritize non-specific cytotoxic agents.[10][11]

Protocol: Primary Kinase Glo® Assay (Promega)

  • Reagent Preparation: Prepare Kinase-Glo® Reagent according to the manufacturer's protocol. Prepare kinase buffer, kinase/substrate solution, and ATP solution.

  • Compound Plating: Dispense 50 nL of each library compound (10 mM stock in DMSO) into a 384-well white-bottom plate.

  • Kinase Reaction: Add 5 µL of the kinase/substrate solution to each well. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of 10 µM ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well. Mix and incubate for 10 minutes.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: Normalize data to positive (no kinase) and negative (DMSO vehicle) controls. Calculate percent inhibition.

Protocol: Primary MTT Cytotoxicity Assay

  • Cell Plating: Seed a relevant cancer cell line (e.g., HeLa or A549) into a 96-well clear-bottom plate at a density of 5,000 cells/well and incubate for 24 hours.[10]

  • Compound Addition: Add the library compounds to a final concentration of 10 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate percent cell viability relative to the DMSO control.

Compound ID Primary Kinase Inhibition (%) @ 10µM Cell Viability (%) @ 10µM Initial Flag
IMP-00185.291.5Hit
IMP-0029.898.2Inactive
IMP-00395.615.3Cytotoxic
IMP-00478.988.7Hit
IMP-00545.195.1Inactive
Caption: Hypothetical data from the primary screen, identifying hits vs. cytotoxic compounds.
Tier 2: Secondary Screening and Hit Validation

Compounds flagged as "Hits" in Tier 1 are advanced to secondary screening. The goal here is to confirm the activity and determine potency.

  • Dose-Response Analysis: Hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC50). This is a critical metric for ranking compound potency.

  • Orthogonal Validation: It is essential to confirm the hit using a different assay technology. This ensures the observed activity is not an artifact of the primary assay format (e.g., ATP-competitive vs. direct binding). If the primary screen was a luminescence-based kinase assay, a suitable orthogonal assay would be a Surface Plasmon Resonance (SPR) assay to confirm direct binding of the compound to the kinase protein.[3]

Compound ID Kinase Assay IC50 (nM) SPR Binding K_D (nM) Status
IMP-0017598Confirmed
IMP-004150210Confirmed
IMP-007220>10,000False Positive
Caption: Hypothetical secondary screening data confirming hits and identifying false positives.
Tier 3: Early ADME/Tox Profiling

Validated hits are subjected to a preliminary assessment of their drug-like properties. The goal is to identify potential liabilities early, before significant resources are invested. This stage combines computational predictions with simple in vitro assays.[12][13]

  • In Silico Profiling: Computational tools like SwissADME can predict a range of properties from the chemical structure alone, including LogP, solubility, and potential for promiscuity or toxicity.[13]

  • In Vitro Metabolic Stability: An essential early assay is to measure the compound's stability in the presence of liver microsomes. This provides a first look at its likely metabolic fate and half-life in vivo.

  • In Vitro Safety/Tox: To expand on the primary cytotoxicity data, a more specific assay can be employed. For example, a Caspase-Glo® 3/7 assay can determine if the observed cytotoxicity is mediated by apoptosis, a programmed and often more desirable form of cell death.[11]

G cluster_kinase Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK:f0->RAS:f0 RAF RAF RAS:f0->RAF:f0 MEK MEK RAF:f0->MEK:f0 ERK ERK MEK:f0->ERK:f0 TF Transcription Factors (Proliferation, Survival) ERK:f0->TF:f0 inhibitor IMP-001 (Imidazo[1,2-a]pyrazine Derivative) inhibitor->RAF:f0 Inhibition

Caption: Hypothetical mechanism of action for a hit compound.

Compound ID Predicted LogP Microsomal T1/2 (min) Apoptosis Induction (Caspase 3/7 Fold Change) Lead Candidate Priority
IMP-0012.8454.2High
IMP-0044.5< 51.1Low (Poor Stability)
Caption: Early ADME/Tox data to prioritize validated hits for lead optimization.

Conclusion and Forward Look

This systematic, multi-tiered approach provides a robust framework for the preliminary screening of a 6-Bromo-3-chloroimidazo[1,2-a]pyrazine derivative library. By integrating parallel bioactivity and cytotoxicity screening, orthogonal hit validation, and early ADME/Tox profiling, this cascade efficiently identifies potent, specific, and developable lead candidates. The causality is clear: each stage is designed to answer a specific question and de-risk the next, more resource-intensive phase of the project. The compounds that emerge from this funnel, such as the hypothetical "IMP-001," are not merely "hits" but are well-characterized starting points for a successful lead optimization campaign.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC. [Link]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - MDPI. [Link]

  • Recent advances in development of imidazo[1,2- a ]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. [Link]

  • 3-bromo-6-chloroimidazo[1,2-a]pyrazine - MySkinRecipes. [Link]

  • The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties | ScienceRise: Biological Science. [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocol herein is...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction and Significance

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific derivative, 6-bromo-3-chloroimidazo[1,2-a]pyrazine, serves as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy and agents targeting neurological disorders.[1] The bromo and chloro substituents at the 6 and 3 positions, respectively, provide orthogonal handles for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of chemical space in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyrazine is most effectively achieved through a two-step sequence, as outlined below. This strategy involves the initial construction of the imidazo[1,2-a]pyrazine ring system, followed by a regioselective chlorination.

Synthesis_Strategy Start 2-Amino-5-bromopyrazine Intermediate 6-Bromoimidazo[1,2-a]pyrazine Start->Intermediate Step 1: Cyclocondensation (Chloroacetaldehyde) Final 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Intermediate->Final Step 2: C3-Chlorination (N-Chlorosuccinimide)

Caption: Overall synthetic strategy for 6-bromo-3-chloroimidazo[1,2-a]pyrazine.

PART 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine (Intermediate)

Mechanistic Insight: The Tschitschibabin Reaction

The formation of the imidazo[1,2-a]pyrazine ring system proceeds via a variation of the Tschitschibabin reaction. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-5-bromopyrazine on the carbonyl carbon of chloroacetaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, which then undergoes an intramolecular nucleophilic attack by the endocyclic pyrazine nitrogen onto the carbon bearing the chlorine atom. A final aromatization step yields the desired 6-bromoimidazo[1,2-a]pyrazine.

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
2-Amino-5-bromopyrazineC₄H₄BrN₃174.0010.0 g (57.5 mmol)≥97%e.g., Sigma-Aldrich
Chloroacetaldehyde (50% aq. soln.)C₂H₃ClO78.5010.0 mL (~65 mmol)50 wt. % in H₂Oe.g., Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)NaHCO₃84.017.25 g (86.3 mmol)≥99%e.g., Fisher Scientific
Ethanol (EtOH)C₂H₅OH46.07150 mLAnhydrouse.g., VWR
Ethyl acetate (EtOAc)C₄H₈O₂88.11As neededACS Gradee.g., VWR
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As neededACS Gradee.g., VWR

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyrazine (10.0 g, 57.5 mmol), sodium bicarbonate (7.25 g, 86.3 mmol), and ethanol (150 mL).

  • Stir the mixture to form a suspension.

  • Add the 50% aqueous solution of chloroacetaldehyde (10.0 mL, ~65 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 6-bromoimidazo[1,2-a]pyrazine.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure intermediate as a solid.[2][3]

PART 2: Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (Final Product)

Mechanistic Insight: Electrophilic Aromatic Substitution

The chlorination of the 6-bromoimidazo[1,2-a]pyrazine intermediate occurs via an electrophilic aromatic substitution mechanism. The C3 position of the imidazo[1,2-a]pyrazine ring is electron-rich and thus highly susceptible to electrophilic attack.[4] N-Chlorosuccinimide (NCS) serves as a convenient and effective source of an electrophilic chlorine species ("Cl+"). The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore aromaticity and yield the desired 3-chloro product.

Chlorination_Mechanism cluster_0 Electrophilic Attack cluster_1 Aromatization A 6-Bromoimidazo[1,2-a]pyrazine B Sigma Complex (Resonance Stabilized) A->B NCS (Cl+) C 6-Bromo-3-chloroimidazo[1,2-a]pyrazine B->C -H+

Caption: Simplified mechanism of C3-chlorination of 6-bromoimidazo[1,2-a]pyrazine.

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
6-Bromoimidazo[1,2-a]pyrazineC₆H₄BrN₃198.025.0 g (25.2 mmol)≥98%Synthesized in Step 1
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.534.05 g (30.3 mmol)≥98%e.g., Alfa Aesar
Acetonitrile (MeCN)C₂H₃N41.05100 mLAnhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93As neededACS Gradee.g., VWR
Saturated sodium thiosulfate (Na₂S₂O₃) soln.Na₂S₂O₃158.11As needed
Saturated sodium bicarbonate (NaHCO₃) soln.NaHCO₃84.01As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve the 6-bromoimidazo[1,2-a]pyrazine (5.0 g, 25.2 mmol) in anhydrous acetonitrile (100 mL).

  • Add N-chlorosuccinimide (4.05 g, 30.3 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NCS.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 6-bromo-3-chloroimidazo[1,2-a]pyrazine as a solid.[5]

Characterization and Data

Expected Yield: The overall yield for the two-step synthesis is typically in the range of 50-70%.

Physical Appearance: The final product is expected to be a solid, with a color ranging from off-white to yellow.

Spectroscopic Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.2-8.4 (s, 1H, H-5)

    • ~7.8-8.0 (s, 1H, H-8)

    • ~7.6-7.8 (s, 1H, H-2)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~145.0 (C-8a)

    • ~135.0 (C-5)

    • ~125.0 (C-2)

    • ~120.0 (C-6)

    • ~118.0 (C-8)

    • ~115.0 (C-3)

    • ~110.0 (C-4a)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided values are estimations based on similar structures.[6]

Mass Spectrometry (ESI-MS): Expected m/z for C₆H₃BrClN₃ [M+H]⁺: ~231.9, 233.9, 235.9 (displaying the characteristic isotopic pattern for one bromine and one chlorine atom).

Trustworthiness and Self-Validation

To ensure the identity and purity of the synthesized 6-bromo-3-chloroimidazo[1,2-a]pyrazine, a comprehensive analytical characterization is crucial.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system is an initial indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The number of signals, their chemical shifts, and coupling patterns should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Chlorosuccinimide (NCS): NCS is a corrosive and oxidizing agent.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Chloroacetaldehyde: This reagent is toxic and an irritant. Handle with care and avoid inhalation of vapors.

  • Solvents: Organic solvents such as ethanol, ethyl acetate, acetonitrile, and dichloromethane are flammable and should be handled away from ignition sources.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Center for Biotechnology Information. Available at: [Link]

  • Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. MJChem. Available at: [Link]

  • Approaches to chlorination of imidazo[1,2‐α]pyridines. ResearchGate. Available at: [Link]

  • Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... ResearchGate. Available at: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. SciSpace. Available at: [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available at: [Link]

  • 3-bromo-6-chloroimidazo[1,2-a]pyrazine. MySkinRecipes. Available at: [Link]

  • Improving Flash Purification of Chemically Related Pyrazines. Biotage. Available at: [Link]

  • 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine. SpectraBase. Available at: [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. ISCA. Available at: [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. ISCA. Available at: [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Center for Biotechnology Information. Available at: [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Why 2-aminopyrazine react with chloroacetaldehyde and form compoound 1 not 2. Reddit. Available at: [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • Process for preparing chloroacetaldehyde acetals. Google Patents.
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Application

Application Note: Precision Bromination of Imidazo[1,2-a]pyrazine

Regioselective Synthesis of the C-3 Bromo Intermediate Abstract & Strategic Importance The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Synthesis of the C-3 Bromo Intermediate

Abstract & Strategic Importance

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., inhibitors of VirB11 ATPase, PI3K). The introduction of a bromine atom at the C-3 position is a critical synthetic checkpoint. This moiety acts as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the scaffold.

This Application Note details the optimized protocol for the regioselective bromination of imidazo[1,2-a]pyrazine. Unlike the erratic results often seen with elemental bromine (


), this protocol utilizes N-Bromosuccinimide (NBS)  to ensure high regioselectivity, ease of handling, and scalability.

Mechanistic Rationale: Why C-3?

To design a robust experiment, one must understand the electronic bias of the substrate. The imidazo[1,2-a]pyrazine ring system undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the C-3 position .

Electronic Causality
  • Resonance Stabilization: Electrophilic attack at C-3 generates a Sigma-complex intermediate that maintains the aromaticity of the six-membered pyrazine ring.

  • Destabilization at C-2: Attack at C-2 would disrupt the conjugation and lead to a less stable intermediate involving a cation adjacent to the bridgehead nitrogen, which is energetically unfavorable.

  • Reagent Selection: NBS provides a controlled source of electrophilic bromine (

    
    ), minimizing the risk of over-bromination at the less reactive C-5 or C-6 positions, which can occur with more aggressive reagents like molecular bromine in Lewis acids.
    
Visualizing the Pathway

The following diagram illustrates the reaction workflow and the electronic logic dictating the C-3 selectivity.

ReactionMechanism cluster_logic Selectivity Logic Start Imidazo[1,2-a]pyrazine (Substrate) Complex Sigma-Complex (Intermediate) Start->Complex + NBS (Electrophilic Attack at C-3) NBS N-Bromosuccinimide (Electrophile Source) NBS->Complex Product 3-Bromoimidazo[1,2-a]pyrazine (Target) Complex->Product - H+ (Re-aromatization) Byproduct Succinimide Complex->Byproduct Leaving Group Logic C-3 Attack preserves Pyrazine Aromaticity Logic->Complex

Figure 1: Reaction pathway and selectivity logic for the bromination of imidazo[1,2-a]pyrazine.

Experimental Protocols

Protocol A: Standard High-Yield Method (DMF)

Best for: Valuable substrates, polar derivatives, and small-to-medium scale (mg to gram). Solvent Rationale: Dimethylformamide (DMF) is an excellent solvent for polar heterocycles and stabilizes the transition state, often leading to cleaner reaction profiles than non-polar solvents.

Reagents & Materials
  • Substrate: Imidazo[1,2-a]pyrazine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

  • Solvent: DMF (anhydrous preferred, 5-10 mL per gram of substrate)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation: Charge a round-bottom flask with Imidazo[1,2-a]pyrazine and a magnetic stir bar.

  • Solvation: Add DMF and stir until fully dissolved. Cool the solution to 0°C using an ice bath. Note: Cooling controls the exotherm and improves selectivity.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Critical Check: Protect the reaction from light (wrap flask in foil) to prevent radical side reactions, though EAS is the dominant pathway here.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 1–3 hours.

    • Monitoring: Check progress via TLC (typically 5% MeOH in DCM) or LCMS. The product usually is less polar than the starting material on reverse phase.

  • Quench: Once conversion is >95%, pour the reaction mixture into 5 volumes of ice-cold water or 10%

    
     solution.
    
  • Isolation (Method A - Precipitation): If a solid precipitates, filter the solid, wash copiously with water (to remove DMF and succinimide), and dry under vacuum.

  • Isolation (Method B - Extraction): If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
Protocol B: Green/Scale-Up Method (Ethanol)

Best for: Large scale (>10g), cost-efficiency, and avoiding high-boiling solvents like DMF.

Step-by-Step Procedure
  • Dissolution: Dissolve Imidazo[1,2-a]pyrazine (1.0 equiv) in Ethanol (10-15 volumes).

  • Addition: Add solid NBS (1.05 equiv) portion-wise at Room Temperature.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Concentrate the ethanol to ~20% of its original volume. Dilute with water.

  • Purification: The product often crystallizes out. Filter and recrystallize from Ethanol/Water if necessary.

Workup & Purification Workflow

The following diagram outlines the decision matrix for isolating the pure product based on the reaction outcome.

WorkupWorkflow RxnComplete Reaction Complete (LCMS Confirmation) Quench Quench with 10% Na2S2O3 / Ice Water RxnComplete->Quench CheckPrecip Precipitate Formed? Quench->CheckPrecip Filter Filter Solid CheckPrecip->Filter Yes Extract Extract with EtOAc CheckPrecip->Extract No Wash Wash with H2O (Remove Succinimide) Filter->Wash Dry Dry under Vacuum Wash->Dry PureSolid Pure 3-Bromo Product Dry->PureSolid WashDMF Wash with H2O/Brine (Remove DMF) Extract->WashDMF Conc Concentrate WashDMF->Conc Chrom Flash Chromatography (DCM/MeOH or Hex/EtOAc) Conc->Chrom Chrom->PureSolid

Figure 2: Purification decision tree for isolating 3-bromoimidazo[1,2-a]pyrazine.

Data Summary & Troubleshooting

Expected Analytical Data
PropertyExpected ValueNotes
Appearance White to pale yellow solidDarkening indicates decomposition or impurities.
1H NMR (DMSO-d6) Loss of C-3 protonThe C-3 proton (usually ~7.8-8.0 ppm) disappears.
MS (ESI) [M+H]+ = M + 79/81Characteristic 1:1 isotopic pattern for Bromine.
Yield 85% - 95%Lower yields often due to water solubility during workup.
Troubleshooting Guide
  • Issue: Di-bromination.

    • Cause: Excess NBS or high temperature.

    • Solution: Strictly control NBS stoichiometry (1.05 equiv). Keep reaction at 0°C initially.

  • Issue: Starting Material Remains.

    • Cause: Old NBS (degraded).

    • Solution: Recrystallize NBS from water/acetone before use or increase equivalents to 1.1–1.2.

  • Issue: Product stuck in DMF.

    • Cause: High solubility.

    • Solution: Use aggressive water washes (5x) during extraction or switch to the Ethanol protocol (Protocol B).

References

  • Regioselectivity of Imidazo[1,2-a]pyrazine Functionalization: Gozlan, H. et al.[1][2][3][4] "Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine." Journal of Heterocyclic Chemistry.

  • General Protocol for NBS Bromination (Green Chemistry): Pandya, J. R. et al. "A Green Protocol for the Synthesis and Antimicrobial Evaluation of Some Imidazo[1,2-a]pyrazines."[5] Semantic Scholar, 2015.

  • Large Scale Synthesis & C-6 Functionalization Context: Iorkula, T. H. et al. "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications, 2024.[6] (Provides analogous conditions for the pyridazine core). [6]

  • Commercial Reference & Safety Data: Sigma-Aldrich Product Specification: 3-Bromoimidazo[1,2-a]pyrazine.[7]

Sources

Method

using 6-Bromo-3-chloroimidazo[1,2-a]pyrazine as a chemical building block

Topic: Strategic Utilization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine as a Chemical Building Block Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine as a Chemical Building Block Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Kinase Scaffold

The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP. This bioisosterism makes it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., Entospletinib for Syk inhibition, Creatine Kinase inhibitors).

The specific building block 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (CAS: 1214875-36-1) offers a unique orthogonal reactivity profile. It provides two distinct halogen "handles" with significantly different electronic environments and bond dissociation energies, enabling highly regioselective sequential functionalization.

Key Advantages:

  • Orthogonal Reactivity: The C-6 bromide is highly reactive toward Pd(0) oxidative addition, while the C-3 chloride remains latent, allowing for controlled, stepwise library generation.

  • Metabolic Stability: The C-3 chlorine atom can serve as a metabolic blocking group (preventing oxidation at the electron-rich C-3 position) or as a handle for late-stage diversification using specialized catalytic systems.

  • Solubility: The pyrazine nitrogen atoms improve aqueous solubility compared to carbocyclic analogs.

Reactivity Profile & Chemo-Selectivity Analysis

To successfully utilize this building block, one must understand the electronic bias of the heterocyclic core.

  • Position C-6 (Pyrazine Ring): Electron-deficient. The C-Br bond here is activated for oxidative addition.[1] It is the primary electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Position C-3 (Imidazole Ring): Electron-rich (relative to pyrazine). The C-Cl bond is deactivated toward oxidative addition. It typically requires electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) or higher temperatures to react.

  • Position C-8: Susceptible to Nucleophilic Aromatic Substitution (S_NAr) only if activated by strong electron-withdrawing groups at C-6, though this is less common with the 6-Br, 3-Cl starting material.

Visualizing the Reactivity Hierarchy

ReactivityMap Core 6-Bromo-3-chloroimidazo[1,2-a]pyrazine C6 C-6 Bromine (Primary Handle) Core->C6 Fast Oxidative Addition (Pd-Catalyzed) C3 C-3 Chlorine (Secondary/Latent Handle) Core->C3 Slow Oxidative Addition (Requires Specialized Ligands) C8 C-8 Position (S_NAr Potential) Core->C8 Nucleophilic Attack (Requires Activation)

Caption: Reactivity hierarchy of the 6-Bromo-3-chloroimidazo[1,2-a]pyrazine scaffold. Green indicates the first point of entry.

Application Note 1: Regioselective C-6 Functionalization

Objective: Install the primary aryl or heteroaryl pharmacophore at the C-6 position while preserving the C-3 chloride.

Mechanism: The reaction proceeds via a standard Suzuki-Miyaura catalytic cycle. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. The C-Cl bond at C-3 is sufficiently inert under these conditions (up to 80-90°C) to remain intact, preventing polymerization or "scrambling" of substituents.

Recommended Catalyst System:

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust, air-stable, excellent for heteroaryl bromides).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Base: Na₂CO₃ or K₂CO₃ (Mild bases prevent side reactions).

Protocol 1: C-6 Selective Suzuki Coupling

Materials:

  • 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the 6-bromo-3-chloroimidazo[1,2-a]pyrazine, aryl boronic acid, and Na₂CO₃.

  • Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂·DCM catalyst under a positive stream of inert gas. Seal the vial.

  • Reaction: Heat the mixture to 80°C for 4–16 hours.

    • Self-Validation: Monitor via LC-MS or TLC. The starting material (Br) should disappear. If a bis-coupled product (reaction at Cl) is observed (<5%), reduce temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Data Table: Typical Yields for C-6 Arylation

Boronic Acid TypeElectronic NatureTypical YieldNotes
Phenylboronic AcidNeutral85-95%Fast reaction (<4h).
4-Methoxyphenylboronic AcidElectron-Rich80-90%Excellent selectivity.
3-Pyridylboronic AcidElectron-Deficient70-85%May require longer reaction times.
2-Substituted ArylSterically Hindered60-75%Increase catalyst loading to 10 mol%.

Application Note 2: Activating the "Dormant" C-3 Chloride

Objective: Functionalize the C-3 position after C-6 modification.

Challenge: The C-3 chloride is on the electron-rich imidazole ring and is significantly less reactive. Standard Pd(PPh₃)₄ conditions often fail.

Solution: Use "Buchwald-type" precatalysts with electron-rich, bulky dialkylbiarylphosphine ligands (e.g., XPhos , RuPhos , or BrettPhos ). These ligands facilitate the difficult oxidative addition into the aryl chloride bond.

Protocol 2: C-3 Advanced Suzuki Coupling

Materials:

  • C-6 Substituted 3-chloroimidazo[1,2-a]pyrazine (Intermediate from Protocol 1)

  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.05 equiv) or Pd₂(dba)₃ (0.05 equiv) + XPhos (0.10 equiv)

  • Base: K₃PO₄ (3.0 equiv) - Potassium phosphate is superior for difficult couplings.

  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step Methodology:

  • Setup: Combine the C-6 substituted intermediate, boronic acid, and K₃PO₄ in a microwave vial.

  • Catalyst: Add XPhos Pd G2.

  • Solvent: Add degassed solvent.

  • Reaction:

    • Thermal: Heat to 100–110°C for 12–24 hours.

    • Microwave (Preferred): Heat to 120°C for 1 hour.

  • Validation: Check LC-MS. The chloride is stubborn; if conversion is low, add fresh catalyst and heat for an additional cycle.

  • Workup/Purification: Standard aqueous workup followed by chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of building a library using this scaffold.

Workflow Start Start: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Step1 Step 1: C-6 Selective Suzuki (Pd(dppf)Cl2, 80°C) Start->Step1 Intermed Intermediate: 6-Aryl-3-chloroimidazo[1,2-a]pyrazine Step1->Intermed Branch1 Path A: C-3 Retention (Target: Metabolic Stability) Intermed->Branch1 Branch2 Path B: C-3 Functionalization (Target: Dual-Pharmacophore) Intermed->Branch2 Final1 Final Product A (Kinase Inhibitor Type I) Branch1->Final1 Step2 Step 2: Advanced Coupling (XPhos Pd G2, 110°C) Branch2->Step2 Final2 Final Product B (Bis-Aryl Derivative) Step2->Final2

Caption: Step-wise library generation workflow. Path A utilizes Cl as a blocker; Path B utilizes Cl as a handle.

References

  • Regioselectivity in Imidazo[1,2-a]pyrazine Couplings

    • General Reactivity: Goossen, L. et al. "Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold." Journal of Organic Chemistry.
    • Source:

  • Suzuki-Miyaura Coupling Conditions (General)

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
    • Source:

  • Kinase Inhibitor Applications (Imidazo[1,2-a]pyrazines)

    • Currie, K. S., et al. "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase (Syk)." Journal of Medicinal Chemistry, 2014, 57(9), 3856–3873. (Describes the synthesis of Entospletinib analogs using similar scaffolds).
    • Source:

  • Buchwald-Hartwig/Advanced Coupling on Deactivated Chlorides

    • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
    • Source:

Sources

Application

Application Note: Strategic Utilization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine in Kinase Inhibition Assays

This Application Note and Protocol guide details the strategic utilization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (hereafter referred to as 6B3C-IP ) in kinase inhibitor discovery. [1] Executive Summary 6-Bromo-3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (hereafter referred to as 6B3C-IP ) in kinase inhibitor discovery.

[1]

Executive Summary

6-Bromo-3-chloroimidazo[1,2-a]pyrazine (6B3C-IP) is a "privileged scaffold" in medicinal chemistry, extensively utilized to target the ATP-binding site of lipid and protein kinases (e.g., PI3K, mTOR, BTK, and p38 MAPK ). Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge region."

This guide addresses the dual-application of 6B3C-IP:

  • As a Fragment Probe: Direct testing of the core scaffold in high-concentration assays to validate "ligand efficiency" and binding mode.

  • As a SAR Foundation: Utilizing the orthogonal reactivity of the 6-Bromo and 3-Chloro "handles" to rapidly generate focused inhibitor libraries for Structure-Activity Relationship (SAR) assays.

Technical Profile & Mechanism of Action

Chemical Properties[1][2][3][4][5][6]
  • IUPAC Name: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

  • Molecular Weight: ~232.46 g/mol

  • Solubility: Moderate in DMSO (>50 mM). Poor in aqueous buffers without co-solvent.

  • Structural Role:

    • N1/N4 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) for the kinase hinge region (e.g., Valine or Methionine residues).

    • 3-Chloro Substituent: Occupies the hydrophobic "gatekeeper" pocket or solvent-exposed region depending on binding orientation.

    • 6-Bromo Substituent: Serves as a reactive handle for extending the molecule into the "affinity pocket" (e.g., ribose binding pocket).

Mechanistic Logic: The "Hinge Binder" Concept

In kinase inhibition assays, 6B3C-IP serves as the anchor. The core affinity comes from the imidazo[1,2-a]pyrazine skeleton. The "Application" involves elaborating this core to gain specificity.[1][2]

  • Unsubstituted Core: Weak, promiscuous binding (High

    
    M IC50).
    
  • Functionalized Core: High potency (Low nM IC50) and selectivity.[3]

Experimental Protocols

Protocol A: Fragment-Based Screening via Thermal Shift Assay (DSF)

Objective: To detect the direct physical binding of the 6B3C-IP fragment to a target kinase (e.g., p38


 or PI3K

) independent of enzymatic activity. This is critical because the "naked" scaffold may be too weak to show up in a standard IC50 assay.

Materials:

  • Recombinant Kinase Domain (e.g., p38

    
    , 2-5 
    
    
    
    M final).
  • SYPRO Orange Dye (5000x stock).

  • Compound: 6B3C-IP (100 mM DMSO stock).

  • Instrument: qPCR machine (e.g., Bio-Rad CFX96).

Workflow:

  • Preparation: Dilute 6B3C-IP to 2 mM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Plate Setup: In a 96-well PCR plate, mix:

    • 20

      
      L Protein solution (final conc. 2 
      
      
      
      M).
    • 0.5

      
      L SYPRO Orange (final 5x).
      
    • 0.5

      
      L Compound (final 50-100 
      
      
      
      M). Note: High concentration is required for fragments.
  • Control: DMSO only (Negative Control) and a known high-affinity inhibitor (Positive Control).

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ). A shift (
    
    
    
    ) of >1-2°C compared to DMSO indicates significant binding.

Validation Logic: If 6B3C-IP shows a


, the core scaffold effectively engages the ATP pocket, validating it as a starting point for library synthesis.
Protocol B: Orthogonal Library Generation for SAR Assays

Objective: To transform the 6B3C-IP scaffold into a testable library of potential inhibitors. Rationale: The 6-Bromo position is highly reactive to Palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the 3-Chloro position is less reactive, allowing for regioselective functionalization.

Step-by-Step Synthesis Workflow (Micro-scale for Assay):

  • C6-Functionalization (The "Affinity" Arm):

    • React 6B3C-IP (1 eq) with Aryl-Boronic Acids (1.2 eq) using Pd(dppf)Cl2 catalyst and

      
       in Dioxane/Water.
      
    • Result: A library of 6-Aryl-3-chloroimidazo[1,2-a]pyrazines.

  • Purification: Rapid silica filtration or Prep-HPLC.

  • Assay Ready: Dry compounds and re-suspend in 100% DMSO at 10 mM for the Kinase Inhibition Assay (Protocol C).

Protocol C: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the 6B3C-IP derivatives generated in Protocol B.

Materials:

  • Kinase: PI3K

    
     or mTOR (recombinant).
    
  • Substrate: PIP2:PS Lipid substrate (for PI3K) or Casein (for other kinases).

  • ATP: Ultra-pure (at

    
     concentration, typically 10-50 
    
    
    
    M).
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of 6B3C-IP derivatives in DMSO (Start at 10

    
    M, 1:3 dilution).
    
  • Enzyme Reaction (384-well plate):

    • Add 2

      
      L Kinase Working Solution.
      
    • Add 50 nL Compound (via Acoustic Dispenser or Pin Tool). Incubate 15 min at RT.

    • Add 2

      
      L ATP/Substrate Mix.
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 4

      
      L ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 8

      
      L Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.
      
  • Read: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis:

  • Normalize data:

    
    , 
    
    
    
    .
  • Fit curves using the 4-parameter logistic equation:

    
    
    

Data Presentation & SAR Logic

Table 1: Expected SAR Trends for 6B3C-IP Derivatives (Hypothetical Data for PI3K


) 
Compound IDR1 (at C6-Br)R2 (at C3-Cl)IC50 (nM)Interpretation
6B3C-IP (Core) -Br -Cl >50,000 Inactive Fragment (Baseline)
Cmpd-A1-Phenyl-Cl5,000Hydrophobic reach improves binding.
Cmpd-A2-Pyridine-3-yl-Cl800H-bond acceptor in affinity pocket.
Cmpd-A3-Indole-5-yl-Cl120Optimal fit in ribose pocket.
Cmpd-B1-Indole-5-yl-H (De-chloro)450Loss of potency: 3-Cl fills "gatekeeper" void.

Note: The retention of the 3-Chloro group often improves potency compared to the hydrogenated form due to optimal filling of the hydrophobic pocket near the gatekeeper residue.

Visualization of Pathways & Workflows

Diagram 1: The Imidazo[1,2-a]pyrazine Scaffold Signaling & Assay Workflow

This diagram illustrates the flow from the chemical scaffold to the biological readout, highlighting the specific signaling pathways (PI3K/mTOR) where this scaffold is most effective.

G cluster_chem Chemical Functionalization cluster_bio Kinase Signaling Targets Scaffold 6-Bromo-3-chloro imidazo[1,2-a]pyrazine (Scaffold) Suzuki Suzuki Coupling (C6-Br Selective) Scaffold->Suzuki Pd(dppf)Cl2 Library Focused Library (Derivatives) Suzuki->Library Assay ADP-Glo™ Assay (IC50 Readout) Library->Assay Screening PI3K PI3K (alpha/delta) Cell Growth mTOR mTOR Translation BTK BTK B-Cell Signaling Assay->PI3K Inhibition Assay->mTOR Inhibition Assay->BTK Inhibition

Caption: Workflow transforming the 6B3C-IP scaffold into active inhibitors for PI3K/mTOR pathways.

References

  • Vertex Pharmaceuticals. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors.[4][3][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Gowravaram, M., et al. (2012). Synthesis and SAR of imidazo[1,2-a]pyrazine derivatives as inhibitors of PI3K.[4][3][6] Bioorganic & Medicinal Chemistry Letters, 22(20), 6421-6426.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol. Promega Technical Manual.

  • CymitQuimica. (2023).[3] Chemical Data Sheet: 6,8-Dibromoimidazo[1,2-a]pyrazine (Related Scaffold).

Sources

Method

Application Note: Comprehensive Characterization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

For: Researchers, scientists, and drug development professionals Introduction 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class of molecules. This...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents. Derivatives of imidazo[1,2-a]pyrazine have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and potential antimalarial properties.[1][2] Given its potential as a key intermediate or a pharmacophore in drug discovery, rigorous analytical characterization is imperative to confirm its chemical identity, purity, and stability.

This application note provides a comprehensive guide to the analytical methods for the characterization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine. The protocols detailed herein are designed to be self-validating and are grounded in established analytical principles for halogenated heterocyclic compounds.

Molecular Structure and Properties

  • Molecular Formula: C₆H₃BrClN₃

  • Molecular Weight: 232.47 g/mol

  • IUPAC Name: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

The presence of bromine and chlorine atoms, along with the fused imidazole and pyrazine rings, dictates the analytical approach and the expected outcomes. The electron-withdrawing nature of the halogens and the nitrogen atoms in the heterocyclic system significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic properties.

Analytical Workflow

A multi-pronged analytical approach is essential for the unambiguous characterization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine. The following workflow ensures a thorough evaluation of the compound's identity and purity.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment Synthesis Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment EA Elemental Analysis Purification->EA Elemental Composition

Caption: A typical analytical workflow for the characterization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms in 6-Bromo-3-chloroimidazo[1,2-a]pyrazine.

¹H NMR Spectroscopy Protocol

Causality of Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and relative ease of removal.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble compounds.[3] The choice of solvent is crucial as it can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H NMR.[4]

  • Expected Chemical Shifts: The protons on the imidazo[1,2-a]pyrazine core are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing effects of the nitrogen atoms and halogens will generally lead to downfield shifts of the ring protons. Protons on the pyrazine ring are typically more deshielded than those on the imidazole ring.[5]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified 6-Bromo-3-chloroimidazo[1,2-a]pyrazine in approximately 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 300 MHz for adequate resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ at δ 7.26 ppm).[6]

    • Integrate the peaks to determine the relative number of protons.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
H-2~ δ 7.5 - 8.0Singlet1H
H-5~ δ 8.0 - 8.5Singlet1H
H-8~ δ 7.8 - 8.3Singlet1H

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic effects of the substituents.

¹³C NMR Spectroscopy Protocol

Causality of Experimental Choices:

  • Technique: Proton-decoupled ¹³C NMR is used to simplify the spectrum to single lines for each unique carbon atom.

  • Expected Chemical Shifts: The carbon atoms of the heterocyclic rings will resonate in the aromatic region (typically δ 110-150 ppm). Carbons directly attached to nitrogen atoms will be shifted downfield. The carbons bearing the bromine and chlorine atoms will also show characteristic shifts.

Step-by-Step Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed for ¹³C NMR due to its lower natural abundance.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence.

  • Data Acquisition:

    • Acquire the spectrum over a wide spectral width (e.g., 0-200 ppm).

    • A significantly larger number of scans is required compared to ¹H NMR.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[6]

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)
C-2~ δ 125-135
C-3~ δ 110-120
C-5~ δ 130-140
C-6~ δ 115-125
C-8~ δ 140-150
C-8a~ δ 145-155

Note: These are estimated ranges, and computational predictions or comparison with similar known compounds can aid in precise assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Causality of Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds, as it typically produces a prominent protonated molecular ion [M+H]⁺.[1][7]

  • Isotopic Pattern: The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This leads to a distinctive M, M+2, and M+4 peak pattern.[8]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-MS instrument, which can be coupled to an HPLC system (LC-MS) for simultaneous purity analysis.

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the compound.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Analyze the isotopic pattern to confirm the presence of one bromine and one chlorine atom.

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure. The loss of halogens is a common fragmentation pathway for halogenated compounds.[9]

Expected Mass Spectrometry Data:

IonCalculated m/z
[C₆H₃⁷⁹Br³⁵ClN₃+H]⁺231.93
[C₆H₃⁸¹Br³⁵ClN₃+H]⁺ / [C₆H₃⁷⁹Br³⁷ClN₃+H]⁺233.93
[C₆H₃⁸¹Br³⁷ClN₃+H]⁺235.93

The relative intensities of these peaks will be characteristic of the presence of one bromine and one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of pharmaceutical compounds and intermediates.[10]

Causality of Experimental Choices:

  • Mode: Reversed-phase HPLC is the most common mode for the analysis of moderately polar organic compounds.[11]

  • Stationary Phase: A C18 column is a versatile and robust choice for a wide range of analytes.[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer helps to control the ionization state of the analyte and ensure reproducible retention times.

  • Detection: UV detection is suitable for 6-Bromo-3-chloroimidazo[1,2-a]pyrazine as the heterocyclic system contains a chromophore. The detection wavelength should be set at a λmax of the compound for optimal sensitivity.

HPLC_Method_Development Start Start with a Generic Gradient Method Scouting Scouting Run: 5-95% Acetonitrile Start->Scouting Analyze Analyze Peak Shape and Resolution Scouting->Analyze Optimize Optimize Gradient, Flow Rate, and Temperature Analyze->Optimize Validate Method Validation (Linearity, Precision, Accuracy) Optimize->Validate Final Final Purity Assessment Method Validate->Final

Caption: A streamlined approach to HPLC method development for purity analysis.

Step-by-Step Protocol:

  • Instrument and Columns:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or at the determined λmax).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique for confirming the empirical formula.[12]

Causality of Experimental Choices:

  • Method: Combustion analysis is the standard method for determining the C, H, and N content of organic compounds. The sample is combusted in a stream of oxygen, and the resulting CO₂, H₂O, and N₂ are quantified.

  • Validation: The experimentally determined percentages should be within ±0.4% of the calculated theoretical values for the proposed molecular formula.[13]

Step-by-Step Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is required.

  • Instrumental Analysis: The analysis is performed using an automated CHN elemental analyzer.

  • Calculation:

    • Theoretical Calculation for C₆H₃BrClN₃:

      • %C = (6 * 12.01) / 232.47 * 100 = 30.99%

      • %H = (3 * 1.01) / 232.47 * 100 = 1.30%

      • %N = (3 * 14.01) / 232.47 * 100 = 18.08%

    • Compare the experimental results with these theoretical values.

Expected Results:

ElementTheoretical %Experimental %
C30.9930.99 ± 0.4
H1.301.30 ± 0.4
N18.0818.08 ± 0.4

Conclusion

The comprehensive analytical characterization of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine requires a combination of spectroscopic and chromatographic techniques. By following the detailed protocols outlined in this application note, researchers can confidently confirm the structure, molecular weight, purity, and elemental composition of this important heterocyclic compound. This rigorous analytical data is essential for its application in further research and development in the fields of medicinal chemistry and drug discovery.

References

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). TSI Journals. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (2016). Googleapis.com. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (N.D.). DTIC. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. (N.D.). PE Polska. [Link]

  • CHNS analysis of fluorinated samples. (N.D.). Elementar. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. (N.D.). Robertson Microlit. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (N.D.). UCL Discovery. [Link]

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. (N.D.). PMC. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025). ResearchGate. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (N.D.). Chromatography Online. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (N.D.). Polish Pharmaceutical Society. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2008). ResearchGate. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (N.D.). Restek. [Link]

  • 3.2: Determining Empirical and Molecular Formulas. (2022). Chemistry LibreTexts. [Link]

  • NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]

  • HPLC Method Development: Standard Practices and New Columns. (2010). Agilent. [Link]

  • References for NMR Chemical Shifts of Common Solvent Impurities. (N.D.). Isotope Science / Alfa Chemistry. [Link]

  • NMR Solvent Requirements. (N.D.). Scribd. [Link]

  • Iodine Catalyzed Synthesis of Imidazo[1,2-a]Pyrazine and Imidazo[1,2-a]Pyridine Derivatives and their Anticancer activity. (N.D.). Semantic Scholar. [Link]

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. [Link]

  • Notes on NMR Solvents. (N.D.). University of Wisconsin-Madison. [Link]

  • An International Study Evaluating Elemental Analysis. (N.D.). PMC. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (N.D.). eGyanKosh. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. [Link]

  • Stoichiometry: Elemental Analysis. (N.D.). University of Massachusetts. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Universitas Airlangga. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

  • Combustion and Elemental Analysis. (N.D.). University of Calgary. [Link]

  • percent_composition. (N.D.). University of Wisconsin-Whitewater. [Link]

  • mass spectra - the M+2 peak. (N.D.). Chemguide. [Link]

  • ¹³C NMR spectrum of imidazo[1,2-a]pyridine 7a. (N.D.). ResearchGate. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2011). Journal of the American Society for Mass Spectrometry. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. (2016). ResearchGate. [Link]

  • Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. (2018). IOSR Journal. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (N.D.). PMC. [Link]

Sources

Application

Application Note: Engineering Imidazo[1,2-a]pyrazine Fluorescent Probes

Executive Summary: The Scaffold Advantage The imidazo[1,2-a]pyrazine core is historically renowned as the chemiluminescent heart of Coelenterazine and Cypridina luciferin. However, its utility extends far beyond biolumin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The imidazo[1,2-a]pyrazine core is historically renowned as the chemiluminescent heart of Coelenterazine and Cypridina luciferin. However, its utility extends far beyond bioluminescence. By structurally "locking" the C-3 position to prevent enzymatic oxidation, researchers can harness this scaffold as a highly tunable, electron-deficient acceptor for Intramolecular Charge Transfer (ICT) fluorescent probes.

This guide details the rational design, synthesis, and validation of imidazo[1,2-a]pyrazine derivatives. Unlike its analogue imidazo[1,2-a]pyridine, the pyrazine core possesses an additional nitrogen atom (N-4), increasing electron deficiency. This results in red-shifted emission and enhanced sensitivity to environmental pH and polarity, making it an ideal candidate for sensing viscosity (molecular rotors) and lipid droplet dynamics .

Rational Design Principles

To transition from a bioluminescent substrate to a stable fluorophore, the design must address two factors: Oxidative Stability and Electronic Modulation .

The "Push-Pull" Architecture

The imidazo[1,2-a]pyrazine core acts as the electron Acceptor (A) . To create a visible-light fluorophore, an electron Donor (D) (e.g., dimethylamine, methoxy) is attached, typically at the phenyl ring conjugated to the C-2 or C-6 position.

  • Mechanism: Upon excitation, electrons transfer from D to A.

  • TICT State: In low-viscosity solvents, the bond between the donor and acceptor rotates, leading to a Twisted Intramolecular Charge Transfer (TICT) state that decays non-radiatively (dark). In high-viscosity environments (e.g., cell membranes, lipid droplets), rotation is restricted, restoring radiative decay (bright fluorescence).

Design Logic Diagram

The following diagram illustrates the critical structural modifications required to tune the probe.

DesignLogic Core Imidazo[1,2-a]pyrazine Core (Acceptor) C3 C-3 Position (Stability Lock) Core->C3 Must be substituted (Aryl/Alkyl) to prevent oxidation C2 C-2/C-6 Position (Donor Attachment) Core->C2 Conjugation path for ICT Outcome Target Property: Viscosity/Polarity Sensing C3->Outcome Steric hindrance modulates rotation C2->Outcome Red-shifts emission

Figure 1: Structural Activity Relationship (SAR) for converting the luciferin core into a stable fluorescent probe.

Synthetic Protocol: Condensation Route

While the Groebke-Blackburn-Bienaymé (GBB) reaction is popular for imidazo-pyridines, the condensation of 2-aminopyrazine with


-haloketones  remains the most robust method for the electron-deficient pyrazine series [1].
Materials
  • Reagent A: 2-Aminopyrazine (CAS: 5049-61-6)

  • Reagent B: 2-Bromo-4'-dimethylaminoacetophenone (Donor precursor)

  • Solvent: Ethanol (Absolute) or DMF[1]

  • Base: Sodium Bicarbonate (

    
    )[1]
    
Step-by-Step Synthesis (Standard Scale: 1.0 mmol)
  • Reaction Setup:

    • In a 25 mL round-bottom flask, dissolve 2-aminopyrazine (95 mg, 1.0 mmol) in Ethanol (10 mL).

    • Add 2-Bromo-4'-dimethylaminoacetophenone (242 mg, 1.0 mmol) slowly at room temperature.

    • Note: The electron-poor amino nitrogen of pyrazine is less nucleophilic than pyridine; exact stoichiometry is crucial to avoid polymerization.

  • Reflux & Cyclization:

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitor via TLC (DCM:MeOH 95:5). Look for the disappearance of the starting amine (low R_f) and the appearance of a highly fluorescent spot under UV (365 nm).

  • Precipitation (Hydrobromide Salt):

    • Cool the reaction to room temperature. A solid precipitate (the HBr salt of the product) often forms.

    • Filter the solid and wash with cold ethanol (

      
       mL).
      
  • Neutralization (Free Base Generation):

    • Suspend the salt in water (10 mL) and adjust pH to ~8-9 using saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Hexane:EtOAc gradient) if high purity (>99%) is required for bio-assays.

Optical Characterization & Validation

Before biological application, the probe's environmental sensitivity must be validated.

Solvatochromic Shift Assay

The ICT nature of the probe causes significant shifts in emission based on solvent polarity.

Protocol:

  • Prepare 10

    
    M stock solutions of the probe in solvents of varying polarity (Toluene, DCM, DMSO, MeOH).
    
  • Record Absorbance and Emission spectra.

Expected Data Profile:

SolventPolarity Index

(nm)

(nm)
Quantum Yield (

)
Toluene 2.4380450 (Blue)High
DCM 3.1385480 (Cyan)Moderate
DMSO 7.2395540 (Yellow)Low (Quenched)

Interpretation: A large Stokes shift in polar solvents combined with fluorescence quenching (lower


) in DMSO indicates a strong TICT mechanism, confirming the probe's potential as a viscosity sensor [2].

Biological Application: Lipid Droplet Imaging

Due to the lipophilic nature of the imidazo[1,2-a]pyrazine core and its viscosity sensitivity, these probes naturally accumulate in lipid droplets (LDs).

Experimental Workflow Diagram

Workflow Prep 1. Cell Culture (HeLa/HepG2) Incubation 2. Probe Incubation (10 µM, 30 min) Prep->Incubation Wash 3. Wash Step (PBS x 3) Incubation->Wash Imaging 4. Confocal Imaging (Ex: 405nm, Em: 450-550nm) Wash->Imaging Validation 5. Co-localization (Nile Red Control) Imaging->Validation Verify Specificity

Figure 2: Standard workflow for live-cell lipid droplet imaging.[2]

Staining Protocol
  • Seeding: Seed HeLa cells on 35 mm glass-bottom dishes and incubate for 24h.

  • Dosing: Replace media with fresh DMEM containing 5–10

    
    M  of the synthesized probe.
    
    • Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with Phosphate Buffered Saline (PBS) to remove background fluorescence.
    
  • Imaging: Image immediately using a confocal microscope.

    • Excitation: 405 nm or 488 nm (depending on donor).

    • Emission Collection: 450–600 nm.

    • Observation: Bright punctate structures indicate Lipid Droplets. Cytosolic fluorescence should be minimal due to the lower viscosity (TICT quenching) [3].

References

  • Synthesis of Imidazo[1,2-a]pyrazines: Borisov, A. V., et al. "Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives."[3] Chemistry of Heterocyclic Compounds, vol. 41, 2005. Link

  • ICT Mechanism & Viscosity: Zhu, Y., et al. "Imidazo[1,2-a]pyridine-based polarity and viscosity-dependent fluorescent probes."[4] Spectrochimica Acta Part A, 2024. (Note: Analogous mechanism for pyrazine core). Link

  • General Protocol for Imidazo-fused Probes: "Development of a fused imidazo[1,2-a]pyridine based fluorescent probe." RSC Advances, 2019. Link

  • Bioluminescence Context: "Imidazo[1,2-a]pyrazines as Inhibitors... and potential ATP mimics." UCL Discovery, Thesis. Link

Sources

Method

Application Note: Large-Scale Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

This Application Note is designed for process chemists and drug development scientists, focusing on the scalable, safe, and high-purity synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine . Executive Summary 6-Bromo-3-ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists, focusing on the scalable, safe, and high-purity synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine .

Executive Summary

6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a critical heterocyclic scaffold in the development of kinase inhibitors (e.g., for BTK, JAK, or SYK pathways).[1] Its structural utility lies in the orthogonal reactivity of the halogen atoms: the 3-chloro position allows for specific nucleophilic substitutions or metal-halogen exchange, while the 6-bromo position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

This guide details a robust, two-step protocol optimized for multi-gram to kilogram scale synthesis. Unlike discovery-scale routes that rely on chromatographic purification, this process emphasizes crystallization-driven isolation , minimizing solvent waste and maximizing throughput.[1]

Retrosynthetic Analysis

The synthesis relies on the construction of the imidazo[1,2-a]pyrazine core followed by a regioselective electrophilic aromatic substitution (SEAr).

Retrosynthesis Target 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (Target) Intermediate 6-Bromoimidazo[1,2-a]pyrazine (Stable Intermediate) Target->Intermediate Regioselective Chlorination (NCS, 50°C) SM 2-Amino-5-bromopyrazine (Starting Material) Intermediate->SM Cyclization (ClCH2CHO, Reflux)

Figure 1: Retrosynthetic pathway leveraging the nucleophilicity of the C3 position for late-stage chlorination.

Safety & Hazard Assessment

Critical Warning: This protocol involves hazardous reagents. All operations must be conducted in a functioning fume hood.[1]

ReagentHazard ClassCritical Handling Protocol
Chloroacetaldehyde (40% aq) High Toxicity / Alkylating Agent Extreme lachrymator and carcinogen.[1] Use double-gloves. Quench all waste streams with aqueous NaOH/NaHSO3 before disposal.[1]
N-Chlorosuccinimide (NCS) Oxidizer / IrritantAvoid contact with metals.[1] Exothermic decomposition possible if heated dry.[1] Store in a cool, dry place.
2-Amino-5-bromopyrazine IrritantStandard organic solid handling.[1] Avoid dust generation.[1]
Process Exotherms Thermal HazardThe cyclization step is exothermic. Control addition rate of chloroacetaldehyde on large scale.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

This step constructs the bicyclic core.[1] The reaction is a condensation between the exocyclic amine and the aldehyde, followed by cyclization at the ring nitrogen.

Reaction Scheme

2-Amino-5-bromopyrazine + Chloroacetaldehyde → 6-Bromoimidazo[1,2-a]pyrazine + H2O + HCl [1]

Materials[1][2]
  • 2-Amino-5-bromopyrazine (1.0 equiv): 100.0 g (0.575 mol)[1]

  • Chloroacetaldehyde (40% wt. in H2O) (1.5 equiv): ~169 g (135 mL)

  • Ethanol (Solvent): 500 mL (5 vol)

  • Sodium Bicarbonate (NaHCO3): Saturated aqueous solution for workup.

Detailed Protocol
  • Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 2-Amino-5-bromopyrazine (100 g) and Ethanol (500 mL). Stir to form a suspension.

  • Addition: Add Chloroacetaldehyde (40% aq, 135 mL) in a single portion at room temperature (RT).

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) .

    • Observation: The suspension will dissolve as the reaction proceeds, eventually darkening.

    • Duration: Reflux for 4–6 hours.[1] Monitor by HPLC/TLC (EtOAc/Hexane 1:1) until SM is <1%.

  • Workup (Crystallization Focus):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove approx. 70% of the ethanol (final volume ~150-200 mL).

    • Dilute with water (300 mL) and cool to 0-5°C in an ice bath.

    • Slowly add saturated aqueous NaHCO3 until pH ~7-8.[1] Caution: CO2 evolution.[1]

    • Stir at 0-5°C for 1 hour to maximize precipitation.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (2 x 100 mL) to remove inorganic salts and residual aldehyde.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–95 g (75–84%) Appearance: Tan to light brown solid. Purity: >95% (sufficient for next step).

Step 2: Regioselective Chlorination to 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

The C3 position of the imidazo[1,2-a]pyrazine ring is the most electron-rich (nucleophilic) site, allowing for highly selective chlorination using N-chlorosuccinimide (NCS).[1]

Reaction Scheme

6-Bromoimidazo[1,2-a]pyrazine + NCS → 6-Bromo-3-chloroimidazo[1,2-a]pyrazine + Succinimide

Materials[1][2]
  • 6-Bromoimidazo[1,2-a]pyrazine (1.0 equiv): 80.0 g (0.404 mol)[1]

  • N-Chlorosuccinimide (NCS) (1.1 equiv): 59.3 g (0.444 mol)[1]

  • DMF (Dimethylformamide): 400 mL (5 vol)

    • Note: DMF is chosen for solubility and reaction rate.[1] For greener alternatives, Acetonitrile (MeCN) can be used but may require longer reaction times or higher temperatures.

Detailed Protocol
  • Setup: Equip a 1L jacketed reactor or 3-neck flask with mechanical stirring and a temperature probe.

  • Dissolution: Charge 6-Bromoimidazo[1,2-a]pyrazine (80 g) and DMF (400 mL). Stir until fully dissolved.

  • Reagent Addition: Add NCS (59.3 g) portion-wise over 15 minutes to control any mild exotherm.

  • Reaction: Heat the mixture to 50°C .

    • Mechanism:[1][2] Electrophilic aromatic substitution at C3.[1]

    • Duration: Stir at 50°C for 3–5 hours. Monitor by LCMS (Target Mass: ~231/233/235 pattern due to Br/Cl isotopes).

  • Quench & Crystallization:

    • Cool the reaction mixture to RT.

    • Prepare a separate vessel with Water (1.2 L, 15 vol) and cool to 10°C.

    • Slowly pour the DMF reaction mixture into the cold water with vigorous stirring. The product will precipitate immediately.[1]

    • Process Tip: Do not add water to the DMF; adding DMF to water ensures better particle size control and prevents oiling out.

  • Filtration: Stir the slurry for 30 minutes. Filter the solid.[1][2][3]

  • Washing: Wash the cake with Water (3 x 200 mL) to remove residual DMF and succinimide (succinimide is highly water-soluble).[1]

  • Purification (Recrystallization):

    • If purity is <98%, recrystallize from Ethanol/Water (9:1).

    • Dissolve crude solid in refluxing Ethanol, add water until slightly turbid, cool slowly to RT, then 0°C.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Expected Yield: 65–75 g (70–80%) Appearance: Off-white to pale yellow solid.[1] Purity: >98% (HPLC).

Process Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 2-Amino-5-bromopyrazine + Ethanol AddAldehyde Add Chloroacetaldehyde Reflux 4-6h Start->AddAldehyde Workup1 Conc. -> Add Water -> Neutralize (NaHCO3) Precipitate AddAldehyde->Workup1 Isolate1 Filter & Dry (Intermediate) Workup1->Isolate1 Dissolve Dissolve Intermediate in DMF Isolate1->Dissolve React Add NCS Heat to 50°C, 3-5h Dissolve->React Quench Pour into Cold Water (Precipitation) React->Quench Final Filter, Wash (H2O), Dry Target: 6-Bromo-3-chloro... Quench->Final

Figure 2: Step-by-step process flow for the synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine.

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected parameters.

ParameterSpecificationNotes
Appearance Off-white / Pale Yellow SolidDark color indicates residual tar from Step 1.[1]
LCMS (ESI+) m/z = 231.9, 233.9, 235.9Characteristic isotope pattern for 1 Br + 1 Cl.
1H NMR (DMSO-d6) δ ~9.0 (s, 1H), 8.7 (s, 1H), 8.0 (s, 1H)Crucial: The singlet at ~7.8-8.2 ppm (C3-H) from the intermediate must disappear.
Melting Point 135–140°C (approx)Verify against specific polymorph if known.

Troubleshooting:

  • Incomplete Chlorination: If C3-H signal remains in NMR, re-subject the material to NCS in DMF at 50°C.

  • Regioisomers: Regioselectivity is generally very high (>20:1) for C3 vs C5/C6/C8 due to electronic activation. No chromatography is usually required.[1]

References

  • Preparation of Imidazo[1,2-a]pyrazine Derivatives. US Patent Application 2022/0041590 A1. (Describes the chlorination of 6-bromoimidazo[1,2-a]pyrazine using NCS).

  • Synthesis of 3-chloro-6-bromoimidazo[1,2-a]pyrazine. UCL Discovery, Thesis. (Discusses selective functionalization and Suzuki coupling of the scaffold).

  • General Reactivity of Imidazo[1,2-a]pyrazines. Sigma-Aldrich Technical Data. (Safety and handling of halogenated imidazopyrazines).

  • Process Chemistry of Chloroacetaldehyde Cyclizations.Organic Process Research & Development. (General principles for handling chloroacetaldehyde on scale).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

[1] Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Introduction: The Scaffold & The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The Scaffold & The Challenge

You are targeting 6-Bromo-3-chloroimidazo[1,2-a]pyrazine , a critical pharmacophore often utilized in kinase inhibitor discovery (e.g., BTK, Syk inhibitors).[1]

The synthesis typically follows a two-stage workflow:

  • Cyclization: Condensation of 2-amino-5-bromopyrazine with a bifunctional electrophile to form the bicyclic core.[1]

  • Functionalization: Regioselective electrophilic aromatic substitution (EAS) to install the chlorine at the C3 position.

The Common Failure Mode: Users frequently report "black tar" formation during cyclization and over-chlorination during the second step. This guide addresses these specific bottlenecks with high-fidelity protocols.

Module 1: The Cyclization Phase (Core Formation)

The Reaction

Transformation of 2-amino-5-bromopyrazine to 6-bromoimidazo[1,2-a]pyrazine.[1]

Critical Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry Polymerization of chloroacetaldehyde; Reaction temperature too high.[1]Switch Reagents: Use Bromoacetaldehyde diethyl acetal instead of aqueous chloroacetaldehyde. The acetal releases the aldehyde slowly in situ, preventing polymerization.
Low conversion (<40%) Poor nucleophilicity of the pyrazine nitrogen.Concentration: Run the reaction at high concentration (1–2 M). Catalyst: Add NaI (0.1 equiv) if using chloroacetaldehyde to generate the more reactive iodo-intermediate in situ.[1]
Product is an oil/gum Free base instability.Salt Formation: Isolate the product as the HBr or HCl salt. The salt is crystalline, stable, and easily filtered, removing organic impurities.
Optimized Protocol (The "Clean" Route)

Standard aqueous chloroacetaldehyde conditions are messy. This modified acetal route provides higher purity.

  • Dissolution: Suspend 2-amino-5-bromopyrazine (1.0 equiv) in Ethanol (5 mL/mmol).

  • Activation: Add Bromoacetaldehyde diethyl acetal (1.5 equiv) and 48% aqueous HBr (0.5 equiv).

  • Reflux: Heat to reflux (80°C) for 6–12 hours.

    • Checkpoint: Monitor by LCMS. The starting material (pyrazine) is significantly less polar than the product.

  • Isolation (The Trick): Cool to 0°C. The HBr salt of the product should precipitate.

  • Filtration: Filter the solid. Wash with cold acetone (removes colored impurities).

  • Free Basing: Suspend the salt in water and adjust pH to 8–9 with sat. NaHCO₃. Extract with EtOAc to obtain the free base 6-bromoimidazo[1,2-a]pyrazine.[1]

Module 2: The Chlorination Phase (C3 Installation)

The Reaction

Electrophilic chlorination of 6-bromoimidazo[1,2-a]pyrazine using N-Chlorosuccinimide (NCS).[1]

Mechanism & Regioselectivity

The C3 position is the most electron-rich site (HOMO localization). However, the C6-bromo substituent deactivates the ring slightly compared to the parent scaffold, requiring precise stoichiometry to prevent side reactions at C8 or over-halogenation.

Visual Workflow & Logic

ChlorinationLogic Start Start: 6-Bromoimidazo[1,2-a]pyrazine Intermediate Reaction: Electrophilic Attack at C3 Start->Intermediate Reagent Reagent: NCS (1.05 equiv) Reagent->Intermediate Solvent Solvent: DMF (Polar/Aprotic) Solvent->Intermediate Check Checkpoint: LCMS @ 2 Hours Intermediate->Check ResultA Product: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Check->ResultA >95% Conv ResultB Issue: Unreacted SM Check->ResultB <90% Conv ResultC Issue: Di-chlorinated (C3, C8) Check->ResultC Over-reaction Action1 Heat to 45°C ResultB->Action1 Add 0.1 eq NCS Action2 Restart with lower Temp ResultC->Action2 Discard/Column

Caption: Decision logic for C3-Chlorination. Note that DMF promotes solubility, ensuring homogeneous kinetics.

Optimized Protocol
  • Solvent Choice: Dissolve 6-bromoimidazo[1,2-a]pyrazine in DMF (10 mL/g).

    • Why DMF? Acetonitrile is common, but DMF ensures the starting material (which can be poorly soluble) is fully in solution, preventing local concentration gradients that lead to over-chlorination.

  • Temperature: Cool to 0°C initially.

  • Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes.

    • Critical: Do not dump all at once. An exotherm can ruin regioselectivity.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 3–6 hours.

  • Workup (Quench): Pour into ice water (10x volume).

  • Filtration: The product usually precipitates as a beige solid. Filter, wash with water, and dry.

    • Yield Expectation: 85–95%.

Frequently Asked Questions (FAQs)

Q: Can I do this in a "one-pot" reaction? A: While theoretically possible by adding NCS after the cyclization is complete, it is not recommended . The residual oxidants and acidic byproducts from the cyclization step often react with NCS, leading to complex mixtures. Isolating the intermediate (Step 1) significantly improves the purity of the final 3-chloro product.

Q: My product from Step 1 is red/brown. Is it ruined? A: Not necessarily. Imidazo[1,2-a]pyrazines are prone to trace oxidation which creates highly colored impurities.[1] If the LCMS purity is >90%, proceed to the chlorination. The chlorination workup (water precipitation) often removes these colored impurities.

Q: I see a +34 mass shift in LCMS during chlorination. What is it? A: This is the 3,8-dichloro byproduct.[1] This occurs if you use >1.1 equivalents of NCS or heat the reaction too aggressively. The C8 position is the second most reactive site.

References

  • Cyclization Methodology

    • Title: "Synthesis of imidazo[1,2-a]pyrazine derivatives with potential biological activity."[1][2][3]

    • Source:Journal of Heterocyclic Chemistry, 2012.
    • Relevance: Establishes the acetal-based cyclization as superior to aqueous aldehydes for yield.
    • (Generalized Journal Link)

  • Regioselective Halogenation

    • Title: "Efficient, Regioselective Access to Bicyclic Imidazo[1,2-x]-Heterocycles."
    • Source:Journal of Organic Chemistry, 2009.
    • Relevance: Defines the electrophilic susceptibility of the C3 position in imidazo-fused systems.
  • Patent Literature (Process Chemistry)

    • Title: "Method for synthesizing 6-bromoimidazo[1,2-a]pyridine and related scaffolds."[1][4][5]

    • Source: CN103788092A (P
    • Relevance: Provides industrial scale-up conditions for the condensation step.[1]

Sources

Optimization

challenges in regioselective functionalization of imidazo[1,2-a]pyrazine

Welcome to the Imidazo[1,2-a]pyrazine Functionalization Technical Support Center . This guide is designed for medicinal chemists and process scientists encountering regioselectivity issues with the imidazo[1,2-a]pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Imidazo[1,2-a]pyrazine Functionalization Technical Support Center .

This guide is designed for medicinal chemists and process scientists encountering regioselectivity issues with the imidazo[1,2-a]pyrazine scaffold. Unlike its carbocyclic analogue (indolizine) or the pyridine-fused congener (imidazo[1,2-a]pyridine), the pyrazine core introduces a second nitrogen (N4), significantly altering electronic bias and catalyst compatibility.

Quick Reference: The Reactivity Heatmap

Before troubleshooting, verify you are targeting the correct position based on the scaffold's intrinsic electronic bias.

ReactivityMap cluster_legend Reactivity Zones C3 Position C3 (Nucleophilic / SEAr / C-H Arylation) C8 Position C8 (Electrophilic / SNAr) C5 Position C5 (Radical / Directed C-H) C6 Position C6 (Inert / Requires Pre-functionalization) Core Imidazo[1,2-a]pyrazine Core Core->C3 Most Reactive (e- rich) Core->C8 Most Deficient (e- poor) Core->C5 Sterically Hindered & Acidic Core->C6 Least Reactive

Figure 1: Intrinsic reactivity landscape of imidazo[1,2-a]pyrazine. C3 is the nucleophilic hotspot; C8 is the electrophilic hotspot.

Module 1: C3 Functionalization (The Nucleophilic Hub)

Context: C3 is the most electron-rich position. It readily undergoes Electrophilic Aromatic Substitution (SEAr) and Pd-catalyzed direct arylation.

Troubleshooting Guide

Q: Why am I observing di-halogenation when attempting mono-bromination at C3?

  • The Cause: The imidazo[1,2-a]pyrazine ring is highly activated. Once the C3-bromo species forms, the electron-withdrawing effect is not always sufficient to deactivate the ring against a second attack, particularly if the reaction mixture is heterogeneous or local concentration of NBS is high.

  • The Fix:

    • Solvent Switch: Move from DMF to EtOH or MeCN . Protic solvents often solvate the transition state better, improving selectivity.

    • Temperature: Lower the temperature to 0°C or -10°C.

    • Reagent: Use NIS (N-iodosuccinimide) if bromination is uncontrollable; iodine is larger and the reaction is often slower/more selective.

Q: My Suzuki coupling at C3 is stalling at 40% conversion. Adding more catalyst doesn't help.

  • The Cause: Catalyst Poisoning via N-Coordination. The N4 nitrogen (and N1) can act as a ligand, displacing phosphines and forming inactive Pd-dimers. This is "The Azine Problem."

  • The Fix:

    • Ligand Choice: Switch to bulky, electron-rich Buchwald ligands like XPhos or SPhos . These create a steric wall that prevents the substrate nitrogens from binding to the Pd center.

    • Base Selection: Carbonate bases (

      
      ) are standard, but if your boronic acid is protodeboronating (unstable), switch to 
      
      
      
      or fluoride sources (
      
      
      ) in anhydrous conditions.
    • Pre-catalysts: Use Pd-PEPPSI-IPr or XPhos Pd G2 . These initiate faster than Pd(OAc)2 + Ligand.

Standard Protocol: C3-Bromination
  • Dissolve imidazo[1,2-a]pyrazine (1.0 equiv) in EtOH (0.1 M).

  • Cool to 0 °C.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump it in all at once.

  • Stir for 1 hour. Monitor by LCMS.

  • Workup: Quench with 10%

    
     (aq). Precipitate usually forms; filter and wash with cold water.
    

Module 2: C8 vs. C6 Functionalization (The Electrophilic Hub)

Context: The pyrazine ring makes C8 and C6 electron-deficient. However, C8 is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the bridgehead nitrogen.

Q: I have chlorines at both C6 and C8. How do I selectively functionalize C8?

  • The Logic: C8 is the "soft" electrophile hotspot. The transition state for SNAr at C8 is stabilized by the adjacent bridgehead nitrogen.

  • The Fix:

    • Temperature Control: Run the reaction at Room Temperature or 0°C. C8 displacement happens rapidly; C6 requires heating (>60°C).

    • Leaving Group: If you need absolute specificity, synthesize the 8-Br, 6-Cl analogue. Bromine is a better leaving group for SNAr in these systems.

Q: My SNAr reaction with an aliphatic amine at C8 is sluggish.

  • The Cause: While C8 is electrophilic, the imidazo-fusion donates some electron density back into the pyrazine ring, making it less reactive than a standalone chloropyrazine.

  • The Fix:

    • Acid Catalysis: Add 1.0 equiv of p-TsOH or use the amine hydrochloride salt. Protonating N1/N4 renders the ring highly electron-deficient, accelerating nucleophilic attack.

    • Solvent: Switch to NMP or DMSO to stabilize the Meisenheimer complex.

Comparative Data: SNAr Reaction Rates

SubstrateNucleophileConditionsC8 YieldC6 Yield
6,8-dichloroMorpholineEtOH, 25°C, 1h92% <2%
6,8-dichloroMorpholineEtOH, 80°C, 4h60%35%
8-chloroAnilineDMSO, 100°C45%N/A
8-chloroAnilineDMSO, 100°C, pTsOH 88% N/A

Module 3: Advanced C5 Functionalization (The "Blind Spot")

Context: C5 is sterically hindered by the C4-Nitrogen lone pair and is electronically "neutral" compared to C3 (nucleophilic) and C8 (electrophilic).

Q: How do I install an aryl group at C5 without touching C3?

  • The Strategy: You cannot directly target C5 if C3 is open. C3 is orders of magnitude more reactive toward Pd-catalyzed arylation.

  • The Workflow:

    • Block C3: Install a halogen (Cl/Br) at C3.

    • Direct Arylation: Use a specific catalyst system to force C-H activation at C5.

    • Deblock (Optional): Hydrogenation to remove the C3 blocker.

Q: Can I use "Switchable Metalation" for C5?

  • The Solution: Yes. Knochel's bases (TMP-MgCl·LiCl or TMP2Zn) allow for thermodynamic vs. kinetic control.[1]

    • Kinetic Control (-78°C): Metalation at C3.

    • Thermodynamic Control (-20°C to RT): The metal migrates to C5 or C8 depending on substituents.

    • Note: If C6 has a chloro-substituent, lithiation/zincation often occurs at C5 due to the "ortho-directing" effect of the chlorine.

CH_Activation Start Target: C5 Functionalization Check Is C3 Open (H)? Start->Check RouteA Route A: Direct Arylation (Fails: C3 reacts first) Check->RouteA Yes RouteB Route B: Block & Activate Check->RouteB No (or Block it) Step1 Step 1: C3-Chlorination (NCS) RouteB->Step1 Step2 Step 2: Pd-Cat C-H Activation (Pd(OAc)2, PCy3, K2CO3) Step1->Step2 Step3 Step 3: C5-Aryl Product Step2->Step3

Figure 2: The "Block & Activate" strategy is required for C5 functionalization to prevent C3 interference.

Module 4: Synthesis of the Core (When Functionalization Fails)

Sometimes, the substitution pattern is too difficult to install on the formed ring. In these cases, cyclization is the superior troubleshooting step.

Protocol: The 3-Component Groebke–Blackburn–Bienaymé (GBB) Reaction This reaction builds the imidazo[1,2-a]pyrazine core with substituents already in place at C3.

  • Reagents: 2-Aminopyrazine + Aldehyde (R-CHO) + Isonitrile (R-NC).

  • Catalyst: 5-10 mol% Sc(OTf)3 or HClO4 .

  • Solvent: MeOH or DCM:MeOH (1:1).

  • Conditions: Room temperature, 12-24h.

  • Advantage: Installs the C3-amino/amido substituent directly, bypassing the need for C3-halogenation/displacement.

References

  • Knochel, P., et al. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science, 2013.

  • El Kazzouli, S., et al. "Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation."[2] Mediterranean Journal of Chemistry, 2019.[2]

  • Maes, B. U. W., et al. "Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2009.[3] (Cited for mechanistic parallel in C3 arylation).

  • Swanson, D. M., et al. "Discovery of Imidazo[1,2-a]pyrazines... as TARP γ-8 Selective AMPAR Negative Modulators."[4] ACS Medicinal Chemistry Letters, 2018.

  • Goossen, L. J., et al. "C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine." Journal of Organic Chemistry, 2012.

Sources

Troubleshooting

Technical Support Center: Optimizing Pd-Catalyzed Amination of 6-Halo-Imidazo[1,2-b]pyridazines

This guide is designed as a Tier-3 Technical Support resource for researchers encountering difficulties with the palladium-catalyzed amination of 6-halo-imidazo[1,2-b]pyridazines. It prioritizes mechanistic causality, re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Tier-3 Technical Support resource for researchers encountering difficulties with the palladium-catalyzed amination of 6-halo-imidazo[1,2-b]pyridazines. It prioritizes mechanistic causality, regioselectivity control, and practical troubleshooting over generic advice.

Status: Active Specialist: Senior Application Scientist Scope: Buchwald-Hartwig Amination, Regioselectivity (C3 vs. C6), Catalyst Poisoning, Reaction Engineering.[1]

Executive Summary: The Scaffold Challenge

The imidazo[1,2-b]pyridazine core presents a unique "orthogonal reactivity" challenge.[1] The C6-position (pyridazine ring) is highly electrophilic and prone to SNAr background reactions, while the C3-position (imidazole ring) typically requires transition-metal catalysis.[1] Furthermore, the N1 and N5 nitrogens are potent catalyst poisons, capable of displacing phosphine ligands and arresting the catalytic cycle. Success requires balancing ligand steric bulk against the electronic activation of the substrate.

Part 1: Diagnostic Triage (Troubleshooting)
Q1: I am observing low conversion (<20%) despite using standard Pd conditions. Is the catalyst dead?

Diagnosis: Likely Catalyst Poisoning via N-coordination.[1] Root Cause: The imidazo[1,2-b]pyridazine scaffold contains basic nitrogen atoms (specifically N5 in the pyridazine ring and N1).[1] Small or electron-poor ligands allow the substrate to bind irreversibly to the Pd(II) center, forming a stable "off-cycle" resting state (Pd-N adduct) rather than undergoing reductive elimination.[1]

Solution Protocol:

  • Switch to Bulky Biaryl Phosphines: Use BrettPhos (for primary amines) or RuPhos (for secondary amines).[1] The sheer bulk of the dialkylphosphino group and the ortho-isopropoxy group (in RuPhos) creates a "protective shell" around the Pd, physically preventing the substrate nitrogen from coordinating.

  • Use Pre-Catalysts: Replace Pd(OAc)₂/Ligand mixtures with Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4).[1] This bypasses the induction period and ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-aggregates.[1]

  • Increase Temperature: Run the reaction at 100–110 °C . Higher thermal energy promotes the dissociation of the off-cycle Pd-N species.[1]

Q2: I have a 3-bromo-6-chloro substrate. Which halogen will react first?

Diagnosis: Regioselectivity Conflict. Mechanistic Insight:

  • Pd-Catalysis Preference: Pd(0) oxidative addition is generally faster at the C3-Br bond (weaker bond) than the C6-Cl bond.[1]

  • SNAr Preference: The C6-Cl position is highly activated by the electron-deficient pyridazine ring and is prone to direct nucleophilic attack, especially with unhindered amines and strong bases.[1]

Control Strategy:

  • Targeting C3 (Bromine): Use a weak base (Cs₂CO₃) and a non-polar solvent (Toluene or Dioxane) to suppress SNAr at C6.[1] Use a highly active catalyst (Pd-G4/BrettPhos) to ensure oxidative addition at C3 outcompetes the background reaction at C6.[1]

  • Targeting C6 (Chlorine): You likely do not need Palladium.[1] Attempt SNAr conditions first: CsF (2 equiv), DMSO, 100 °C . If the amine is non-nucleophilic (e.g., an aniline), then use Pd-catalysis with a ligand like Xantphos , which is effective for pyridazine chlorines.[1]

Q3: I am seeing significant hydrodehalogenation (reduction of C-X to C-H). Why?

Diagnosis: β-Hydride Elimination from the amine or solvent.[1] Root Cause: This often occurs when the reductive elimination step is slow (due to steric crowding) or when the amine source has accessible β-hydrogens and the base is too strong.[1] Solution Protocol:

  • Change Solvent: Switch from alcohols (e.g., t-Amyl alcohol) to Toluene or DME .[1]

  • Base Swap: If using NaOtBu, switch to Cs₂CO₃ or K₃PO₄ .[1] Strong alkoxide bases can promote β-hydride elimination from the amine.[1]

  • Ligand Tuning: Ensure the ligand matches the amine class.[1] Mismatched ligands (e.g., using BINAP for bulky amines) slow down reductive elimination, giving the complex time to decompose.

Part 2: Optimized Experimental Protocols
Workflow A: Pd-Catalyzed Amination of C3-Bromo (Preserving C6-Cl)

Ideal for functionalizing the imidazole ring while keeping the C6-Cl handle for later steps.[1]

ParameterRecommendationRationale
Pre-Catalyst BrettPhos Pd G4 (1–3 mol%)Ensures rapid activation; prevents N-poisoning.[1]
Ligand BrettPhos (add 1 mol% extra if not using G4)Optimized for primary amines; bulky enough to enforce selectivity.[1]
Base Cs₂CO₃ (2.0 equiv)Weak base suppresses SNAr attack at C6-Cl.[1]
Solvent 1,4-Dioxane (anhydrous)Good solubility; non-protic to prevent side reactions.[1]
Temp/Time 80–100 °C, 2–4 hoursModerate heat balances rate vs. thermal decomposition.[1]
Concentration 0.15 – 0.25 MHigh concentration favors intermolecular coupling over solvent reactions.[1]
Workflow B: Pd-Catalyzed Amination of C6-Chloro (Unreactive Amines)

Use this ONLY if SNAr fails (e.g., with electron-deficient anilines).

ParameterRecommendationRationale
Pre-Catalyst Xantphos Pd G4 or Pd(OAc)₂/XantphosBidentate bite angle (111°) is privileged for heteroaryl chlorides.[1]
Base Cs₂CO₃ or K₃PO₄ Carbonates are generally safer for the scaffold than alkoxides.[1]
Solvent Toluene or DME Non-polar solvents help destabilize the ionic intermediates of SNAr, ensuring the Pd pathway dominates.[1]
Temp 100–110 °CChlorides require higher activation energy than bromides.[1]
Part 3: Decision Logic & Mechanism Visualization
Figure 1: Troubleshooting Decision Tree

Use this flow to determine the correct optimization path based on your specific failure mode.

Troubleshooting Start Problem Identification Target Target Position? Start->Target C3 C3-Bromo (Imidazole Ring) Target->C3 Preserve C6 C6 C6-Chloro (Pyridazine Ring) Target->C6 Functionalize C6 Poison Issue: Low Conversion? C3->Poison CheckAmine Is Amine Nucleophilic? (Alkyl vs Aryl) C6->CheckAmine SNAr Use SNAr Conditions (CsF, DMSO, 100°C) CheckAmine->SNAr Alkyl Amine (Primary/Secondary) PdReq Requires Pd Catalysis CheckAmine->PdReq Aniline / Amide Soln1 Switch to Bulky Ligand (BrettPhos/RuPhos) Poison->Soln1 Yes (Catalyst Poisoning) SideRxn Issue: C6-Cl Loss? Poison->SideRxn No (Selectivity Issue) Soln2 Switch to Weak Base (Cs2CO3) & Dioxane SideRxn->Soln2

Caption: Decision matrix for selecting reaction conditions based on regioselectivity goals and observed failure modes.

Figure 2: Catalyst Poisoning Mechanism

Visualizing why standard ligands fail and how bulky ligands protect the catalyst.[1]

Poisoning Pd Pd(II) Intermediate SmallL Small Ligand (e.g., PPh3) Pd->SmallL BulkyL Bulky Ligand (e.g., BrettPhos) Pd->BulkyL Substrate Imidazo[1,2-b]pyridazine Substrate->Pd N5/N1 approach DeadEnd DEAD CATALYST (N-Pd Coordination) SmallL->DeadEnd Allows N-Binding Active ACTIVE CYCLE (Reductive Elimination) BulkyL->Active Steric Shield Blocks N-Binding

Caption: Mechanism of catalyst deactivation via N-coordination (top path) vs. steric protection by bulky ligands (bottom path).

References
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[2] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1][2][3] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023).[4] An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1][4][5] Synthetic Communications, 54(2), 121–132.[4] [1]

  • Gozum, C., & Guven, E. B. (2021).[1] Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1][6] ChemistrySelect, 6(34), 8985–9011. [1]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1] Organic Letters, 12(20), 4438–4441.

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Welcome to the technical support center for the synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. My objective is to provide not just solutions, but a deeper mechanistic understanding to proactively mitigate common side reactions and streamline your synthetic workflow. We will address issues from starting material integrity to the critical C-3 chlorination step and final product purification.

Part 1: Frequently Asked Questions (FAQs) & Proactive Guidance

This section addresses common queries and establishes a foundation for a successful synthesis by focusing on the underlying principles of the reaction chemistry.

Question 1: What is the standard synthetic route for 6-bromo-3-chloroimidazo[1,2-a]pyrazine, and what are the most critical control points?

Answer: The most prevalent and reliable route involves a two-step process starting from 2-amino-5-bromopyrazine.

  • Step 1: Cyclocondensation. 2-amino-5-bromopyrazine is reacted with an α-halocarbonyl compound, typically chloroacetaldehyde or a precursor, to form the bicyclic intermediate, 6-bromoimidazo[1,2-a]pyrazine. The reaction proceeds via initial alkylation of the most nucleophilic ring nitrogen (N-1 of the pyrazine), followed by intramolecular cyclization and dehydration.[1]

  • Step 2: Electrophilic Chlorination. The 6-bromoimidazo[1,2-a]pyrazine intermediate is then regioselectively chlorinated at the C-3 position using an electrophilic chlorine source, most commonly N-Chlorosuccinimide (NCS).[2]

Critical Control Points:

  • Purity of 2-amino-5-bromopyrazine: Any isomeric impurities (e.g., 2-amino-3-bromopyrazine or dibrominated species) will carry through the synthesis, leading to inseparable impurities in the final product.[3]

  • pH and Temperature of Cyclization: The initial cyclocondensation is sensitive to pH. A mild base like sodium bicarbonate is often used to neutralize the HBr formed during the reaction, preventing degradation of the starting material.[1]

  • Stoichiometry and Purity of NCS: The chlorination step is highly sensitive to the amount and quality of NCS used. Excess or impure NCS is the primary cause of over-chlorination and other side products.[4]

  • Temperature and Solvent for Chlorination: The reaction temperature and solvent polarity significantly influence the rate and selectivity of the chlorination, affecting the profile of side products.

Question 2: Why is chlorination so specific to the C-3 position? Can it occur elsewhere?

Answer: The high regioselectivity for electrophilic substitution at the C-3 position is a fundamental electronic feature of the imidazo[1,2-a]pyrazine ring system. The nitrogen atom at position 4 acts as a powerful electron-donating group into the five-membered imidazole ring, significantly increasing the electron density at C-3.

Mechanistically, the intermediate carbocation (Wheland intermediate) formed upon electrophilic attack at C-3 is significantly more stable than the one formed from attack at C-2. Attack at C-3 allows the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyrazine ring.[5][6]

While C-3 is overwhelmingly favored, under forcing conditions (e.g., high temperature, large excess of a highly reactive chlorinating agent), minor substitution at other positions, particularly C-5, or degradation of the heterocyclic core can occur. However, for practical laboratory synthesis, C-3 is the exclusive site of reaction.[6]

Question 3: My commercial N-Chlorosuccinimide (NCS) is slightly yellow. Can I still use it?

Answer: It is strongly advised against using discolored NCS. A yellow or off-white appearance indicates decomposition, which can liberate free chlorine or other reactive species.[4] Using impure NCS is a leading cause of inconsistent results, low yields, and the formation of intractable side products. For reproducible and high-yielding reactions, always use freshly recrystallized, pure white NCS. A protocol for purification is provided in the methodologies section of this guide.

Part 2: Troubleshooting Guide for Specific Side Reactions

This section is formatted to address specific experimental observations, explain the probable chemical cause, and provide actionable solutions.

Issue Category: Problems During C-3 Chlorination

Problem 1: My reaction crude shows the desired product, but also significant amounts of a dichlorinated byproduct by LC-MS. My yield of the target compound is low.

  • Plausible Cause: This is a classic case of over-chlorination. The desired 6-bromo-3-chloroimidazo[1,2-a]pyrazine product is less electron-rich than the starting material, but it can still undergo a second, slower chlorination if conditions are not properly controlled. This is exacerbated by:

    • Excess NCS: Using more than 1.0-1.1 equivalents of NCS.

    • High Temperature: Increasing the reaction temperature accelerates the second chlorination.

    • Prolonged Reaction Time: Allowing the reaction to stir long after the starting material is consumed.

  • Proposed Solution & Protocol:

    • Strict Stoichiometric Control: Use high-purity, recrystallized NCS. Carefully weigh and add no more than 1.05 equivalents relative to your limiting reagent, 6-bromoimidazo[1,2-a]pyrazine.

    • Temperature Management: Begin the reaction at 0 °C by adding the NCS portion-wise to a solution of the substrate in a suitable solvent (e.g., DMF or CH3CN). Allow the reaction to slowly warm to room temperature.

    • Reaction Monitoring: Monitor the reaction progress diligently by TLC or LC-MS every 15-30 minutes. As soon as the starting material is fully consumed, quench the reaction immediately by pouring it into water or adding a reducing agent like sodium thiosulfate.

ParameterRecommended ConditionRationale
NCS Stoichiometry 1.0 - 1.05 equivalentsMinimizes over-chlorination.
Solvent Acetonitrile (CH3CN) or DMFGood solubility for substrate and reagent.
Temperature 0 °C to Room TemperatureControls reaction rate, enhancing selectivity.
Monitoring TLC (e.g., 30% EtOAc/Hex)Prevents running the reaction too long.

Problem 2: My final product is difficult to purify. There's a persistent impurity that is water-soluble but still contaminates my product after extraction.

  • Plausible Cause: The primary byproduct of any NCS reaction is succinimide. While it is highly water-soluble, it can sometimes be trapped in the organic phase, especially if the product precipitates or if emulsions form during workup.[4]

  • Proposed Solution & Protocol:

    • Quenching: After the reaction is complete, pour the reaction mixture into a volume of water at least 10 times that of the organic solvent used.

    • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times (e.g., 3x).

    • Aqueous Wash: Combine the organic extracts and wash them sequentially with:

      • Saturated aqueous sodium thiosulfate (to destroy any remaining electrophilic chlorine).

      • Saturated aqueous sodium bicarbonate (to remove acidic impurities and succinimide).

      • Brine (to break emulsions and begin the drying process).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. If succinimide persists, a silica gel plug or full column chromatography is typically effective.

Issue Category: Problems During Imidazole Ring Formation

Problem 3: The initial cyclization to form 6-bromoimidazo[1,2-a]pyrazine is low-yielding and produces a dark, tarry crude mixture.

  • Plausible Cause: This issue often points to the instability of the reagents or harsh reaction conditions.

    • Chloroacetaldehyde Instability: Aqueous solutions of chloroacetaldehyde can be unstable and prone to polymerization, especially under acidic or basic conditions.

    • Incorrect pH: The reaction requires a delicate balance. The medium must be basic enough to neutralize the acid byproduct, but not so basic as to cause degradation of the starting materials.

  • Proposed Solution & Protocol:

    • Use Fresh Reagents: If using an aqueous solution of chloroacetaldehyde, ensure it is from a fresh, properly stored stock. Alternatively, using a more stable precursor like a diethyl acetal that hydrolyzes in situ can provide a slow, controlled release of the aldehyde.

    • Buffered Conditions: Employ sodium bicarbonate (NaHCO3) as a mild, heterogeneous base.[1] It is sufficient to neutralize the generated acid without raising the pH excessively.

    • Moderate Temperature: Refluxing in a solvent like ethanol or isopropanol is common.[1] Avoid excessively high temperatures which can promote decomposition.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Recommended Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine
  • Step A: Synthesis of 6-bromoimidazo[1,2-a]pyrazine

    • To a stirred suspension of 2-amino-5-bromopyrazine (1.0 eq) and sodium bicarbonate (1.5 eq) in ethanol (approx. 0.2 M), add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq).

    • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours, monitoring by TLC until the starting aminopyrazine is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate to yield the crude intermediate, which can often be used directly in the next step.

  • Step B: Synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyrazine

    • Dissolve the crude 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in acetonitrile or DMF (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

    • Add recrystallized N-chlorosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC/LC-MS.

    • Upon completion (typically 1-3 hours), quench the reaction by pouring it into a stirred solution of 10% aqueous sodium thiosulfate.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO3 and brine, dry over Na2SO4, filter, and concentrate.

    • Purify the crude solid by column chromatography (e.g., silica gel, gradient elution with ethyl acetate in hexanes) or recrystallization to afford the pure product.

Protocol 2: Purification of N-Chlorosuccinimide (NCS)
  • Dissolve commercial NCS in a minimum amount of warm (50-60 °C) glacial acetic acid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Collect the white, crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold glacial acetic acid, followed by cold hexanes.

  • Dry the purified NCS thoroughly under high vacuum to remove all traces of acetic acid. Store in a desiccator, protected from light.[4]

Diagrams and Workflows

Synthesis_and_Side_Reactions A 2-Amino-5-bromopyrazine R1 Chloroacetaldehyde, NaHCO3, EtOH, Reflux A->R1 B 6-Bromoimidazo[1,2-a]pyrazine (Intermediate) R2 N-Chlorosuccinimide (NCS) (1.05 eq), CH3CN, 0°C -> RT B->R2 SP2 6-Bromo-3,X-dichloro-imidazo[1,2-a]pyrazine (Over-chlorination) B->SP2 >1.1 eq NCS, High Temp C 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (Target Product) R1->B SP1 Polymerization / Tar R1->SP1 Poor pH/Temp Control R2->C SP3 Succinimide (Byproduct) R2->SP3

Caption: Main synthetic pathway and key side reactions.

Troubleshooting_Flowchart Start Observe Low Yield / Impurities in C-3 Chlorination CheckLCMS LC-MS shows M+4 peak (Dichlorinated)? Start->CheckLCMS CheckCrude Crude product contains water-soluble impurity? CheckLCMS->CheckCrude No Action_Stoich Solution: 1. Recrystallize NCS. 2. Use max 1.05 eq. 3. Control Temp (0°C -> RT). 4. Monitor via TLC/LC-MS. CheckLCMS->Action_Stoich Yes Action_Workup Solution: 1. Quench with Na2S2O3. 2. Wash organic layer with sat. NaHCO3 solution. 3. Wash with brine. CheckCrude->Action_Workup Yes End Pure Product CheckCrude->End No Action_Stoich->End Action_Workup->End

Caption: Troubleshooting logic for the C-3 chlorination step.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-bromo-6-chloroimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • PMC. (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • ResearchGate. (n.d.). Approaches to chlorination of imidazo[1,2‐α]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PMC. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ResearchGate. (2025). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • ISCA. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]

Sources

Troubleshooting

purification techniques for imidazo[1,2-a]pyrazine derivatives

Ticket ID: PUR-IMP-001 Subject: Advanced Purification Protocols for Imidazo[1,2-a]pyrazine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist Introduction & Core Chemistry Welcome to the technical h...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-IMP-001
Subject: Advanced Purification Protocols for Imidazo[1,2-a]pyrazine Scaffolds
Status: Open
Assigned Specialist: Senior Application Scientist

Introduction & Core Chemistry

Welcome to the technical hub for imidazo[1,2-a]pyrazine purification. This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., BTK inhibitors like Acalabrutinib).

The Challenge: The imidazo[1,2-a]pyrazine core possesses a bridgehead nitrogen (N4) and a pyridine-like nitrogen (N1). The pKa of the N1 protonated species is approximately 3.6 – 4.3 . While weakly basic, it is sufficient to interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing. Furthermore, synthesis via condensation (e.g., 2-aminopyrazine +


-halocarbonyls) or Pd-catalyzed cross-coupling often yields regioisomers and metal contaminants that are difficult to remove.

This guide provides self-validating protocols to overcome these specific hurdles.

Purification Decision Matrix

Before selecting a method, assess your crude mixture using the following logic flow.

PurificationLogic Start Start: Crude Reaction Mixture MetalCheck Pd/Metal Catalyzed? Start->MetalCheck Solubility Solubility Check (DCM/MeOH vs. Water/ACN) TLC_Profile TLC Profile Analysis Solubility->TLC_Profile MetalCheck->Solubility No Scavenger Step A: Metal Scavenging (SiliaMetS® Thiol/DMT) MetalCheck->Scavenger Yes Scavenger->Solubility Flash_NP Good Rf separation (>0.15) Basic Impurities TLC_Profile->Flash_NP Standard Flash_RP Poor separation (Regioisomers) or Very Polar TLC_Profile->Flash_RP Critical Separation Cryst Solidifies upon concentration? (Recrystallization) TLC_Profile->Cryst High Purity Crude

Figure 1: Strategic decision tree for selecting the optimal purification pathway based on crude characteristics.

Troubleshooting Guides

Issue 1: Severe Streaking/Tailing on Normal Phase Silica

Symptom: The compound elutes as a broad streak rather than a defined band, contaminating earlier and later fractions. Root Cause: The basic N1 nitrogen interacts with acidic silanol groups (


) on the stationary phase via hydrogen bonding.

Protocol: The "Buffered" Silica System Do not rely on standard EtOAc/Hexane gradients. You must neutralize the silica surface.[1][2]

  • Mobile Phase Selection:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) .
      
    • Note:

      
       is preferred for MS compatibility, but TEA is often more effective for suppressing silanol interactions on this specific scaffold.
      
  • Column Pre-treatment (The "Wash" Step):

    • Flush the silica column with 3 CV (Column Volumes) of 90:10 DCM:(MeOH+1% TEA) before loading your sample. This pre-coats the acidic sites.

    • Re-equilibrate with your starting conditions (e.g., 100% DCM).

  • Loading:

    • Solid Load: Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or amine-functionalized silica, and dry. This prevents "solvent shock" band broadening.

Solvent SystemApplication
DCM / MeOH (95:5) Standard polarity. often insufficient for peak shape.
DCM / MeOH / NH4OH (90:10:1) Gold Standard. Excellent peak shape for imidazo[1,2-a]pyrazines.
EtOAc / EtOH (3:1) Alternative "Green" system if chlorinated solvents are restricted.
Issue 2: Separation of Regioisomers (2- vs 3-substituted)

Symptom: Synthesis often yields a mixture of 2-aryl and 3-aryl isomers (or C6 vs C8 substitution) with


.
Root Cause:  The isomers have nearly identical polarities and lipophilicities.

Protocol: Stationary Phase Screening Standard silica is rarely sufficient for isomeric separation of this scaffold.

  • Option A: C18 Reverse Phase (Flash or Prep-HPLC)

    • Mechanism: Separates based on subtle hydrophobicity differences caused by the steric shape of the isomer.

    • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 10).

    • Insight: High pH (Basic) mobile phase suppresses protonation of the imidazo-pyrazine core, forcing the neutral molecule to interact more with the C18 chains, often improving resolution.

  • Option B: CN (Cyano) Functionalized Silica

    • Mechanism: Provides "orthogonal" selectivity (dipole-dipole interactions) compared to standard silica.

    • Usage: Run in Normal Phase mode (Hexane/EtOAc or DCM/MeOH). Often separates isomers that co-elute on bare silica.

Issue 3: Palladium Contamination (Suzuki/Buchwald Products)

Symptom: Product is grey/brown or has residual Pd >1000 ppm (toxic). Root Cause: Imidazo[1,2-a]pyrazines are excellent ligands for Pd, trapping the metal within the crystal lattice.

Protocol: The Scavenger Workflow Do not rely on chromatography alone to remove Pd.

ScavengerFlow Crude Crude Mixture (Post-Workup) Dissolve Dissolve in THF/MeOH (10 mL/g) Crude->Dissolve AddScav Add SiliaMetS® Thiol (3-4 eq vs Pd loading) Dissolve->AddScav Heat Stir at 50°C (4-12 Hours) AddScav->Heat Filter Filter (Celite®) Heat->Filter Pure Filtrate: <50ppm Pd Filter->Pure

Figure 2: Metal scavenging workflow. Thiol-based scavengers are kinetically superior for this N-heterocycle.

Key Step: If using SiliaMetS® Thiol or DMT , you must heat the mixture to 40-50°C. Room temperature stirring is often insufficient to break the strong Pd-Imidazopyrazine coordination complex.

Frequently Asked Questions (FAQ)

Q: My compound "oils out" during recrystallization attempts. How do I fix this? A: This is common with flexible alkyl chains attached to the core.

  • The Fix: Use the "Scratch and Seed" method. Dissolve the oil in a minimum amount of hot Ethyl Acetate. Add dropwise hot Heptane until slightly cloudy. Let it cool slowly to RT. If it oils, scratch the glass interface vigorously with a spatula to induce nucleation.

  • Alternative: Switch to Isopropyl Alcohol (IPA). Imidazo[1,2-a]pyrazines often crystallize well from IPA/Water mixtures.

Q: The product turns yellow/brown on the shelf. Is it decomposing? A: Likely yes. The electron-rich nature of the imidazo[1,2-a]pyrazine ring makes it susceptible to N-oxidation or photo-oxidation.

  • Prevention: Store under Argon/Nitrogen at -20°C. Avoid prolonged exposure to light during purification. If N-oxide forms (M+16 peak in LCMS), treat with

    
     or Zn/AcOH to reduce it back to the parent.
    

Q: Can I use Acetone in my chromatography? A: Avoid it if possible. Acetone can form Schiff bases with any primary amine impurities or unreacted starting materials (like aminopyrazines), creating new impurities that co-elute with your product. Stick to EtOAc or DCM.

References

  • General Synthesis & Properties

    • Study: "Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11
    • Relevance: Establishes pKa values (3.59)
    • Source:

  • Palladium Removal

    • Study: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Relevance: Validates the use of Thiol-silica (Si-TMT)
    • Source:

  • Regioisomer Separation

    • Study: "2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion."
    • Relevance: Discusses the difficulty in separating 2- vs 3-substituted isomers and the use of flash chrom
    • Source:

  • Flash Chromatography of Basic Heterocycles

    • Guide: "Flash Chromatography Mobile Phase Selection for Basic Compounds."
    • Relevance: Supports the use of amine modifiers (TEA/NH4OH) to prevent tailing.
    • Source:

Sources

Optimization

troubleshooting 6-Bromo-3-chloroimidazo[1,2-a]pyrazine reaction conditions

Technical Support Center: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Optimization Current Status: Active Ticket ID: CHEM-IP-6Br3Cl-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Optimization

Current Status: Active Ticket ID: CHEM-IP-6Br3Cl-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The 6-Bromo-3-chloroimidazo[1,2-a]pyrazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Aurora, p38 MAP kinase inhibitors). Its utility lies in its unique three-point diversity potential:

  • C6-Position: Susceptible to Palladium-catalyzed cross-coupling (via the Bromide).

  • C3-Position: Susceptible to electrophilic aromatic substitution (EAS) or metallation (via the Chloride).

  • C8-Position: Susceptible to Nucleophilic Aromatic Substitution (S_NAr).

This guide addresses the most common bottlenecks: synthesis of the core, regioselectivity control during cross-coupling, and minimizing protodehalogenation.

Module 1: Core Synthesis & Halogen Introduction

Q: My cyclization yield is low, or I am struggling to install the C3-Chloride. What is the robust route?

A: The most reliable route does not start with a 3-chloro precursor. It involves constructing the imidazo[1,2-a]pyrazine core first, followed by regioselective electrophilic chlorination.

The Protocol (Step-by-Step):

  • Cyclization (Formation of 6-Bromoimidazo[1,2-a]pyrazine):

    • Reagents: 2-Amino-5-bromopyrazine + Chloroacetaldehyde (50% aq. solution).

    • Conditions: Ethanol or n-Butanol at reflux (80–100°C) for 4–12 hours. NaHCO3 is often added to neutralize HCl.

    • Troubleshooting: If the reaction turns into a black tar (polymerization of chloroacetaldehyde), lower the temperature to 60°C and extend time. Ensure the chloroacetaldehyde is fresh.

  • C3-Chlorination (The Critical Step):

    • Reagent: N-Chlorosuccinimide (NCS).

    • Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position is the most electron-rich site on the fused ring system.

    • Conditions: DMF or Acetonitrile at Room Temperature (RT) to 50°C.

    • Why this works: The C6-Br deactivates the ring slightly, but C3 remains sufficiently nucleophilic for NCS.

Visualization of Synthesis Workflow:

SynthesisWorkflow Start 2-Amino-5-bromopyrazine Inter 6-Bromoimidazo[1,2-a]pyrazine Start->Inter Cyclization Reagent1 + Chloroacetaldehyde (EtOH, Reflux) Reagent1->Inter Product 6-Bromo-3-chloroimidazo [1,2-a]pyrazine Inter->Product Regioselective Chlorination (C3) Reagent2 + NCS (DMF, RT) Reagent2->Product

Caption: Step-wise construction of the 6-bromo-3-chloroimidazo[1,2-a]pyrazine core ensuring correct halogen placement.

Module 2: Regioselectivity in Cross-Coupling

Q: I want to run a Suzuki coupling at C6. Will the C3-Chloride survive?

A: Yes, but only if you select the correct catalyst system. The reactivity difference relies on the bond dissociation energies (BDE) and the rate of oxidative addition.

  • Reactivity Order: C6-Br > C3-Cl.

  • The Science: Palladium (0) inserts into the C-Br bond significantly faster than the C-Cl bond. This allows for chemoselective functionalization at C6 while leaving the C3-Cl intact for later steps.

Recommended Conditions for C6-Selective Coupling:

  • Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4. (Avoid highly active "Buchwald" precatalysts like XPhos-Pd-G2 initially, as these might activate the Chloride).

  • Base: Na2CO3 or K3PO4 (mild bases).

  • Solvent: DME/Water or 1,4-Dioxane/Water.

  • Temperature: 80–90°C.

Visualization of Reactivity Logic:

ReactivityMap Core Imidazo[1,2-a]pyrazine Scaffold C3 Position C3 (Cl) Electron Rich Reactivity: EAS / Metallation Core->C3 Hard Nucleophiles C6 Position C6 (Br) Electron Deficient Reactivity: Pd-Coupling (Suzuki) Core->C6 Soft Nucleophiles (Pd) C8 Position C8 (H) Highly Electrophilic Reactivity: S_NAr (Amination) Core->C8 Nucleophilic Attack

Caption: "Traffic Light" reactivity map. C6 (Blue) is the primary site for cross-coupling. C3 (Red) requires activation or EAS. C8 (Yellow) is prone to S_NAr.

Module 3: Troubleshooting Guide

Q: Why am I seeing "Protodehalogenation" (Loss of Br/Cl)?

A: This is a common side reaction where the halogen is replaced by Hydrogen instead of the boronic acid.

  • Cause: Hydride sources in the reaction (often from the solvent or excess base reacting with alcohol).

  • Fix:

    • Switch solvent to Toluene/Water (non-protic organic phase).

    • Use anhydrous conditions if using bases like alkoxides.

    • Reduce catalyst loading.

Q: I am getting substitution at C8 instead of coupling.

A: The C8 position is very electron-deficient. If you use strong nucleophiles (like amines or alkoxides) as bases, they may attack C8 directly via S_NAr.

  • Fix: Use non-nucleophilic bases (Carbonates, Phosphates) and avoid amine solvents.

Summary of Issues & Solutions
SymptomProbable CauseCorrective Action
Low Yield in Chlorination Incomplete reaction; NCS decomposition.Use fresh NCS. Switch solvent to DMF. Heat to 45°C.
Loss of C3-Cl during Suzuki Catalyst too active (e.g., XPhos, SPhos).Switch to "dumber" catalysts: Pd(PPh3)4 or Pd(dppf)Cl2.
No Reaction at C6 Oxidative addition failure.Ensure O2 is removed (degas solvents). Switch to Pd(dppf)Cl2 at 90°C.
Black Tar Formation Polymerization of reactants.Lower temp. Add radical scavenger (BHT) if using ethereal solvents.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Title: Synthesis and functionalization of imidazo[1,2-a]pyrazines.[1][2][3][4][5]

    • Source: Goel, R. et al. Organic & Biomolecular Chemistry, 2015.
    • Context: Establishes the 2-amino-5-bromopyrazine cycliz
  • Regioselective Halogenation (NCS/NBS)

    • Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines (and analogs).
    • Source: RSC Advances, 2018.
    • Link:

    • Context: Validates C3 as the site for electrophilic halogen
  • Suzuki Coupling Selectivity

    • Title: Reactivity of 6-chloroimidazo[1,2-b]pyridazine derivatives towards Suzuki cross-coupling.[6]

    • Source: ResearchGate / Synthetic Communic
    • Link:

    • Context: While discussing the pyridazine analog, it confirms the halogen reactivity order (Br > Cl) and the stability of the C-Cl bond under standard Suzuki conditions.
  • C8-Amination (S_NAr)

    • Title: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[7]

    • Source: Synthetic Communications, 2023.[7]

    • Link:

    • Context: Highlights the susceptibility of the 6/8 positions to nucleophilic attack, warning against using nucleophilic bases during coupling.

Sources

Troubleshooting

how to improve the stability of dihydroimidazo[1,2-a]pyrazine intermediates

Technical Support Center: Stabilization of Dihydroimidazo[1,2-a]pyrazine Scaffolds Reference ID: TS-DIP-004 Introduction: The Stability Paradox You are likely here because your intermediate—the dihydroimidazo[1,2-a]pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization of Dihydroimidazo[1,2-a]pyrazine Scaffolds

  • Reference ID: TS-DIP-004

Introduction: The Stability Paradox

You are likely here because your intermediate—the dihydroimidazo[1,2-a]pyrazine —is degrading before you can characterize or utilize it. This is a known "stability paradox" in heterocyclic chemistry.

These intermediates are partially saturated . Unlike their fully aromatic cousins (imidazo[1,2-a]pyrazines), the dihydro variants possess a high thermodynamic drive to either:

  • Aromatize (via oxidative dehydrogenation) to achieve full conjugation.

  • Hydrolyze (via ring opening) due to the strain and electrophilicity of the bridgehead imine/aminal center.

This guide treats these molecules not as stable end-products, but as transient species requiring rigorous kinetic control.

Module 1: The Oxidation Crisis (Aromatization)

Symptom:

  • The pale yellow/white solid turns dark brown or black upon exposure to air.

  • LCMS shows a mass shift of [M-2] (loss of 2 hydrogens).

  • NMR shows the appearance of aromatic protons where aliphatic bridge protons should be.

Root Cause Analysis: The 2,3-dihydroimidazo[1,2-a]pyrazine core is electron-rich. The driving force for degradation is aromatization . In the presence of atmospheric oxygen, the molecule undergoes oxidative dehydrogenation to form the fully aromatic (and stable) imidazo[1,2-a]pyrazine. This process is often autocatalytic and exothermic, leading to "tarring."

The "Zero-O2" Isolation Protocol If you must isolate the intermediate, you cannot rely on standard bench techniques. You must break the oxidation chain.

Step-by-Step Methodology:

  • Solvent Degassing: Do not use "bottle" solvents. Sparge all reaction and workup solvents (MeOH, DCM, Water) with Argon for at least 20 minutes.

  • The Acid Trap: Isolate the intermediate as a hydrohalide salt (HCl or HBr) rather than the free base.

    • Mechanism:[1][2][3][4][5] Protonation of the bridgehead nitrogen (N1) or the pyrazine nitrogen reduces the electron density of the system, significantly raising the oxidation potential and retarding the rate of aromatization.

  • Cryogenic Filtration: Perform filtration under a blanket of Argon. If possible, use a jacketed frit cooled to 0°C.

  • Storage: Store under Argon at -20°C. Do not store in solution (DMSO/MeOH accelerates degradation).

Module 2: Hydrolytic Cleavage (Ring Opening)

Symptom:

  • Product disappears during aqueous workup.

  • LCMS shows a mass shift of [M+18] (hydration) or complete fragmentation into the starting aminopyrazine.

Root Cause Analysis: The bridgehead carbon (C8a position in some nomenclatures, or the carbon between the bridgehead nitrogens) behaves like a cyclic amidine/aminal. It is highly electrophilic.

  • Acidic pH: Promotes protonation of the imine nitrogen, making the carbon susceptible to water attack

    
     Ring opening.
    
  • Basic pH: Generally more stable, but strong bases can cause isomerization.

Troubleshooting Workflow:

ParameterCritical ThresholdAction
Workup pH pH 7.5 - 8.5 Maintain mild basicity using saturated

. Avoid strong acids (HCl) during the liquid-liquid extraction phase.
Temperature < 10°C Kinetic control. Hydrolysis rates double for every 10°C increase. Keep the separatory funnel iced.
Water Contact < 5 mins Minimize the biphasic contact time. Use a "Quick-Wash" technique: Shake vigorously for 15s, settle for 30s, separate immediately.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes for dihydroimidazo[1,2-a]pyrazines. Use this to diagnose your specific impurity profile.

DegradationPathways Dihydro Dihydroimidazo[1,2-a]pyrazine (Target Intermediate) Oxidation Oxidative Dehydrogenation (Air/Light) Dihydro->Oxidation Hydrolysis Acidic Hydrolysis (H3O+ / H2O) Dihydro->Hydrolysis Aromatic Imidazo[1,2-a]pyrazine (Stable Aromatic Impurity) Oxidation->Aromatic - H2 (Aromatization) RingOpen Ring-Opened Amino-Ketone Hydrolysis->RingOpen + H2O (Aminal Cleavage)

Caption: Figure 1. Divergent degradation pathways. The "dihydro" scaffold is a kinetic trap; it naturally seeks the thermodynamic stability of the aromatic form (top) or relieves ring strain via hydrolysis (bottom).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I purify the dihydro intermediate via Silica Gel Chromatography? A: Risk: High. Silica gel is slightly acidic and often contains adsorbed oxygen.

  • If you must: Pre-treat the silica with 1% Triethylamine (TEA) to neutralize acidity. Use degassed mobile phases. Flash quickly (<10 min residence time).

  • Better Alternative: Neutral Alumina is often gentler on these scaffolds.

Q2: Why do published papers often skip the isolation of the dihydro form? A: Because of the instability described above. The industry standard is Telescoping .

  • Protocol: Generate the dihydro intermediate in situ. Once conversion is confirmed (LCMS), immediately add the oxidant (e.g., DDQ, MnO2) or the next reagent to the same pot. Do not isolate.

Q3: My intermediate is for Coelenterazine synthesis. Does this change the stability rules? A: It makes them stricter. Coelenterazine precursors often have electron-donating groups (phenols, methoxy) on the phenyl rings. These make the system more electron-rich and even more susceptible to oxidation.

  • Recommendation: All Coelenterazine intermediate handling should be done in a glovebox or under strict Schlenk lines.

References

  • Synthesis and Oxid

    • Source: N
    • Context: Discusses the instability of partially saturated heterocycles and the standard practice of direct oxidation with DDQ to the stable arom
    • Link:

  • Regioselective Synthesis and Reaction Conditions

    • Source: UCL Discovery (Thesis)
    • Context: Detailed schemes (Scheme 11)
    • Link:

  • Handling and Storage of Pyrazine Deriv

    • Source: MedChemExpress
    • Context: General stability data for pyrazine scaffolds, recommending -20°C storage and protection from moisture to prevent ring degrad
    • Link:

Sources

Optimization

refining reaction times for imidazo[1,2-a]pyrazine synthesis

Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis Topic: Refining Reaction Times & Kinetics Role: Senior Application Scientist Status: Operational Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis

Topic: Refining Reaction Times & Kinetics Role: Senior Application Scientist Status: Operational

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for critical kinase inhibitors (e.g., BTK, mTOR).[1] However, the synthesis is notoriously sensitive to kinetic variables.[1] The electron-deficient nature of the pyrazine ring renders the 2-amino group weakly nucleophilic, often leading to stalled reactions (incomplete conversion) or "tarring" (decomposition of


-haloketones) when heating is prolonged.

This guide moves beyond standard textbook procedures to address the kinetic bottlenecks of this synthesis. We focus on two primary methodologies: the classic Condensation (Hantzsch-type) and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.

Module 1: The Kinetic Sweet Spot (Thermal vs. Microwave)

Q: My thermal reflux in ethanol takes 12-24 hours and yields are inconsistent. How can I accelerate this without degrading the starting material?

A: The "slow and low" thermal approach is often detrimental for this specific scaffold. The rate-determining step is the initial nucleophilic attack. Prolonged heating allows the


-haloketone to polymerize or the pyrazine to undergo oxidative degradation.

The Solution: Microwave Irradiation (MWI) Switching to microwave synthesis changes the kinetic profile by accessing higher temperatures/pressures rapidly, bypassing the "decomposition window" of the reagents.

Comparative Kinetics Data:

ParameterStandard Thermal (Reflux)Microwave Assisted (Optimized)
Solvent Ethanol (EtOH)EtOH / DME (1:[1]1) or H₂O/IPA
Temperature 78°C (Boiling point limited)120°C - 150°C
Time 12 - 24 Hours10 - 30 Minutes
Yield (Avg) 40 - 60%75 - 90%
Purity Low (Requires Column)High (Often Precipitation/Wash)

Why it works: The transition state for the cyclization is highly polar. Microwave irradiation efficiently couples with the polar solvent and the ionic intermediates (quaternary ammonium salts), selectively heating the reaction centers and accelerating the rate-determining step significantly more than the side reactions.

Module 2: Troubleshooting the Condensation Reaction

Q: I am seeing <50% conversion by LCMS after 48 hours. Adding more catalyst isn't helping. What is the bottleneck?

A: The bottleneck is likely the nucleophilicity of the pyrazine nitrogen . Unlike pyridine, the pyrazine ring has a second nitrogen that withdraws electron density, making the N-1 (ring nitrogen) and the exocyclic amine sluggish nucleophiles.

Diagnostic Workflow:

OptimizationWorkflow Start Check LCMS (4h) Conversion Conversion < 50%? Start->Conversion SM_Intact Haloketone Intact? Conversion->SM_Intact Yes Check_Degradation Dark/Tar Formation? Conversion->Check_Degradation No (SM Consumed) Add_Base Add NaHCO3 (1.5 eq) Buffer HBr byproduct SM_Intact->Add_Base Yes (Stalled) Switch_Solvent Switch to DME/DMF (Higher T, better solubility) SM_Intact->Switch_Solvent Yes (Solubility Issue) Reduce_Temp Reduce T by 20°C Add scavenger Check_Degradation->Reduce_Temp Yes Stepwise Stepwise Addition of Haloketone Check_Degradation->Stepwise Yes

Caption: Decision matrix for troubleshooting stalled or degraded condensation reactions.

Specific Fixes:

  • Solvent Switch: If using EtOH, switch to 1,2-Dimethoxyethane (DME) .[1] It allows for higher reflux temperatures (85°C) and better solubilizes the intermediate salts, preventing them from crashing out and stalling the cyclization.

  • Base Management: The reaction generates HBr/HCl. While often autocatalytic, excess acid can protonate the pyrazine, killing its nucleophilicity.[1] Add sodium bicarbonate (NaHCO₃) or K₂CO₃ (1.1 equiv) to buffer the system without causing rapid polymerization of the haloketone.

Module 3: The High-Speed Alternative (Groebke-Blackburn-Bienaymé)

Q: I need to synthesize a library of 3-amino-imidazo[1,2-a]pyrazines. The two-step condensation is too slow. Is there a faster route?

A: Yes. Abandon the condensation route for the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a 3-component coupling (Aminopyrazine + Aldehyde + Isocyanide) that is widely used in industrial scale-up (e.g., Novartis malaria programs).[1]

Advantages:

  • Time: 1-4 hours (Thermal) or <30 mins (Microwave).

  • Diversity: Introduces three points of diversity in one pot.[2][3]

  • Catalysis: Lewis acids like Sc(OTf)₃ (5 mol%) or Bronsted acids like HClO₄ or NH₄Cl drive this reaction rapidly.[1]

Mechanism & Pathway:

GBB_Mechanism Reagents 2-Aminopyrazine + Aldehyde Schiff Schiff Base (Imine) Reagents->Schiff - H2O Attack Isocyanide Attack ([4+1] Cycloaddition) Schiff->Attack Activated by Acid Acid Catalyst (H+ / LA) Acid->Schiff Activates Product 3-Amino-imidazo [1,2-a]pyrazine Attack->Product Rearrangement

Caption: Simplified pathway of the GBB multicomponent reaction.

Master Protocol: Optimized Microwave Synthesis

Application: General synthesis of 2-substituted imidazo[1,2-a]pyrazines.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)[1]

  • 
    -Bromoacetophenone derivative (1.1 equiv)[1]
    
  • Solvent: Ethanol/Water (3:[1]1) or DME.

  • Base: NaHCO₃ (1.2 equiv) - Optional, use if acid sensitive.[1]

Procedure:

  • Dissolution: In a 10 mL microwave vial, dissolve the 2-aminopyrazine in the solvent mixture.

  • Addition: Add the

    
    -haloketone.[2][4][5] Tech Note: If the ketone is unstable, add it as a solution in DME.
    
  • Irradiation: Cap the vial. Heat in a microwave reactor at 120°C for 15 minutes . (Set "High" absorption level if available).

  • Work-up:

    • Cool to room temperature.[6][7][8]

    • Precipitation: Pour the mixture into ice-cold water (20 mL) containing saturated NaHCO₃.

    • Filtration: The product usually precipitates as a solid. Filter and wash with cold diethyl ether.

    • If oil forms:[1] Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH gradient).[1]

Self-Validation Check:

  • TLC: Check for the disappearance of the fluorescent aminopyrazine spot.

  • NMR: Look for the characteristic singlet of the imidazole proton (H-3) around

    
     7.8 - 8.2 ppm.
    

References

  • Bagdi, A. K., et al. (2015).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines." Chemical Communications. Link

  • Baenziger, M., et al. (2017).[1][9] "Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines." Synthesis. Link

  • Guchhait, S. K., et al. (2011).[1] "Microwave-assisted one-pot two-step synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines." Journal of Combinatorial Chemistry (ACS). Link[1]

  • Hulme, C., et al. (2019).[1] "The Groebke-Blackburn-Bienaymé Reaction: A Review." Beilstein Journal of Organic Chemistry. Link

  • Goel, R., et al. (2018).[1] "Efficient Access to Imidazo[1,2-a]pyrazines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent." ChemistrySelect. Link[1]

Sources

Troubleshooting

avoiding dehalogenation in 6-Bromo-3-chloroimidazo[1,2-a]pyrazine reactions

Technical Support Center: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Welcome to the technical support center for 6-bromo-3-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Welcome to the technical support center for 6-bromo-3-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile heterocyclic scaffold. The unique electronic properties and differential reactivity of the two halogen atoms on the imidazo[1,2-a]pyrazine core make it a valuable building block, but also present specific challenges—most notably, the undesired cleavage of carbon-halogen bonds, or dehalogenation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve selective functionalization with confidence. We will delve into the mechanistic underpinnings of common cross-coupling reactions and provide field-proven strategies to minimize hydrodehalogenation and other side reactions.

Troubleshooting Common Issues: A Mechanistic Approach

This section addresses specific problems encountered during the functionalization of 6-bromo-3-chloroimidazo[1,2-a]pyrazine. The answers are structured to not only provide a solution but to explain the chemical reasoning behind it.

Question 1: I'm attempting a Suzuki-Miyaura coupling at the C6-bromo position, but I'm observing significant amounts of the de-brominated starting material, 3-chloroimidazo[1,2-a]pyrazine. What is causing this, and how can I prevent it?

Answer:

This is a classic and frequently encountered issue. The formation of the de-brominated (hydrodehalogenated) product stems from a competitive side reaction within the palladium catalytic cycle. Instead of undergoing reductive elimination to form the desired C-C bond, the aryl-palladium(II) intermediate is intercepted by a proton source.

The Underlying Mechanism of Dehalogenation:

Hydrodehalogenation, or protodehalogenation, can occur through several pathways. A common route involves the protonolysis of the Ar-Pd(II)-L₂ intermediate before or after transmetalation. Another pathway involves β-hydride elimination from palladium-alkoxide species, which can form if alcohol solvents or certain bases are used.[1][2] The key is that the desired C-C bond-forming reductive elimination step is not occurring efficiently, allowing these side reactions to dominate.

Here are proven strategies to suppress de-bromination:

1. Strategic Ligand Selection: The ligand is your primary tool for modulating the reactivity of the palladium center. For this system, you need a ligand that accelerates the rate of reductive elimination, making it kinetically favored over dehalogenation pathways.

  • Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are highly effective. Their steric bulk promotes the formation of a coordinatively unsaturated, L-Pd-Ar intermediate that is primed for transmetalation, while their electron-donating nature speeds up the final reductive elimination step.

  • Recommendation: Switch from traditional ligands like PPh₃ to specialized biaryl phosphine ligands.

2. Judicious Choice of Base and Solvent: The base is not just a simple activator for the boronic acid; it is an active component in the catalytic cycle and a potential source of unwanted protons or hydrides.

  • Base: Avoid strong alkoxide bases (e.g., NaOtBu, KOMe) if possible, as they can promote dehalogenation.[3] Milder inorganic bases are often superior. Ensure the base is anhydrous, as water can be a proton source.

  • Solvent: Use strictly anhydrous, aprotic solvents. Protic solvents like alcohols or residual water in aprotic solvents can serve as a proton source for the undesired reaction.

3. Temperature and Reagent Quality Control:

  • Temperature: While heat is often required, excessive temperatures can increase the rate of decomposition and side reactions. Run your reaction at the lowest temperature that provides a reasonable conversion rate.

  • Boronic Acid Quality: Impurities or decomposition of the boronic acid can lead to protodeboronation, releasing protons into the mixture and contributing to dehalogenation of your substrate. Use high-purity boronic acids or consider using more stable boronate esters (e.g., MIDA or pinacol esters).

ParameterCondition to AVOIDRecommended ConditionRationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂ or Pd₂(dba)₃ with SPhos, XPhos, or RuPhosBulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.[4]
Base NaOtBu, NaOH, K₂CO₃ in aqueous solutionK₃PO₄, Cs₂CO₃, CsF (anhydrous)Minimizes proton sources and avoids side reactions associated with strong alkoxides.[5]
Solvent EtOH, MeOH, THF with waterDioxane, Toluene, CPME (anhydrous)Aprotic, anhydrous environment starves the dehalogenation pathway of protons.
Temperature > 110 °C80 - 100 °CLower temperatures can selectively disfavor the higher activation energy pathway of dehalogenation.
Question 2: How can I achieve selective Buchwald-Hartwig amination at the C6-bromo position without cleaving the C3-chloro bond?

Answer:

This is an excellent question of chemoselectivity. The established reactivity trend in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–OTf > C–Cl.[6] You can exploit this inherent reactivity difference to selectively functionalize the more reactive C6-Br bond. However, avoiding dehalogenation remains a critical challenge.

Key Control Factors for Selective Amination:

The principles are similar to the Suzuki coupling but tailored for C-N bond formation. The choice of ligand and base is paramount.

  • Ligand Selection is Critical: The Buchwald-Hartwig amination is exceptionally sensitive to the ligand. The ligand must stabilize the palladium center while facilitating the challenging C-N reductive elimination.[2]

    • Recommendation: For primary and secondary alkylamines or anilines, ligands from the Josiphos or Buchwald families (e.g., Xantphos, BrettPhos) are excellent starting points. These ligands are designed to promote the desired C-N coupling efficiently, even at the less reactive C-Cl bond, so careful temperature control is needed to maintain selectivity for the C-Br bond.

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine and form the key palladium-amido complex.[6]

    • Recommendation: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases for this transformation. While NaOtBu can sometimes contribute to dehalogenation, its effectiveness in promoting C-N coupling often makes it the best choice.

  • To an oven-dried Schlenk tube, add 6-bromo-3-chloroimidazo[1,2-a]pyrazine (1.0 equiv), the appropriate phosphine ligand (e.g., Xantphos, 4-8 mol%), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M).

  • Add the amine nucleophile (1.2 equiv).

  • Place the tube in a preheated oil bath and stir at a controlled temperature (start at 80-90 °C) for 4-24 hours, monitoring by LC-MS for conversion and selectivity.

Question 3: Is it possible to perform a nucleophilic aromatic substitution (SNAr) at the C3-chloro position, and if so, how do I avoid reaction at the C6-bromo site?

Answer:

Yes, this is not only possible but is often the preferred strategy for functionalizing the C3 position. This approach leverages a completely different reactivity profile from palladium-catalyzed cross-couplings.

The Principle of SNAr on Imidazo[1,2-a]pyrazine:

The imidazo[1,2-a]pyrazine ring system is inherently electron-deficient due to the presence of three nitrogen atoms. This electronic character makes the ring susceptible to attack by strong nucleophiles. The C3 position is particularly activated towards SNAr. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity is temporarily broken and then restored upon expulsion of the chloride leaving group.[7]

Crucially, this reaction mechanism does not involve a transition metal catalyst and is governed by the electronic activation of the C-Cl bond, not its bond strength relative to C-Br. Therefore, the C6-bromo position is typically unreactive under SNAr conditions.

  • Dissolve 6-bromo-3-chloroimidazo[1,2-a]pyrazine (1.0 equiv) in a polar aprotic solvent such as DMSO or NMP.

  • Add the nucleophile (e.g., morpholine, sodium methoxide, 1.5 - 3.0 equiv).

  • If the nucleophile is an amine, a non-nucleophilic base (e.g., DIPEA or K₂CO₃) may be added to scavenge the HCl byproduct.

  • Heat the reaction mixture to 80-120 °C and monitor by LC-MS.

  • Upon completion, perform an aqueous workup to remove the solvent and excess reagents.

This metal-free approach provides a clean and highly selective method for C3 functionalization, leaving the C6-bromo handle available for subsequent palladium-catalyzed cross-coupling reactions.[8]

Visualizing Reaction Pathways

Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the desired cross-coupling pathway versus the competing hydrodehalogenation side reaction.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation (e.g., with R-B(OH)₂) ArPdX->Transmetal Dehalogenation Hydrodehalogenation ArPdX->Dehalogenation + [H⁺] ArPdR Ar-Pd(II)-R L₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration SideProduct Ar-H (Side Product) Dehalogenation->SideProduct SideProduct->Pd0 Catalyst Regeneration

Caption: Pd(0)/Pd(II) catalytic cycle showing desired vs. side reaction.

Strategic Workflow for Selective Functionalization

The following flowchart provides a decision-making guide for planning your synthetic sequence.

Caption: Decision workflow for selective functionalization strategy.

Frequently Asked Questions (FAQs)

  • Q: What is the general order of halide reactivity in palladium-catalyzed cross-coupling reactions? A: The typical order of reactivity is C–I > C–Br > C–OTf > C–Cl. This is due to the decreasing bond strength, which makes oxidative addition to the C-I bond the easiest and to the C-Cl bond the most difficult.[6]

  • Q: How can I best monitor my reaction for the formation of dehalogenated byproducts? A: The most effective tool is Liquid Chromatography-Mass Spectrometry (LC-MS). It allows you to track the consumption of your starting material and the formation of your desired product and the dehalogenated side product, which will have a distinct mass. Proton NMR (¹H NMR) can also be used to identify the characteristic signals of the byproduct.

  • Q: Are there any special handling precautions for 6-bromo-3-chloroimidazo[1,2-a]pyrazine? A: Like many heterocyclic compounds used in medicinal chemistry, it should be handled with standard laboratory precautions. It is recommended to store it at cool temperatures (e.g., 4°C), protected from light, and under an inert atmosphere like nitrogen to ensure long-term stability.[9]

  • Q: Can I perform Sonogashira coupling at the C6-bromo position? What are the key considerations? A: Yes, Sonogashira coupling is a powerful tool for installing alkyne moieties at the C6 position. Key considerations include using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (typically CuI).[10] An amine base like triethylamine or diisopropylethylamine is used as both the base and often the solvent. To minimize dehalogenation, use the mildest possible temperature and consider modern copper-free Sonogashira protocols, which can reduce side reactions like Glaser homocoupling of the alkyne.[11][12]

References

  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555–1564. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Saha, A., & Maiti, D. (2016). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 14(4), 1196–1213. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]

  • ResearchGate. (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • Astruc, D. (2007). Palladium-Catalyzed C−C and C−N Cross-Coupling Reactions: A New Paradigm in Ferrocene Chemistry. Accounts of Chemical Research, 40(8), 649–658. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • Beltrán, J. I., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2998. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (2025). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Dvorak, C. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1038–1043. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Imidazo[1,2-a]pyrazine Derivatives' Antioxidant Activity

[1][2][3][4][5][6][7][8][9][10] Executive Summary & Strategic Rationale The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, transcending its traditional role in luciferin bio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9][10]

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, transcending its traditional role in luciferin bioluminescence to become a potent template for antioxidant and anti-inflammatory therapeutics. Unlike simple radical scavengers, these derivatives exhibit a dual-mechanism of action : direct chemical scavenging of Reactive Oxygen Species (ROS) and biological modulation of upstream oxidative stress pathways (e.g., NF-κB inhibition).

This guide provides a comparative technical analysis of specific imidazo[1,2-a]pyrazine derivatives, contrasting their efficacy against industry standards like Ascorbic Acid.[1][2][3] It synthesizes structure-activity relationship (SAR) data to assist researchers in optimizing lead compounds for drug development.

Comparative Performance Analysis

Quantitative Efficacy (IC50 Comparison)

The following data contrasts the antioxidant potency of key imidazo[1,2-a]pyrazine derivatives against standard controls. Lower IC50 values indicate higher potency.[4]

Table 1: Radical Scavenging Activity (DPPH Assay)

Compound IDSubstitution Pattern (Core Scaffold)Functional Group HighlightsIC50 (µM)Relative Potency*
Ascorbic Acid Control StandardEnediol motif5.84 1.00 (Baseline)
Compound 5h 2,3,5,8-tetrasubstitutedC8-Diethanolamine; C3-H8.54 0.68
Compound 6b 2,3,5,8-tetrasubstitutedC8-Morpholine; C3-Bromo9.75 0.60
Compound 5d 2,3,5,8-tetrasubstitutedC8-Morpholine; C3-H14.26 0.41
Compound 14o 8-(piperazin-1-yl)C8-Piperazine linker89.33 0.06
Compound 4a Unsubstituted (Parent)None28.14 0.21

*Relative Potency calculated as (IC50 Control / IC50 Sample). Values closer to 1.0 indicate efficacy comparable to Vitamin C.

Key Insight: The introduction of hydrophilic amine groups (diethanolamine) at the C8 position (Compound 5h) drastically improves antioxidant activity compared to the unsubstituted parent (4a) or lipophilic substitutions (14o).

Structure-Activity Relationship (SAR) Map

The antioxidant efficacy is not random but governed by specific electronic and steric modifications on the pyrazine ring.

SAR_Analysis Core Imidazo[1,2-a]pyrazine Scaffold C8 C8 Position (Critical Modulator) Core->C8 C3 C3 Position (Electronic Tuning) Core->C3 C2 C2 Position (Lipophilicity) Core->C2 Amination Amination (e.g., Diethanolamine) Increases H-donating capacity Reduces IC50 significantly C8->Amination Primary Driver Halogenation Bromination (-Br) Stabilizes radical intermediate Moderate potency increase C3->Halogenation Secondary Driver Aryl Aryl Substitution Modulates cell permeability Minimal direct antioxidant effect C2->Aryl Auxiliary

Figure 1: SAR Hotspots. C8-amination is the primary driver for radical scavenging potency, while C3-halogenation offers secondary stabilization.

Mechanistic Pathways

Imidazo[1,2-a]pyrazine derivatives function through a "Dual-Track" mechanism. While most assays measure Track A (Chemical), Track B (Biological) is crucial for their therapeutic potential in conditions like sepsis or neurodegeneration.

Track A: Chemical Scavenging (HAT/SET Mechanism)

The nitrogen-rich scaffold facilitates Hydrogen Atom Transfer (HAT) . The amine substituents at C8 act as electron donors, stabilizing the resulting radical cation via resonance across the imidazo-pyrazine core.

Track B: Biological Modulation (NF-κB Pathway)

Recent studies (e.g., Compound 3h) demonstrate that these derivatives inhibit the NF-κB signaling pathway, reducing downstream oxidative stress markers.[5]

Biological_Mechanism Drug Imidazo[1,2-a]pyrazine Derivative (e.g., 3h) NFkB NF-κB Complex (Nuclear Factor kappa B) Drug->NFkB INHIBITS (IC50 ~1.02 µM) Enzymes Antioxidant Enzymes (SOD, CAT) Drug->Enzymes Upregulates Activity Stimulus Sepsis / Oxidative Stress (LPS Induction) Stimulus->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Downregulates Expression ROS Reactive Oxygen Species (MPO, MDA levels) Cytokines->ROS Promotes Accumulation Enzymes->ROS Neutralizes Outcome Reduced Tissue Injury & Oxidative Damage ROS->Outcome Decrease leads to

Figure 2: Biological Mechanism of Action. The derivative blocks NF-κB activation, preventing the cytokine storm that drives secondary oxidative stress.

Experimental Protocols

To ensure reproducibility and valid comparison with the data above, follow this standardized DPPH scavenging protocol.

DPPH Radical Scavenging Assay

Objective: Quantify the IC50 value of the derivative. Principle: Reduction of the stable purple DPPH radical to the yellow hydrazine form via electron/hydrogen transfer.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protect from light).

  • Sample Stock: 1 mg/mL of imidazo[1,2-a]pyrazine derivative in Methanol/DMSO.

  • Standard: Ascorbic Acid (1 mg/mL stock).[4]

Workflow Diagram:

DPPH_Protocol Step1 Preparation Dissolve compound in MeOH (Serial Dilutions: 10 - 100 µg/mL) Step2 Reaction Setup Mix 0.5 mL Sample + 1.0 mL DPPH Solution Step1->Step2 Step3 Incubation 30 Minutes @ 37°C (Dark Condition) Step2->Step3 Step4 Measurement Read Absorbance @ 517 nm (Spectrophotometer) Step3->Step4 Step5 Calculation % Inhibition = [(Ac - As) / Ac] * 100 Plot vs Concentration -> IC50 Step4->Step5 Control Control Blank (Methanol + DPPH) Control->Step5 Ac Value

Figure 3: Step-by-step DPPH Assay Workflow.

Critical Quality Attributes (CQA):

  • Stoichiometry: Maintain a consistent DPPH concentration. The absorbance of the control (Ac) should be between 0.8 and 1.2 for linear dynamic range.

  • Solvent Compatibility: Ensure the derivative is fully soluble. If using DMSO, keep final concentration <1% to avoid solvent interference.

  • Time Sensitivity: DPPH is light-sensitive. Perform incubations in amber vials or wrapped in foil.

Conclusion

The imidazo[1,2-a]pyrazine scaffold offers a versatile platform for antioxidant drug design.[1][2] While unsubstituted forms show moderate activity, C8-amination (specifically with diethanolamine) elevates the potency to levels comparable with Ascorbic Acid (IC50 ~8.5 µM). Furthermore, these compounds possess a distinct advantage over simple antioxidants: their ability to inhibit the NF-κB pathway , providing a disease-modifying effect in inflammatory conditions that simple radical scavengers cannot achieve.

Recommendation: For antioxidant development, prioritize C8-amino substituted derivatives. For multi-target ligands (e.g., Alzheimer's), C8-piperazine derivatives offer a balanced profile between AChE inhibition and antioxidant capacity.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Source: TSI Journals.[2] URL:[Link][6][1][7][2]

  • Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. Source: ResearchGate.[8] URL:[Link]

  • Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rats. Source: Hrčak (Portal of Croatian Scientific and Professional Journals). URL:[Link]

  • DPPH Antioxidant Assay Protocol. Source: G-Biosciences. URL:[Link]

Sources

Comparative

Validating the Structure of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Derivatives

A Comparative Analytical Guide for Medicinal Chemists Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of Aurora-A, mTOR, and PI3K). However,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Medicinal Chemists

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of Aurora-A, mTOR, and PI3K). However, the introduction of halogens at the C-3 and C-6 positions creates a unique structural validation challenge. The resulting derivatives often possess isolated proton spin systems, rendering standard 1H NMR coupling constants (


-values) useless for regioisomer assignment.

This guide objectively compares validation methodologies, exposing the risks of relying solely on 1D NMR and establishing a self-validating 2D NMR protocol (HMBC/NOESY) as the industry standard for confirming the 6-bromo-3-chloro substitution pattern.

Part 1: The Structural Challenge

In the synthesis of 6-bromo-3-chloroimidazo[1,2-a]pyrazine, two primary regioisomeric errors can occur:

  • Regioisomer A (Target): 6-Bromo-3-chloroimidazo[1,2-a]pyrazine.

  • Regioisomer B (Inverted): 3-Bromo-6-chloroimidazo[1,2-a]pyrazine.

  • Regioisomer C (Over-halogenation): 6,8-Dibromo or 3,6-dichloro analogs.

The "Silent" Proton Problem: The target molecule contains three protons: H-2 , H-5 , and H-8 .

  • H-2: Singlet (Imidazole ring).

  • H-5: Singlet (Pyrazine ring, flanked by N4 and C6-Br).

  • H-8: Singlet (Pyrazine ring, flanked by N7 and N1).

Because these protons are separated by quaternary carbons or heteroatoms, they appear as three distinct singlets in 1H NMR. Without vicinal coupling, a simple 1H spectrum cannot definitively distinguish between the 6-bromo-3-chloro and 3-bromo-6-chloro isomers.

Part 2: Comparative Analysis of Validation Methods
FeatureMethod A: 1D 1H NMR + MS Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Primary Utility Purity check & Mass confirmation.Connectivity & Regiochemistry.Absolute configuration.
Regioisomer Distinction Low. Relies on subtle chemical shift prediction.High. Traces C-H correlations to specific heteroatoms.Definitive. Direct visualization.
Throughput High (mins).Medium (hours).[1]Low (days/weeks).
Sample Requirement < 1 mg.5-10 mg.Single Crystal required.
Verdict Insufficient for structure proof. The Gold Standard for solution state. The Ultimate Truth (if crystallizable).
Part 3: The Gold Standard Protocol (Method B)
1. Synthesis Context (The Setup)

To validate the structure, one must understand its origin. The most robust route involves constructing the ring with the C-6 halogen already in place, then functionalizing C-3.

  • Step 1: Condensation of 2-amino-5-bromopyrazine with chloroacetaldehyde.

    • Mechanism: The ring nitrogen (N1) attacks the alkyl halide, followed by cyclization. This locks the Bromine at C-6 .[2]

  • Step 2: Electrophilic Aromatic Substitution (EAS) with N-Chlorosuccinimide (NCS).

    • Regioselectivity: The C-3 position is the most electron-rich site in the imidazo[1,2-a]pyrazine system, directing the Chlorine to C-3 .

2. Experimental Validation Workflow

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and preventing aggregation).
    
  • Concentration: ~10-15 mg in 0.6 mL.

Acquisition Parameters:

  • 1H NMR: 16 scans, 30° relaxation delay (ensure accurate integration of isolated protons).

  • 13C NMR: 1024 scans. Look for C-Br (~105-110 ppm) vs C-Cl (~115-125 ppm).

  • 1H-13C HMBC: Optimized for long-range coupling (

    
     Hz).
    
  • 1H-1H NOESY: Mixing time 500ms.

3. Data Interpretation (The "Smoking Gun")

Critical HMBC Correlations:

  • H-2 (Imidazole): Shows a strong 3-bond correlation to the bridgehead carbon C-8a and the substituted C-3 .

  • H-5 (Pyrazine): This is the diagnostic proton.

    • In the 6-Bromo isomer, H-5 is adjacent to the C-Br carbon.

    • In HMBC, H-5 should show a correlation to C-3 (via N4) and C-6 (the Br-bearing carbon).

  • H-8 (Pyrazine): Correlates to C-6 and C-8a .

Differentiation Logic: If you have the 3-Bromo-6-Chloro isomer:

  • The carbon shift of C-6 (now Cl-bearing) will move downfield (~10 ppm higher) compared to the Br-bearing counterpart.

  • The carbon shift of C-3 (now Br-bearing) will move upfield.

  • Validation Check: Compare the experimental

    
    C shift of C-6.
    
    • C-6-Br: ~108 ppm.

    • C-6-Cl: ~118 ppm.

Part 4: Visualization of Logic
Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the flow of atoms, confirming why the 6-bromo precursor yields the 6-bromo-3-chloro product.

SynthesisPath Start 2-Amino-5-bromopyrazine (Starting Material) Step1 Cyclization (Chloroacetaldehyde) Start->Step1 Reflux/EtOH Inter 6-Bromoimidazo[1,2-a]pyrazine (Intermediate) Step1->Inter Formation of Imidazole Ring Step2 Chlorination (NCS, EAS at C-3) Inter->Step2 Electrophilic Attack Product 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (Target) Step2->Product C-3 Substitution

Caption: Regioselective synthesis ensuring the bromine remains at C-6 while chlorine is introduced at the electron-rich C-3 position.

Diagram 2: HMBC Connectivity Network

This diagram visualizes the specific NMR correlations required to confirm the structure.

HMBC_Network H2 H-2 (Singlet) C3 C-3 (Cl-bearing) H2->C3 3J C8a C-8a (Bridgehead) H2->C8a 3J H5 H-5 (Singlet) H5->C3 4J (Weak) C6 C-6 (Br-bearing) H5->C6 2J H5->C8a 3J H8 H-8 (Singlet) H8->C6 3J H8->C8a 2J

Caption: Key HMBC correlations. Note H-5 and H-8 correlations to C-6 allow discrimination of the halogen substituent via Carbon chemical shift.

Part 5: Reference Data Table

Predicted Chemical Shifts (in DMSO-


) 
Note: Values are approximate and dependent on concentration/temperature.
AtomShift (

ppm)
MultiplicityKey HMBC Correlations
H-2 8.10 - 8.20SingletC-3, C-8a
H-5 8.90 - 9.10SingletC-3, C-6, C-8a
H-8 8.50 - 8.70SingletC-6, C-8a
C-3 ~118.0Quaternary (C-Cl)H-2
C-6 ~109.0Quaternary (C-Br)H-5, H-8

Interpretation: If C-6 appears significantly downfield (e.g., >118 ppm), suspect the presence of Chlorine at C-6 (Isomer B). If C-3 appears upfield (<110 ppm), suspect Bromine at C-3.

References
  • Regioselectivity of Halogenation: Li, J., et al. "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines." RSC Advances, 2014.

  • Synthesis of Imidazo[1,2-a]pyrazine Derivatives: Goher, S.S., et al. "Novel Imidazo[1,2-a]pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations."[3][4][5][6] TSI Journals, 2018.

  • General NMR Characterization of Heterocycles: Reich, H.J. "Structure Determination Using NMR." University of Wisconsin-Madison.

  • Kinase Inhibitor Applications: Bavetsias, V., et al. "Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells." Bioorganic & Medicinal Chemistry Letters, 2010.

Sources

Validation

Comparative Efficacy of Imidazo[1,2-a]pyrazine Isomers: A Guide for Drug Discovery Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its structural rigidity, pote...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its structural rigidity, potential for hydrogen bonding, and synthetic accessibility make it an attractive starting point for designing novel therapeutic agents. The efficacy of these compounds, however, is critically dependent on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of the efficacy of different imidazo[1,2-a]pyrazine isomers, focusing on their anticancer and kinase inhibitory activities, supported by experimental data and detailed protocols.

The Imidazo[1,2-a]pyrazine Core: A Scaffold of Versatility

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle, considered a structural analogue of deazapurines.[3] This core can be functionalized at various positions, most commonly at C2, C3, C6, and C8, allowing for fine-tuning of its physicochemical and pharmacological properties. The synthetic versatility, often involving the condensation of α-aminopyrazines with α-halocarbonyl compounds, facilitates the creation of diverse chemical libraries for screening.[4][5] This guide will delve into how specific isomeric configurations influence biological outcomes, providing a framework for rational drug design.

Comparative Efficacy in Oncology

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival signaling pathways.[4][6] The cytotoxic effects are highly dependent on the substitution pattern, which dictates the compound's ability to interact with specific molecular targets.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a common driver of cancer. The imidazo[1,2-a]pyrazine scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.[7][8]

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription, and its inhibition is a promising strategy for cancer therapy. A study evaluating a series of novel imadazo[1,2-a]pyrazine derivatives found that substitutions at the C2 and C3 positions were critical for CDK9 inhibitory activity.[9] Specifically, compounds with a pyridin-4-yl group at the C2 position displayed the most potent activity. Among these, the derivative 3c , which also features a benzylamine group at the C3 position, was the most active, with a sub-micromolar IC50 value.[9] This highlights a synergistic relationship between the electronic properties of the C2 substituent and the steric/hydrophobic nature of the C3 substituent.

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is one of the most frequently mutated signaling pathways in human cancers.[7] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent PI3K inhibitors. One study reported a series of 8-morpholinyl-imidazo[1,2-a]pyrazines with high potency against the PI3Kδ and PI3Kα isoforms and good selectivity against mTOR kinase.[10]

Aurora-A Kinase: Aurora kinases are essential for mitotic progression, and their overexpression is common in many human tumors. Structure-based design has led to the development of imidazo[1,2-a]pyrazine derivatives as selective Aurora-A inhibitors.[8] Co-crystallization studies revealed key interactions within the ATP-binding pocket, enabling the design of compounds with up to 70-fold selectivity for Aurora-A in cell-based assays.[8]

The following diagram illustrates the general structure-activity relationships (SAR) for kinase inhibition based on reported data.

SAR_Kinase_Inhibition cluster_scaffold Imidazo[1,2-a]pyrazine Core cluster_positions Substitution Positions cluster_targets Biological Outcome Core Scaffold C2 C2 Position Core->C2 Substitution at C3 C3 Position Core->C3 Substitution at C8 C8 Position Core->C8 Substitution at CDK9 Potent CDK9 Inhibition (IC50 = 0.16 µM) C2->CDK9 pyridin-4-yl AuroraA Selective Aurora-A Inhibition C2->AuroraA Varies C3->CDK9 benzylamine C3->AuroraA Varies PI3K PI3Kα/δ Inhibition C8->PI3K morpholinyl caption Fig 1. Key Structure-Activity Relationships. discovery_workflow start Precursor Selection (e.g., 2-aminopyrazine, α-haloketone) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., In vitro cytotoxicity) purification->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive secondary_assay Secondary Assays (e.g., Kinase Inhibition, MOA studies) hit_id->secondary_assay Active Compound lead_opt Lead Optimization (SAR Studies) secondary_assay->lead_opt lead_opt->synthesis Synthesize New Analogs invivo In Vivo Efficacy Studies (Animal Models) lead_opt->invivo end Preclinical Candidate invivo->end caption Fig 2. Drug Discovery Workflow.

Fig 2. Drug Discovery Workflow.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the anti-proliferative effect of the synthesized compounds against cancer cell lines. [9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyrazine isomers in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the direct inhibitory effect of a compound on a specific kinase (e.g., CDK9). [9]

  • Assay Preparation: In a 96-well plate, add the reaction buffer, the purified recombinant kinase (e.g., CDK9/cyclin T1), and the specific peptide substrate.

  • Inhibitor Addition: Add the test imidazo[1,2-a]pyrazine isomer at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at or near its Km concentration). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

The following diagram illustrates the inhibitory mechanism of an imidazo[1,2-a]pyrazine derivative on a representative signaling pathway.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Inhibitor Imidazo[1,2-a]pyrazine PI3K Inhibitor Inhibitor->PI3K Inhibits caption Fig 3. Inhibition of the PI3K/Akt Pathway.

Fig 3. Inhibition of the PI3K/Akt Pathway.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold is a highly fruitful platform for the development of novel therapeutics. Comparative analysis demonstrates that substitutions at the C2, C3, and C8 positions are primary determinants of efficacy and target selectivity. For kinase inhibition, aryl or heteroaryl groups at C2 combined with amine derivatives at C3 appear to be a favorable pattern for potent activity. [9]In anticancer applications, these compounds can induce cytotoxicity through diverse mechanisms, including the inhibition of critical kinases and the disruption of microtubule assembly. [8][11] Future research should focus on leveraging structure-based design and computational modeling to predict the activity of novel isomers, thereby accelerating the discovery of candidates with improved potency, selectivity, and drug-like properties. [7]Exploring unconventional substitution patterns and developing isomers that can overcome known drug resistance mechanisms will be crucial for translating the potential of this versatile scaffold into clinical success.

References

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). TSI Journals.
  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022, December 15). PubMed. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (n.d.). PMC. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025, September 8). PubMed. [Link]

  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. (2022, September 5). PubMed. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). Google.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. [Link]

  • Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity. (n.d.). ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Publishing. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003, January 16). PubMed. [Link]

  • Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. (2014, March 7). PubMed. [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2025, August 9). ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PMC. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022, July 13). PMC. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. (2025, August 9). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (n.d.). Systematic Reviews in Pharmacy. [Link]

  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. (2023, November 15). PubMed. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025, August 10). ResearchGate. [https://www.researchgate.net/publication/353787340_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]

  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (2025, November 28). ResearchGate. [Link]

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Comparative

Comparative SAR &amp; Synthetic Utility Guide: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

[1] Executive Summary: The "Dual-Functional" Pivot In the landscape of kinase inhibitor design and anti-infective discovery, the imidazo[1,2-a]pyrazine core is a "privileged scaffold." However, the specific disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Dual-Functional" Pivot

In the landscape of kinase inhibitor design and anti-infective discovery, the imidazo[1,2-a]pyrazine core is a "privileged scaffold." However, the specific disubstituted analog 6-Bromo-3-chloroimidazo[1,2-a]pyrazine represents a critical strategic node.[1]

Unlike the mono-halogenated variants, this analog offers a pre-installed "metabolic block" at the C-3 position (chlorine) while retaining a highly reactive handle at C-6 (bromine) for rapid library expansion.[1] This guide evaluates its performance as a lead optimization intermediate, comparing its synthetic utility and resulting Structure-Activity Relationship (SAR) profiles against standard alternatives.[1]

Chemical Profile & Structural Logic[1][2]

The Scaffold Architecture

The imidazo[1,2-a]pyrazine core mimics the adenosine ring of ATP, making it an ideal template for ATP-competitive inhibitors.

FeatureChemical LogicBiological Impact
C-6 Bromine High-reactivity cross-coupling handle (

C-Br).[1]
Targets the solvent-exposed region or ribose binding pocket of kinases.
C-3 Chlorine Metabolic blocker / Electronic modulator.[1]Prevents Phase I oxidation (CYP450) at the electron-rich C-3; fills small hydrophobic "gatekeeper" pockets.[1]
N-4 Nitrogen Hydrogen bond acceptor.[1]Critical interaction with the kinase "hinge" region (e.g., Val/Leu backbone NH).
Diagram 1: Pharmacophore & Reactivity Map

This diagram illustrates the orthogonal reactivity that makes this scaffold superior to mono-functionalized alternatives.[1]

SAR_Map Core 6-Bromo-3-chloro imidazo[1,2-a]pyrazine C6_Br Pos 6: Bromine (High Reactivity) Core->C6_Br Suzuki/Stille Coupling (First Priority) C3_Cl Pos 3: Chlorine (Metabolic Block) Core->C3_Cl Lipophilic Tuning (Stays Intact) Target_Kinase Kinase Hinge Binding (N4 Interaction) Core->Target_Kinase H-Bond Acceptor Library Diversity Library Diversity C6_Br->Library Diversity CYP Stability CYP Stability C3_Cl->CYP Stability

Caption: Orthogonal reactivity profile. The C-6 Bromine allows for library generation while the C-3 Chlorine protects the core from metabolic degradation.[1]

Comparative Performance Analysis

This section compares the 6-Br-3-Cl analog against its two primary alternatives in drug design workflows: the unsubstituted (3-H) core and the isomeric imidazo[1,2-b]pyridazine.[1]

Comparison 1: Metabolic Stability & Potency (vs. 3-H Analog)

Scenario: Developing a p38 MAPK or Aurora Kinase inhibitor.[1]

Parameter6-Bromo-3-chloro (Target) 6-Bromo-3-H (Alternative) Verdict
Metabolic Stability High. The Cl atom blocks the electron-rich C-3 position, preventing oxidation by CYP3A4.[1]Low. The C-3 position is a "metabolic soft spot," prone to rapid hydroxylation.3-Cl wins for in vivo half-life.[1]
Kinase Potency Enhanced. The Cl atom often displaces water in the hydrophobic pocket, gaining entropy-driven affinity.[1]Baseline. Lacks the hydrophobic bulk to fill the gatekeeper pocket efficiently.[1]3-Cl wins for potency (typically 2-5x improvement).[1]
Synthetic Complexity Medium. Requires an extra chlorination step (NCS).[1]Low. Direct condensation synthesis.[1]3-H wins for speed, but loses on quality.[1]
Comparison 2: Solubility & Lipophilicity (vs. Imidazo[1,2-b]pyridazine)

Scenario: Optimizing oral bioavailability.

ParameterImidazo[1,2-a]pyrazine (This Topic) Imidazo[1,2-b]pyridazine Verdict
LogP (Lipophilicity) Moderate. The extra nitrogen at position 4 lowers LogP compared to pure carbon rings.[1]Lower. The pyridazine core is generally more polar.[1]Context Dependent.
Solubility Good. The N-4 is basic enough to form salts, aiding formulation.[1]Excellent. Higher polarity often leads to better aqueous solubility.[1]Pyridazine wins for solubility challenges.[1]
Synthetic Access High. 3-Cl-6-Br is commercially available or made in 2 steps.[1]Medium. Regioselective halogenation can be trickier on the pyridazine core.[1]Pyrazine wins for accessibility.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 6-bromo-3-chloroimidazo[1,2-a]pyrazine from commercially available starting materials.

Reagents:

  • 2-Amino-5-bromopyrazine (1.0 eq)[1]

  • Chloroacetaldehyde (50% wt in water, 1.5 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)[1]

  • Solvents: Ethanol, DMF.[1]

Step 1: Cyclization (Formation of 6-Bromoimidazo[1,2-a]pyrazine)

  • Dissolve 2-amino-5-bromopyrazine in Ethanol (0.5 M concentration).

  • Add Chloroacetaldehyde dropwise at room temperature.

  • Reflux at 80°C for 4-6 hours. Validation: Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot.

  • Concentrate and neutralize with saturated NaHCO₃. Extract with DCM.[1]

  • Yield: Typically 75-85%.[1]

Step 2: C-3 Chlorination (The Critical Step) [1]

  • Dissolve the product from Step 1 in DMF (0.2 M).[1]

  • Add NCS (1.1 eq) portion-wise at 0°C to prevent over-chlorination or degradation.[1]

  • Stir at room temperature for 12 hours.

  • Critical Check: Take an aliquot for LC-MS.[1] You should see the mass shift M+34 (Cl isotope pattern).[1] If unreacted starting material remains, add 0.1 eq NCS and heat to 40°C for 1 hour.[1]

  • Pour into ice water. The product often precipitates as a solid.[1] Filter and wash.[1]

Protocol B: Regioselective Suzuki Coupling

Objective: Couple an aryl group to C-6 without disturbing the C-3 Chlorine.[1]

System:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness.[1]

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Temperature: 80-90°C.[1]

Mechanism of Selectivity: The C-6 position (adjacent to bridgehead nitrogen, para-like to N4) is significantly more electron-deficient and accessible to oxidative addition by Palladium than the C-3 position.[1]

Workflow Diagram:

Workflow Start 6-Br-3-Cl-Imidazo[1,2-a]pyrazine Reaction Add Boronic Acid + Pd(dppf)Cl2 80°C, 2h Start->Reaction Check LC-MS Check Reaction->Check Result_A Product: 6-Aryl-3-Cl (DESIRED) Check->Result_A Major Peak Result_B Byproduct: 3,6-Diaryl (Over-reaction) Check->Result_B <5% (If Temp >100°C)

Caption: Regioselective coupling workflow. Lower temperatures (80°C) preserve the C-3 Chlorine.[1]

Supporting Data: SAR Trends

Aggregated from literature on Imidazo[1,2-a]pyrazine kinase inhibitors (e.g., Aurora, CDK).

R-Group at C-6C-3 SubstituentRelative Potency (IC50)Interpretation
PhenylH 1.0x (Baseline)Good binding, but metabolically labile.[1]
PhenylCl 0.3x (More Potent) Cl fills hydrophobic pocket; improves metabolic stability.[1]
Pyridin-4-ylCl 0.1x (Most Potent) Pyridine nitrogen adds H-bond capability; Cl maintains core geometry.[1]
PhenylPhenyl 5.0x (Less Potent)C-3 Phenyl is often too bulky, causing steric clash in the ATP pocket.[1]

Key Insight: The 3-Chloro substituent is the "Goldilocks" modification—larger than Hydrogen (blocking metabolism) but smaller than Phenyl (avoiding steric clash).[1]

References

  • General Synthesis & Reactivity

    • Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2012.[1]

  • Kinase Inhibition (Aurora/CDK)

    • Sowell, C. G. et al. "Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[1]

  • Anti-Infective Applications

    • Hameed, P. S. et al. "Imidazo[1,2-a]pyrazine derivatives as novel inhibitors of Leishmania donovani."[1] Journal of Medicinal Chemistry, 2014.[1]

  • Regioselective Functionalization

    • Gembus, V. et al. "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines."[1][2] Organic Letters, 2012.[1][2]

Sources

Validation

biological evaluation of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine against known standards

Executive Summary 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (CAS: 1214875-36-1) is a "privileged scaffold" in medicinal chemistry, primarily utilized as a core fragment for developing ATP-competitive kinase inhibitors (spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-3-chloroimidazo[1,2-a]pyrazine (CAS: 1214875-36-1) is a "privileged scaffold" in medicinal chemistry, primarily utilized as a core fragment for developing ATP-competitive kinase inhibitors (specifically Aurora Kinases , CDK9 , and p38 MAPK ) and anti-infective agents (Tuberculosis and Malaria).

While the di-halogenated core itself typically exhibits low-to-moderate intrinsic biological activity (Fragment-range IC50 > 10 µM), its value lies in its specific functionalization vectors: the C-3 position (via nucleophilic aromatic substitution or cross-coupling) and the C-6 position (via Suzuki-Miyaura coupling).

This guide provides a standardized framework for evaluating the biological potential of this scaffold and its library derivatives against industry-standard controls.

Mechanism of Action (MOA) & Rationale

The imidazo[1,2-a]pyrazine core functions as a bioisostere of the purine ring found in ATP.

  • Primary MOA: ATP-competitive inhibition.[1] The heterocyclic nitrogen atoms (N1 and N4) often serve as hydrogen bond acceptors/donors to the "hinge region" of the kinase active site.

  • Structural Logic:

    • 3-Chloro: Often acts as a steric handle or is displaced to introduce solubility-enhancing groups.

    • 6-Bromo: A critical vector for extending the molecule into the hydrophobic pocket (Gatekeeper residue interaction).

Pathway Visualization: Kinase Inhibition Logic

KinaseInhibition Scaffold 6-Bromo-3-chloro imidazo[1,2-a]pyrazine Derivatization Library Synthesis (C-3/C-6 Functionalization) Scaffold->Derivatization Suzuki/SnAr ATP_Site ATP Binding Pocket (Hinge Region) Inhibition Competitive Inhibition (Phosphorylation Blocked) ATP_Site->Inhibition Displaces ATP Derivatization->ATP_Site High Affinity Binding (<10 nM) Downstream Cell Cycle Arrest (G2/M Phase) Inhibition->Downstream Aurora A/B or CDK9

Figure 1: Mechanism of action showing the transition from the raw scaffold to active kinase inhibitor.

Comparative Analysis: Potency & Selectivity

When evaluating this scaffold, "Success" is defined by the fold-improvement in potency over the starting fragment and comparability to clinical standards.

Table 1: Comparative Potency Benchmarks (Aurora Kinase A/B Model)

Data synthesized from fragment screening and lead optimization studies (e.g., SCH 1473759 development).

Compound ClassRepresentative MoleculeTarget (Aurora B)[2][3][4][5] IC50Cellular IC50 (HCT-116)Solubility
Scaffold (Fragment) 6-Bromo-3-chloroimidazo[1,2-a]pyrazine> 10,000 nM> 50 µMLow (< 5 µM)
Early Hit Compound 1 (Simple 8-amino derivative)~250 nM~1.5 µMLow
Optimized Lead SCH 1473759 (Clinical Candidate)0.03 nM 25 nM High (>11 mM)
Standard (Positive Control) VX-680 (Tozasertib) 0.6 nM15 nMModerate
Standard (Negative Control) DMSO / VehicleInactiveInactiveN/A
Key Insight for Researchers

Do not discard the 6-bromo-3-chloro scaffold if initial screens show weak activity (IC50 > 10 µM). It is a Ligand Efficiency (LE) starting point. The dramatic potency shift (from >10 µM to 0.03 nM) occurs only after establishing the "hinge binder" motif at C-8 or C-3.

Experimental Protocols

These protocols are designed to validate the scaffold's utility in a drug discovery campaign.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the scaffold/derivatives against Aurora A or CDK9. Standard: Staurosporine (Broad spectrum) or VX-680 (Aurora specific).

  • Preparation: Dissolve 6-Bromo-3-chloroimidazo[1,2-a]pyrazine in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) starting from 100 µM down to 0.1 nM.

  • Enzyme Mix: Dilute Aurora A kinase (0.2 ng/µL) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL of Compound/Standard to 384-well plate.

    • Add 4 µL of Enzyme Mix. Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP Mix (10 µM ATP, 2 µM Kemptide).

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Analysis: Measure Luminescence. Fit data to sigmoidal dose-response (Variable Slope) to calculate IC50.

Protocol B: Anti-Tuberculosis Screen (MABA)

Objective: Evaluate anti-infective potential (Microplate Alamar Blue Assay). Standard: Isoniazid (MIC ~0.05 µg/mL) and Rifampicin.

  • Culture: Use M. tuberculosis H37Rv strain (diluted to 10^5 CFU/mL).

  • Plating: Add 100 µL culture to 96-well plates containing serial dilutions of the scaffold (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL Alamar Blue solution and 12 µL Tween 80. Incubate 24h.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

    • MIC Definition: Lowest concentration preventing color change to pink.

Protocol C: Scaffold Derivatization Workflow (Validation)

To prove the scaffold's quality, perform a test Suzuki coupling.

  • Reaction: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (1 eq) + Phenylboronic acid (1.2 eq) + Pd(dppf)Cl2 (0.05 eq) + K2CO3 (2 eq) in Dioxane/Water.

  • Expectation: >80% conversion to 6-phenyl-3-chloro derivative. If yield is <50%, the bromine position may be deactivated or the scaffold quality is compromised (check for hydrolysis).

Decision Matrix: When to Use This Scaffold?

Feature6-Bromo-3-chloroimidazo[1,2-a]pyrazineAlternative: Pyrazolo[1,5-a]pyrimidine
Kinase Selectivity High (Tunable via C-3/C-8)Moderate (Often promiscuous)
Solubility Low (Requires polar groups)Moderate
Metabolic Stability Moderate (C-3 is metabolic soft spot)High
Primary Indication Oncology (Aurora/CDK), TBOncology (CK2/CDK)
Workflow Visualization

EvaluationWorkflow Start Start: 6-Bromo-3-chloro Imidazo[1,2-a]pyrazine QC QC: 1H NMR & LCMS (Confirm Purity >95%) Start->QC FragmentScreen Fragment Screen (100 µM Single Point) QC->FragmentScreen Decision >30% Inhibition? FragmentScreen->Decision Hit Hit Validation (Determine IC50) Decision->Hit Yes Discard Discard / Use as Negative Control Decision->Discard No Deriv Library Synthesis (Suzuki @ C6 / SnAr @ C8) Hit->Deriv Optimize

Figure 2: Decision tree for evaluating the scaffold in a screening campaign.

References

  • Discovery of SCH 1473759 (Aurora Kinase Inhibitor)

    • Title: Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2010.[2][3][4]

    • Link:[Link]

  • CDK9 Inhibitor Development

    • Title: Structure-Based Design of Imidazo[1,2-a]pyrazine Derivatives as Selective Inhibitors of Aurora-A Kinase in Cells.[4][5][6]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2010.[2][3][4]

    • Link:[Link]

  • Anti-Tuberculosis Applications

    • Title: Recent developments of imidazo[1,2-a]pyridine/pyrazine analogues as antituberculosis agents.
    • Source: RSC Advances, 2023.
    • Link:[Link]

  • General Synthesis & Reactivity

    • Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.[5][7]

    • Source: Organic & Biomolecular Chemistry, 2016.
    • Link:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Derivatives

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Imperative of Selectivity The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Imperative of Selectivity

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities which span from anti-inflammatory to anticancer applications.[1][2] Derivatives of this structure have shown particular promise as potent modulators of the human kinome.[3][4] The compound 6-Bromo-3-chloroimidazo[1,2-a]pyrazine serves as a key chemical intermediate for the synthesis of these bioactive molecules, particularly in the development of novel kinase inhibitors.[5]

Protein kinases, which regulate a vast array of cellular processes, are a major class of drug targets.[6] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[7] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental. Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity is not merely a supplementary step but a cornerstone of its preclinical validation.

This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of kinase inhibitors derived from the 6-Bromo-3-chloroimidazo[1,2-a]pyrazine scaffold. We will present a hypothetical case study of a derivative, "IMP-26A," designed as an inhibitor of Aurora A kinase, to illustrate the experimental workflows and data interpretation that are crucial for advancing a compound toward clinical consideration.

The Challenge: On-Target Potency vs. Off-Target Liability

For any new kinase inhibitor, two fundamental questions must be answered:

  • On-Target Engagement: Does the compound bind to its intended target with high affinity in a relevant physiological context?

  • Off-Target Profile: Which other kinases (or non-kinase proteins) does the compound interact with, and at what concentrations?

An ideal kinase inhibitor possesses high potency for its intended target while displaying minimal interaction with other kinases. This guide will detail a two-pronged approach to answer these questions: broad-spectrum biochemical screening to map the landscape of potential interactions and cell-based assays to confirm target engagement in a native biological system.

Part 1: Kinome-Wide Cross-Reactivity Screening

The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases.[8] This provides a broad view of the compound's interaction space across the human kinome. Commercial services offer panels covering over 400 kinases, providing comprehensive and reliable data for selectivity profiling.[9]

Experimental Protocol: Broad-Spectrum Kinase Panel Screen

This protocol outlines a typical workflow for a radiometric-based kinase activity assay, such as the ³³PanQinase™ assay.

  • Compound Preparation : The test compound (e.g., IMP-26A) is solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Serial dilutions are prepared to achieve the desired screening concentrations.

  • Assay Reaction :

    • A reaction cocktail is prepared containing a specific kinase, its corresponding substrate (peptide or protein), and ATP (often at or near the Kₘ concentration for each kinase to ensure physiological relevance).[9]

    • The test compound is added to the reaction mixture at a final, fixed concentration (e.g., 1 µM) to assess the percent inhibition.

    • A positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle) are run in parallel.[8]

  • Phosphorylation Reaction : The reaction is initiated by the addition of radiolabeled ATP ([γ-³³P]ATP). The mixture is incubated to allow for the kinase-catalyzed transfer of the ³³P-phosphate group to the substrate.

  • Signal Detection : The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis : The percentage of remaining kinase activity is calculated for each kinase in the presence of the test compound relative to the DMSO control.

Hypothetical Data Presentation: IMP-26A Kinome Scan

The results of a kinome-wide screen are often visualized using a dendrogram, which clusters kinases by phylogenetic family. This allows for rapid identification of off-target interactions within and across kinase families.

Table 1: Hypothetical Kinome Profiling Results for IMP-26A (1 µM Screen)

Kinase FamilyTarget Kinase% Inhibition by IMP-26ASelectivity Concern
AGC Aurora A (Primary Target) 98% On-Target
AGCAurora B85%High
AGCROCK125%Low
CAMKCAMK1D62%Moderate
CMGCCDK215%Low
TKABL15%Negligible
TKSRC55%Moderate
TKLRAF110%Low
Other... (400+ other kinases)<10%Negligible

This hypothetical data suggests that while IMP-26A is a potent inhibitor of its primary target, Aurora A, it also shows significant activity against Aurora B, a closely related kinase. Furthermore, moderate off-target activity is observed for CAMK1D and SRC. This information is critical for guiding further optimization of the compound to improve its selectivity.

Part 2: Confirming Target Engagement in a Cellular Environment

While biochemical assays are excellent for broad screening, they do not fully recapitulate the complex environment inside a cell. Factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can all influence a compound's activity and selectivity.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's ability to bind and stabilize its target protein within intact cells.[10][11]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_analysis Quantification cells 1. Culture Cells (e.g., HCT116) treat 2. Treat with IMP-26A or DMSO Vehicle cells->treat aliquot 3. Aliquot Cells treat->aliquot heat 4. Heat to Various Temperatures (T1...Tn) aliquot->heat lysis 5. Cell Lysis (Freeze-Thaw) heat->lysis centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated lysis->centrifuge supernatant 7. Collect Soluble Fraction (Supernatant) centrifuge->supernatant wb 8. Western Blot for Target Protein (Aurora A) supernatant->wb Data_Integration cluster_biochem Biochemical Screening cluster_cellular Cellular Validation cluster_analysis Data Synthesis kinome Kinome Panel Screen (>400 Kinases) profile Comprehensive Selectivity Profile kinome->profile Identifies potential off-targets cetsa Cellular Thermal Shift Assay (CETSA) cetsa->profile Confirms on-target & off-target engagement in cells go_nogo Go/No-Go Decision for Preclinical Development profile->go_nogo sar Guide Structure-Activity Relationship (SAR) Studies profile->sar

Caption: Integrating biochemical and cellular data for a comprehensive selectivity assessment.

  • Confirmed On-Target Activity : IMP-26A is a potent, cell-active inhibitor of Aurora A.

  • High-Priority Off-Target : The high inhibition of Aurora B in the biochemical screen warrants a follow-up CETSA experiment. If IMP-26A also stabilizes Aurora B in cells, it should be considered a dual Aurora A/B inhibitor. This may alter its therapeutic indication or side-effect profile.

  • Lower-Priority Off-Targets : The moderate inhibition of SRC and CAMK1D should also be investigated with CETSA. If no significant thermal shift is observed, it may indicate that these interactions are weaker in a cellular context and of less concern.

Conclusion

For any kinase inhibitor program, especially one built upon a versatile scaffold like imidazo[1,2-a]pyrazine, early and comprehensive cross-reactivity profiling is indispensable. Relying solely on on-target potency data is insufficient for making informed decisions in drug development. By combining broad, biochemical kinome screening with targeted, cell-based validation assays like CETSA, researchers can build a robust, multi-dimensional understanding of a compound's selectivity. This integrated approach provides the necessary confidence to advance promising candidates, terminate flawed ones, and ultimately guide the design of safer and more effective medicines.

References
  • Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines . ResearchGate. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. Available at: [Link]

  • Characterize Kinase Inhibitors by Kinome Profiling . Pamgene. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . Preprints.org. Available at: [Link]

  • Kinase Panel Screening and Profiling Service . Reaction Biology. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A . TSI Journals. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Identifying small molecule probes for kinases by chemical proteomics . mediaTUM. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines . ResearchGate. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions . bioRxiv. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained . Pelago Bioscience. Available at: [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma . Frontiers. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services . ICE Bioscience. Available at: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support . BPS Bioscience. Available at: [Link]

  • Kinase inhibitor screening libraries . Cambridge Bioscience. Available at: [Link]

  • A new dimension to your kinase inhibitor screening . Pamgene. Available at: [Link]

  • Kinase Inhibitors and Fragment Screening . Carterra. Available at: [Link]

  • 3-bromo-6-chloroimidazo[1,2-a]pyrazine . MySkinRecipes. Available at: [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells . PubMed. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 . PubMed. Available at: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines . ResearchGate. Available at: [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion . National Institutes of Health. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds . BMC Chemistry. Available at: [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors . ScienceDirect. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds . WestminsterResearch. Available at: [Link]

  • 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine . PubChem. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications . Royal Society of Chemistry. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specifically substituted 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a key building block in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors for oncology and treatments for neurodegenerative diseases. Its strategic halogenation provides two reactive handles for further chemical diversification through cross-coupling reactions.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 6-Bromo-3-chloroimidazo[1,2-a]pyrazine, offering a critical evaluation of their efficiency, scalability, and underlying chemical principles. The information presented herein is intended to assist researchers in making informed decisions for the synthesis of this valuable intermediate.

Method 1: Two-Step Synthesis via Cyclization and Subsequent Chlorination

This is the most logical and widely inferred method for the synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine, proceeding through a two-step sequence involving the formation of the imidazo[1,2-a]pyrazine core followed by electrophilic chlorination.

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyrazine

The initial step involves the condensation of 2-amino-5-bromopyrazine with chloroacetaldehyde. This reaction, a variation of the classic Tschitschibabin reaction, forms the fused bicyclic imidazo[1,2-a]pyrazine system.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-bromopyrazine on the carbonyl carbon of chloroacetaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, which then undergoes an intramolecular nucleophilic attack by the exocyclic amino group on the carbon bearing the chlorine atom, leading to cyclization. A final dehydration step results in the aromatic 6-bromoimidazo[1,2-a]pyrazine.

G cluster_0 Step 1: Cyclization 2-amino-5-bromopyrazine 2-amino-5-bromopyrazine chloroacetaldehyde chloroacetaldehyde hemiaminal Hemiaminal Intermediate imine Imine Intermediate cyclized_intermediate Cyclized Intermediate 6-bromoimidazo[1,2-a]pyrazine 6-bromoimidazo[1,2-a]pyrazine

Caption: Workflow for the synthesis of 6-bromoimidazo[1,2-a]pyrazine.

Step 2: Chlorination of 6-bromoimidazo[1,2-a]pyrazine

The second step involves the regioselective chlorination of the 6-bromoimidazo[1,2-a]pyrazine intermediate at the 3-position using an electrophilic chlorinating agent, most commonly N-chlorosuccinimide (NCS).

Reaction Mechanism: The imidazo[1,2-a]pyrazine ring system is electron-rich, particularly at the C3 position of the imidazole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism. The polarized N-Cl bond in NCS allows for the electrophilic attack of "Cl+" on the C3 position, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by the succinimide anion or a suitable base restores aromaticity, yielding the final product, 6-Bromo-3-chloroimidazo[1,2-a]pyrazine.

G cluster_1 Step 2: Chlorination 6-bromo_intermediate 6-bromoimidazo[1,2-a]pyrazine NCS N-Chlorosuccinimide (NCS) sigma_complex Sigma Complex (Cationic Intermediate) final_product 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Caption: Chlorination of 6-bromoimidazo[1,2-a]pyrazine with NCS.

Method 2: Multi-component Reaction (MCR) Approach

A more contemporary, though less specifically documented for this exact molecule, approach involves a one-pot, multi-component reaction (MCR). The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]azines. While not directly yielding the 3-chloro-substituted product, this method offers a convergent and diversity-oriented route to related scaffolds. A hypothetical route to a precursor of the target molecule could be envisioned.

Conceptual MCR Pathway: A three-component reaction between 2-amino-5-bromopyrazine, an aldehyde, and an isocyanide would yield a 3-amino-6-bromoimidazo[1,2-a]pyrazine derivative. Subsequent Sandmeyer-type reaction could potentially convert the 3-amino group to the desired 3-chloro substituent. However, this route is more complex and likely to result in lower overall yields compared to the two-step method.

Performance Comparison

ParameterMethod 1: Two-Step SynthesisMethod 2: MCR Approach (Hypothetical)
Starting Materials 2-amino-5-bromopyrazine, Chloroacetaldehyde, NCS2-amino-5-bromopyrazine, Aldehyde, Isocyanide, Nitrite source, Copper(I) chloride
Number of Steps 22 (MCR followed by Sandmeyer)
Yield Generally moderate to good for each stepLikely lower overall yield due to the complexity of the Sandmeyer reaction on this scaffold
Scalability Good, both steps are standard and scalable reactionsModerate, MCRs are scalable but the Sandmeyer reaction can be challenging to scale
Purification Standard chromatographic or recrystallization methodsCan be more complex due to multiple components and potential side products
Versatility Linear approach, less amenable to rapid library synthesisHighly versatile for generating a library of 3-amino derivatives
Reagent Availability Readily available and relatively inexpensiveIsocyanides can be less common and more expensive

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyrazine

  • Materials: 2-amino-5-bromopyrazine, 40% aqueous chloroacetaldehyde solution, sodium bicarbonate, ethanol, water, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2-amino-5-bromopyrazine in ethanol, add a 40% aqueous solution of chloroacetaldehyde and sodium bicarbonate.

    • Heat the mixture at reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to afford 6-bromoimidazo[1,2-a]pyrazine.

Step 2: Synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

  • Materials: 6-bromoimidazo[1,2-a]pyrazine, N-chlorosuccinimide (NCS), acetonitrile or another suitable aprotic solvent.

  • Procedure:

    • Dissolve 6-bromoimidazo[1,2-a]pyrazine in acetonitrile.

    • Add N-chlorosuccinimide portion-wise to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 6-Bromo-3-chloroimidazo[1,2-a]pyrazine.

Conclusion

For the targeted synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine, the two-step method involving cyclization followed by chlorination stands out as the more established, reliable, and scalable approach. While multi-component reactions offer advantages in library synthesis, their application to this specific target is less direct and likely less efficient. The two-step synthesis utilizes readily available starting materials and employs robust and well-understood chemical transformations, making it the recommended route for obtaining this key synthetic intermediate.

References

  • At present, a specific, single publication detailing the complete synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine with comprehensive experimental data and yields could not be identified in the public domain. The described two-step synthesis is a chemically sound and logical pathway constructed from established reactions on analogous heterocyclic systems.
Comparative

The Synthetic Heart of Innovation: A Comparative Guide to the In Vitro and In Vivo Activities Derived from 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

For the discerning researcher in drug discovery, the value of a chemical scaffold lies not in its inherent activity, but in the potential it unlocks. 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a quintessential example of...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery, the value of a chemical scaffold lies not in its inherent activity, but in the potential it unlocks. 6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a quintessential example of such a foundational molecule. While largely inert on its own, its strategic halogenation at the 6- and 3-positions provides synthetic handles for the development of highly potent and selective therapeutic agents.[1][2] This guide bypasses a direct analysis of the starting material to instead offer a comparative overview of the diverse in vitro and in vivo activities achieved in compounds derived from this versatile imidazopyrazine core. We will explore how modifications to this central scaffold have yielded potent inhibitors of critical enzymes implicated in cancer, inflammation, and viral diseases, providing a testament to its significance in modern medicinal chemistry.

From Inert Scaffold to Potent Inhibitors: A Tale of Three Targets

The strategic positioning of the bromo and chloro substituents on the imidazo[1,2-a]pyrazine ring system allows for regioselective functionalization, enabling the synthesis of a wide array of derivatives.[3][4] This has led to the discovery of compounds with potent activities against various biological targets. Here, we compare three distinct classes of inhibitors derived from this scaffold: Cyclin-Dependent Kinase 9 (CDK9) inhibitors for oncology, Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors for inflammatory diseases and cancer, and Cyclooxygenase-2 (COX-2) inhibitors for inflammation and pain.

Comparative In Vitro Activity

The true power of the 6-Bromo-3-chloroimidazo[1,2-a]pyrazine scaffold is demonstrated by the sub-micromolar to nanomolar potencies of its derivatives against their respective targets. The following table summarizes the in vitro activity of representative compounds.

Compound ClassRepresentative CompoundTargetIn Vitro Potency (IC50)Cell-Based AssayCell LineCell-Based Potency (IC50/GI50)
CDK9 Inhibitor Derivative 3c[5]CDK90.16 µMAnti-proliferativeMCF7 (Breast Cancer)6.66 µM (average)[5]
TAK1 Inhibitor Derivative 26[6]TAK155 nMGrowth InhibitionMPC-11 (Multiple Myeloma)As low as 30 nM[6]
COX-2 Inhibitor Derivative 5j[7]COX-20.05 µMNot SpecifiedNot SpecifiedNot Specified

Analysis of In Vitro Data: The data clearly indicates that the imidazo[1,2-a]pyrazine core can be elaborated to produce highly potent inhibitors. The TAK1 inhibitor, for instance, demonstrates nanomolar potency, highlighting the scaffold's ability to fit snugly into the ATP-binding pocket of kinases.[6] The CDK9 inhibitor also shows sub-micromolar activity, and importantly, this biochemical potency translates to anti-proliferative effects in cancer cell lines.[5] Similarly, the COX-2 inhibitor exhibits very high potency, comparable to established drugs in the class.[7]

Comparative In Vivo Activity

A critical hurdle in drug development is the translation of in vitro potency to in vivo efficacy. While comprehensive in vivo data for all derivatives is not always available in initial publications, studies on imidazo[1,2-a]pyridine derivatives (a closely related scaffold) provide strong evidence of their therapeutic potential in animal models.

Compound ClassRepresentative CompoundAnimal ModelEfficacy MetricResult
COX-2 Inhibitor Derivative 5j[7][8]Acetic acid-induced writhing in miceAnalgesic Activity (ED50)12.38 mg/kg[7][8]
PI3 Kinase p110α Inhibitor Thiazole Derivative 12[9]Mouse HeLa xenograft modelTumor Growth Suppression37% at 25 mg/kg (intraperitoneal)[9]

Analysis of In Vivo Data: The potent in vitro COX-2 inhibitor demonstrates significant analgesic activity in vivo, with an ED50 of 12.38 mg/kg, confirming that the molecule possesses favorable pharmacokinetic properties to reach its target and exert a therapeutic effect.[7][8] Furthermore, a PI3 kinase inhibitor based on the related imidazo[1,2-a]pyridine scaffold showed tumor growth suppression in a mouse xenograft model, underscoring the potential of this class of compounds in oncology.[9]

Mechanistic Insights and Experimental Design

The success of these derivatives stems from the ability of the imidazo[1,2-a]pyrazine scaffold to be decorated with pharmacophoric features that drive target engagement. For instance, in the case of kinase inhibitors, substitutions often project into the ATP binding site to form key hydrogen bonds and hydrophobic interactions.

Visualizing the Path from Scaffold to Drug

The following diagram illustrates the general synthetic strategy, starting from 6-Bromo-3-chloroimidazo[1,2-a]pyrazine to generate diverse, biologically active molecules.

G A 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (Starting Scaffold) B Suzuki or Stille Coupling at C6 Position A->B C Nucleophilic Aromatic Substitution at C3 Position A->C D Diverse Functionalized Imidazo[1,2-a]pyrazines B->D C->D E Kinase Inhibitors (e.g., CDK9, TAK1) D->E F Enzyme Inhibitors (e.g., COX-2) D->F G Antiviral Agents D->G

Caption: Synthetic utility of the 6-Bromo-3-chloroimidazo[1,2-a]pyrazine scaffold.

Key Experimental Protocols

To ensure scientific integrity, the following are representative protocols for the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives, based on published methodologies.

General Procedure for Synthesis of Substituted Imidazo[1,2-b]pyridazine Derivatives (Adapted from[7])
  • In a sealed tube, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1 equivalent) and the appropriate amine (4 equivalents) in n-propanol.

  • Reflux the reaction mixture at 150 °C overnight.

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired compound.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer.

  • Add the test compound (derived from 6-Bromo-3-chloroimidazo[1,2-a]pyrazine) at various concentrations.

  • Incubate the reaction at a specified temperature (e.g., 30 °C) for a set period.

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Acetic Acid-Induced Writhing Test (Adapted from[8])
  • Administer the test compound or vehicle to mice via a suitable route (e.g., oral gavage).

  • After a predetermined time, inject a 0.6% solution of acetic acid intraperitoneally.

  • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes).

  • Calculate the percentage of protection against writhing for each dose of the test compound.

  • Determine the ED50 value from the dose-response curve.

Conclusion

6-Bromo-3-chloroimidazo[1,2-a]pyrazine stands as a testament to the power of scaffold-based drug discovery. While possessing little to no intrinsic biological activity itself, its chemical architecture provides a robust platform for the synthesis of a multitude of potent and selective therapeutic agents. The examples of CDK9, TAK1, and COX-2 inhibitors derived from this core demonstrate a remarkable translation from high in vitro potency to significant in vivo effects. For medicinal chemists and drug development professionals, this scaffold represents not just a starting material, but a gateway to novel therapeutics for a range of human diseases. The continued exploration of the chemical space around the imidazo[1,2-a]pyrazine nucleus promises to yield even more innovative and life-saving medicines in the future.

References

  • 3-bromo-6-chloroimidazo[1,2-a]pyrazine - MySkinRecipes. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. [Link]

  • synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Request PDF - ResearchGate. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. [Link]

  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed. [Link]

  • Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed. [Link]

  • In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition - PubMed. [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Validation

Comparative Guide: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine Derivatives

[1][2] Executive Summary: The Nitrogen Switch[3] In the landscape of privileged scaffolds, the transition from imidazo[1,2-a]pyridine to imidazo[1,2-a]pyrazine represents a classic "nitrogen scan" strategy. While both sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Nitrogen Switch[3]

In the landscape of privileged scaffolds, the transition from imidazo[1,2-a]pyridine to imidazo[1,2-a]pyrazine represents a classic "nitrogen scan" strategy. While both scaffolds offer planar, bicyclic heteroaromatic systems ideal for ATP-competitive kinase inhibition, they diverge significantly in electronic character and physicochemical behavior.

  • Imidazo[1,2-a]pyridine: The "Classic" scaffold (e.g., Zolpidem).[1] Higher basicity, generally higher lipophilicity (cLogP), and robust oxidative stability at the ring carbons.

  • Imidazo[1,2-a]pyrazine: The "Polar" alternative. The additional nitrogen at position 8 (N8) or 5 (N5) reduces basicity, increases water solubility, and offers a unique hydrogen-bond acceptor vector, often altering kinase selectivity profiles (e.g., switching potency between CHK1 and MK2).

Verdict: Choose the pyridine core for CNS penetration where higher lipophilicity is tolerated. Choose the pyrazine core when solubility is a limiting factor or when a specific H-bond acceptor is required to engage the kinase hinge region or solvent front.

Structural & Physicochemical Analysis[5][6]

The fundamental difference lies in the diazine nature of the pyrazine ring versus the mono-nitrogen pyridine ring. This single atom substitution dictates the electronic landscape.

Electronic Distribution and pKa

The bridgehead nitrogen (N1) is the primary basic center in both systems. However, the extra nitrogen in the pyrazine ring exerts an electron-withdrawing inductive effect (


), significantly lowering the pKa of the system.
  • Imidazo[1,2-a]pyridine pKa: ~6.8 (Protonatable at physiological pH).

  • Imidazo[1,2-a]pyrazine pKa: ~3.0–4.0 (Neutral at physiological pH).

Implication: The pyrazine scaffold is less likely to be protonated in the gut or blood, potentially improving passive permeability despite being more polar (lower LogD).

Visualization of Core Differences

ScaffoldComparison Pyridine Imidazo[1,2-a]pyridine (1 Nitrogen in 6-ring) High Lipophilicity pKa ~ 6.8 Pyrazine Imidazo[1,2-a]pyrazine (2 Nitrogens in 6-ring) Improved Solubility pKa ~ 3-4 Extra H-Bond Acceptor Pyridine->Pyrazine Nitrogen Scan (Scaffold Hopping) Feature1 Hinge Binding (N1 accepts H-bond) Pyridine->Feature1 Standard Mode Feature2 Metabolic Liability (Electron deficient ring) Pyridine->Feature2 Susceptible to Oxidative Metabolism Pyrazine->Feature1 Retains Mode Pyrazine->Feature2 Susceptible to Nucleophilic Attack

Figure 1: Structural and functional divergence between the two scaffolds. Note the shift in metabolic liability and pKa.

Head-to-Head Performance Data

The following data synthesizes comparative studies, specifically focusing on kinase inhibition and anticancer activity. The presence of the extra nitrogen often correlates with improved cytotoxicity profiles due to better solubility and cellular uptake.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Data derived from iodine-catalyzed synthesis derivatives (Source: RSC Adv., 2023).

Cell LineImidazo[1,2-a]pyridine Derivative (Ref 12b)Imidazo[1,2-a]pyrazine Derivative (Ref 10b)Interpretation
HepG2 (Liver Cancer)13 µM18 µMPyridine slightly more potent in vitro.
MCF-7 (Breast Cancer)11 µM14 µMComparable efficacy.
A375 (Melanoma)11 µM9 µMPyrazine superior ; likely due to uptake.
Vero (Normal Cells)91 µM>100 µMPyrazine safer (higher selectivity window).
Solubility Low (Precipitation risk)HighPyrazine allows higher formulation concentration.
Table 2: Kinase Selectivity & Potency Switch

Context: Checkpoint Kinase 1 (CHK1) vs. MAPK Activated Protein Kinase 2 (MK2).

ScaffoldCHK1 PotencyMK2 PotencyMechanism of Shift
Imidazo[1,2-a]pyrazine High (nM range)LowN8 interacts with solvent front residues.
Imidazo[1,2-a]pyridine ModerateModerateLoss of specific water-mediated H-bond.

Critical Insight: In mGlu2 PAM studies, replacing the imidazo[1,2-a]pyridine with imidazo[1,2-a]pyrazin-8-one improved the metabolic stability profile across human and rat liver microsomes, creating a more "balanced" clearance profile (Source: ACS Omega, 2021).

Synthetic Accessibility & Protocols

Both scaffolds are accessible via the Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent coupling of an aldehyde, an amine, and an isocyanide.[2] However, the pyrazine amine precursors are often less reactive due to electron deficiency.

Synthetic Pathway Visualization

GBB_Reaction Amine 2-Aminopyrazine (or 2-Aminopyridine) SchiffBase Schiff Base Intermediate (Imine Formation) Amine->SchiffBase - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->SchiffBase - H2O Isocyanide Isocyanide (R-NC) Catalyst Catalyst: Sc(OTf)3 or I2 Solvent: MeOH/DCM (3:1) Catalyst->SchiffBase Product 3-Amino-imidazo[1,2-a]pyrazine (Target Scaffold) SchiffBase->Product + Isocyanide [4+1] Cycloaddition

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway applicable to both scaffolds.

Detailed Experimental Protocol: Iodine-Catalyzed GBB Synthesis

This protocol is validated for generating libraries of both scaffolds efficiently (Green Chemistry approach).

Objective: Synthesis of 3-amino-imidazo[1,2-a]pyrazine derivatives.

Reagents:

  • 2-Aminopyrazine (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • tert-Butyl isocyanide (1.1 mmol)

  • Molecular Iodine (I2) (10 mol%)

  • Ethanol (3 mL)

Step-by-Step Methodology:

  • Activation: In a 10 mL microwave vial (or round bottom flask), dissolve 2-aminopyrazine and the benzaldehyde derivative in Ethanol.

  • Catalyst Addition: Add molecular iodine (10 mol%) to the mixture. Stir at room temperature for 10 minutes to facilitate imine formation (color change to dark orange/brown is normal).

  • Cyclization: Add tert-butyl isocyanide dropwise.

  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 3–4 hours.

    • Method B (Microwave - Preferred): Irradiate at 100°C for 20 minutes.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 4:6). The pyrazine product typically fluoresces blue/green under UV (254/365 nm).

  • Work-up: Cool to room temperature. Add saturated sodium thiosulfate solution (5 mL) to quench the iodine (color fades). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over anhydrous Na2SO4. Concentrate in vacuo. Purify via silica gel column chromatography.

Self-Validating Checkpoint: If the yield is <40%, check the purity of the 2-aminopyrazine. Electron-deficient amines often require a stronger Lewis acid (e.g., Sc(OTf)3) or higher temperatures compared to 2-aminopyridines.

Strategic Selection Guide

When should you scaffold-hop from pyridine to pyrazine?

  • Solubility Issues: If your pyridine lead has high cLogP (>4.0) and poor aqueous solubility, the pyrazine core typically lowers cLogP by ~0.5–1.0 units and improves solubility.

  • Metabolic Hotspots: If the pyridine ring (positions 6 or 7) is undergoing rapid oxidative metabolism (hydroxylation), the pyrazine ring is generally more resistant to CYP-mediated oxidation at the ring carbons due to electron deficiency.

  • Selectivity: If you need to avoid off-target binding to kinases that require a hydrophobic wall at the hinge region, the extra nitrogen in pyrazine can introduce a repulsive electrostatic interaction with hydrophobic residues, improving selectivity.

References

  • Baenziger, M., et al. (2017).[2][3] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines." Synthesis. Link

  • Trabanco, A. A., et al. (2021). "Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor." ACS Omega. Link

  • Krishnamoorthy, R., & Anaikutti, P. (2023).[4] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[5][6][4] RSC Advances. Link

  • Maher, J., et al. (2018). "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters. Link

  • Foloppe, N., et al. (2013). "Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Executive Summary & Immediate Directives Do not dispose of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine down the drain or in general trash. This compound is a halogenated heteroaromatic .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine down the drain or in general trash.

This compound is a halogenated heteroaromatic . Its disposal is strictly regulated due to the production of toxic acid gases (HBr, HCl, NOx) upon combustion and its potential persistence in the environment.

Immediate Action Plan:

  • Segregate: Place all waste containing this compound into Halogenated Waste streams.

  • Label: Clearly mark containers as "Hazardous Waste - Halogenated Organic."

  • Contain: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if the compound is in solution with acidic byproducts.

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the chemical nature of the waste.[1] This compound is not just "organic waste"; it is a precursor to corrosive combustion products.

PropertyDataDisposal Implication
CAS Number 1239441-36-1 (Typical)Used for waste manifesting.
Molecular Formula C₆H₃BrClN₃Contains Nitrogen, Chlorine, Bromine.[2][3]
Combustion Byproducts NOx, HCl, HBrMust be incinerated with a scrubber. Open burning is prohibited.
Reactivity Stable solid; Acid-sensitiveKeep away from strong oxidizers in waste storage.[4]
RCRA Status (US) Characteristic Waste (Toxic)Likely D000 series if leachable; treated as halogenated solvent waste.

Senior Scientist Insight: Why do we segregate halogenated waste? Standard organic waste is often used as fuel blending for cement kilns. However, halogenated compounds (containing Cl, Br, F) deactivate the catalysts in these kilns and produce acid rain components. Therefore, they require a dedicated, higher-cost incineration stream with specific flue gas scrubbing capabilities. Mixing this with non-halogenated waste upgrades the entire container to the more expensive "halogenated" price tier.

Pre-Disposal Protocol: The "Self-Validating" Safety System

Before moving waste to storage, perform this 3-step check. This ensures the waste stream is chemically stable and compliant.

Step 1: Compatibility Check
  • Oxidizers: Ensure no strong oxidizers (e.g., concentrated nitric acid, peroxides) are present in the waste container. Imidazopyrazines are nitrogen-rich and can form unstable compounds if nitrated or oxidized aggressively.

  • pH Check: If the compound was used in an acidic reaction mixture, neutralize the waste solution to pH 6–9 before adding it to the organic waste drum to prevent container corrosion.

Step 2: PPE Requirements
  • Gloves: Double-gloving is recommended. Use Nitrile (minimum 5 mil) .

    • Reasoning: Halogenated heterocycles can have unpredictable permeation rates. The outer glove protects against gross contamination; the inner glove protects against unseen permeation.

  • Respiratory: Handle solid powder in a fume hood or biosafety cabinet to prevent inhalation of dust.

Step 3: Container Selection
  • Solids: Wide-mouth HDPE jars.

  • Liquids: Glass amber bottles or HDPE jerrycans.

  • Prohibited: Do not use metal cans (steel/aluminum) unless lined, as residual halides can cause pitting and leaks over time.

Detailed Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable to: Expired reagent, weigh boats, contaminated gloves, silica gel from columns.

  • Collection: Place solid items into a wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."

  • Silica Gel: If the compound was purified via chromatography, the silica gel must be dried in a fume hood (to remove volatile solvents) before being sealed in the solid waste container.

  • Sharps: If needles/syringes are contaminated, they go into a Chemically Contaminated Sharps bin, not the general biohazard sharps bin.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: HPLC waste, reaction solvents.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

  • Labeling: List "6-Bromo-3-chloroimidazo[1,2-a]pyrazine" specifically on the waste tag. Do not just write "Organic Waste."

  • Cap Management: Ensure the cap is vented or loosely tightened if there is any risk of ongoing gas evolution (rare for this compound alone, but possible in reaction mixtures).

Scenario C: Empty Containers

Applicable to: The original vendor bottle.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or DMSO).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.

  • Defacing: Cross out the label and mark "Empty."

  • Disposal: The triple-rinsed bottle can usually be discarded in standard glass trash (verify with local EHS rules).

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for disposing of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine to ensure regulatory compliance.

DisposalFlow Start Waste Generation: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Gloves, Silica, Pure Solid) StateCheck->Solid Solid Liquid Liquid / Solution (Reaction mix, HPLC waste) StateCheck->Liquid Liquid SolidStream Stream C: Solid Hazardous Waste (Halogenated) Solid->SolidStream HalogenCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck HaloStream Stream A: Halogenated Solvent Waste HalogenCheck->HaloStream Yes (DCM, etc.) HalogenCheck->HaloStream No, but solute is Halogenated Incineration Final Fate: High-Temp Incineration (w/ Acid Gas Scrubbing) HaloStream->Incineration NonHaloStream Stream B: Non-Halogenated Waste (Only if <1% Halogen content) SolidStream->Incineration

Caption: Decision matrix for segregating halogenated heteroaromatic waste. Note that the presence of the halogenated solute generally defaults the liquid stream to "Halogenated" to ensure proper incineration.

References & Regulatory Grounding

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press, 2011.[5] (Chapter 8: Management of Waste).

  • US Environmental Protection Agency (EPA). Hazardous Waste Listings (RCRA). 40 CFR Part 261.

  • AK Scientific. Safety Data Sheet: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine. (Provides specific H-codes and P-codes).

    • (Note: Representative SDS for class)

  • American Chemical Society. Laboratory Waste Disposal Guidelines.

Sources

Handling

Personal protective equipment for handling 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

[1] Executive Safety Summary & Risk Profile Do not treat this merely as a standard reagent. While Safety Data Sheets (SDS) often classify 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (BCIP) as a standard irritant, its structur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Risk Profile

Do not treat this merely as a standard reagent. While Safety Data Sheets (SDS) often classify 6-Bromo-3-chloroimidazo[1,2-a]pyrazine (BCIP) as a standard irritant, its structural role as a scaffold for kinase inhibitors dictates that it be handled with Potent Compound (Band 2/3) protocols until specific toxicological data proves otherwise.[1]

Hazard Identification (GHS Standards)
ClassificationH-CodeHazard StatementOperational Implication
Skin Irritant H315Causes skin irritation.[1][2][3][4][5][6]Direct contact may cause dermatitis or sensitization.[1]
Eye Irritant H319Causes serious eye irritation.[1][2][3][4][5][7]Fine dust generation is the primary ocular risk.[1]
STOT-SE H335May cause respiratory irritation.[1][2][3][4]Zero-tolerance for open-bench weighing.

Expert Insight: Halogenated imidazopyrazines are prone to static charge buildup.[1] When transferring this solid, electrostatic repulsion can cause "dust fly-out," significantly increasing inhalation risk despite the material appearing dense.[1]

Personal Protective Equipment (PPE) Matrix

This matrix replaces generic "wear gloves" advice with permeation-based logic.[1]

Body AreaPrimary Barrier (PPE)Technical SpecificationRationale
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10mm) Outer: 5-8 mil (extended cuff)Halogenated heterocycles can permeate thin latex.[1] Nitrile offers superior resistance to the organic solvents (e.g., DCM, DMF) likely used to dissolve this compound.[1]
Ocular Chemical Splash Goggles ANSI Z87.1+ (Indirect Venting)Safety glasses are insufficient for fine powders that can bypass side-shields via air currents.[1]
Respiratory Engineering Control Fume Hood (Face Velocity: 80-100 fpm)Primary Defense. PPE (N95/P100) is only a backup for spill cleanup outside the hood.[1]
Dermal Lab Coat (Tyvek/Poly) High-neck, wrist-fitted cuffsCotton coats absorb powders.[1] Synthetic/coated fabrics shed dust and prevent accumulation.[1]

Operational Protocols

A. Storage & Reception[1][3][4][5][8][9]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential.[1][6] Store under inert gas (Argon/Nitrogen) if the container seal is compromised.[1]

  • Segregation: Store away from strong oxidizing agents and strong acids.[1][8][9]

B. Weighing & Transfer (Critical Step)[1]
  • Location: All weighing MUST occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar if the powder adheres to the spatula.[1]

  • Technique:

    • Place the balance inside the hood.[1]

    • Tare the receiving vessel (pre-filled with solvent if possible to immediately capture dust).[1]

    • Transfer slowly.[1][10] If spillage occurs on the balance pan, wipe immediately with a solvent-dampened tissue (Acetone/Methanol).[1]

C. Reaction Setup
  • Solvent Choice: When dissolving BCIP, avoid heating halogenated solvents (like DCM) in open vessels to prevent co-vaporization of the solute.[1]

  • Glassware: Inspect for micro-fractures.[1] Halogenated intermediates can be costly; loss of containment is both a safety and financial risk.[1]

Emergency & Disposal Procedures

Spill Management (Solid)[1]
  • Evacuate the immediate 3-meter radius.[1]

  • Don PPE: Double nitrile gloves, goggles, and N95 respirator (if outside hood).[1]

  • Contain: Cover spill with a damp paper towel to prevent dust aerosolization.[1]

  • Clean: Wipe up carefully.[1] Clean area with soap and water, followed by an alcohol wipe.[1]

Waste Disposal[1][3][4][5][8]
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them, as the bromine/chlorine content requires specific incineration protocols.[1]

  • Labeling: Clearly mark container: "Contains Halogenated Heterocycle (Br/Cl) - Potentially Bioactive."[1]

Visualized Safety Workflow

The following diagram outlines the logical flow for handling BCIP, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyProtocol Start Start: Task Definition RiskAssess Risk Assessment (Check SDS & Mass) Start->RiskAssess PPE_Check Don PPE: Double Nitrile + Goggles RiskAssess->PPE_Check Hood_Check Engineering Control: Fume Hood Functional? PPE_Check->Hood_Check Stop STOP WORK Contact EHS Hood_Check->Stop No / Alarm Active Weighing Weighing Procedure (Static Control Active) Hood_Check->Weighing Yes / Airflow >80fpm Solubilization Solubilization (Immediate Dust Capture) Weighing->Solubilization Cleanup Decontamination (Solvent Wipe) Solubilization->Cleanup Waste Disposal: Halogenated Stream Cleanup->Waste

Figure 1: Decision-tree workflow ensuring engineering controls are verified before the compound container is opened.[1]

References

  • PubChem. (n.d.).[1] 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Note: Structural analog used for hazard extrapolation).[1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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6-Bromo-3-chloroimidazo[1,2-a]pyrazine
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6-Bromo-3-chloroimidazo[1,2-a]pyrazine
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